1,3-Dihydrofuro[3,4-c]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3-dihydrofuro[3,4-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO/c1-2-8-3-7-5-9-4-6(1)7/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBNLAHSOVLAWCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CO1)C=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of 1,3-Dihydrofuro[3,4-c]pyridine
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3-dihydrofuro[3,4-c]pyridine scaffold is a heterocyclic motif of significant interest in the fields of organic synthesis and medicinal chemistry. Structurally, it is an analogue of isobenzofuran where one benzene ring is replaced by a dihydropyridine ring. This system is closely related to pyridoxine (Vitamin B6), and its derivatives often serve as key intermediates in the synthesis of complex, biologically active molecules.[1] The parent, fully aromatic furo[3,4-c]pyridine is known to be unstable at room temperature, readily undergoing polymerization.[2] However, the dihydro form imparts greater stability, making it a robust and versatile building block for drug discovery and development.
This guide provides a comprehensive overview of the core physicochemical properties, spectroscopic signatures, synthesis, and reactivity of the 1,3-dihydrofuro[3,4-c]pyridine core, offering field-proven insights for its application in a research setting.
Section 1: Core Physicochemical Properties
The fundamental properties of the 1,3-dihydrofuro[3,4-c]pyridine scaffold and its common derivatives are crucial for their handling, characterization, and application in synthesis.
Molecular Structure and Key Features
The core structure consists of a furan ring fused to a pyridine ring between the 'c' face (C3 and C4) of the pyridine. The dihydro- designation indicates the saturation of the furan ring at positions 1 and 3.
Sources
An In-Depth Technical Guide to the Spectroscopic Characterization of 1,3-Dihydrofuro[3,4-c]pyridine
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3-dihydrofuro[3,4-c]pyridine core is a significant heterocyclic scaffold found in various molecules of interest in medicinal chemistry and pharmaceutical development. A prominent derivative, 1,3-dihydro-6-methylfuro[3,4-c]pyridin-7-ol, is recognized as a key impurity of Pyridoxine (Vitamin B6), making its accurate identification and characterization crucial for quality control in pharmaceutical preparations.[1][2] The synthesis of novel furo[3,4-c]pyridine derivatives is also an active area of research, holding potential for the discovery of new therapeutic agents.[3]
This technical guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for the structural elucidation of the parent 1,3-dihydrofuro[3,4-c]pyridine molecule using a suite of modern spectroscopic techniques. Given that complete, publicly available spectral data for the unsubstituted parent compound is scarce, this document emphasizes the foundational principles and expected spectral characteristics based on its structure. It combines theoretical predictions with available data from known derivatives to offer a robust, self-validating methodology for characterization. We will explore the causality behind experimental choices and provide detailed protocols to ensure reliable and reproducible results.
Molecular Structure and Spectroscopic Roadmap
The unambiguous characterization of 1,3-dihydrofuro[3,4-c]pyridine (Molecular Formula: C₇H₇NO, Molecular Weight: 121.14 g/mol ) relies on the synergistic application of multiple spectroscopic techniques. Each method interrogates different features of the molecule, and their combined data provides a complete structural picture.
The core structure consists of a pyridine ring fused with a dihydrofuran ring. The key features to validate are:
-
The presence and substitution pattern of the aromatic pyridine ring.
-
The integrity of the dihydrofuran ring, specifically the two methylene (CH₂) groups.
-
The ether (C-O-C) linkage.
-
The precise connectivity between the two heterocyclic rings.
Below is the chemical structure with standardized numbering for consistent spectral assignment.
Caption: Structure of 1,3-Dihydrofuro[3,4-c]pyridine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are indispensable for confirming the structure of 1,3-dihydrofuro[3,4-c]pyridine.
¹H NMR Spectroscopy
Expertise & Rationale: ¹H NMR provides information on the number of different types of protons, their electronic environment (chemical shift), their neighboring protons (multiplicity), and their relative numbers (integration). For this molecule, we expect to clearly distinguish between the aromatic protons on the pyridine ring and the aliphatic protons of the dihydrofuran moiety.
Predicted Spectral Data: Based on the structure, the ¹H NMR spectrum (in CDCl₃ or DMSO-d₆) is predicted to show the following key signals:
-
Aromatic Region (δ 7.0-8.5 ppm): Three distinct signals corresponding to the three protons on the pyridine ring.
-
The proton at C6 will likely be a doublet of doublets or a triplet, coupled to H4 and H7.
-
The protons at C4 and C7 will also show doublet or doublet of doublets splitting patterns, depending on the coupling constants. Their exact chemical shifts are influenced by the electron-withdrawing nitrogen atom.
-
-
Aliphatic Region (δ 4.5-5.5 ppm): Two signals corresponding to the two methylene groups in the dihydrofuran ring.
-
H-1 (C1-H₂): This signal is expected to be a singlet, as there are no adjacent protons. Its chemical shift is influenced by the adjacent oxygen (position 2) and the aromatic ring fusion.
-
H-3 (C3-H₂): Similarly, this signal is expected to be a singlet, shifted downfield due to the adjacent oxygen and proximity to the pyridine nitrogen's influence through the fused system.
-
Data Summary Table: Predicted ¹H NMR Assignments
| Predicted Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.3 | Doublet (d) | 1H | H-6 | Adjacent to nitrogen, deshielded. |
| ~7.5 | Doublet of Doublets (dd) | 1H | H-4 | Aromatic proton coupled to H-6. |
| ~7.2 | Doublet (d) | 1H | H-7 | Aromatic proton coupled to H-6. |
| ~5.2 | Singlet (s) | 2H | C1-H₂ | Methylene protons adjacent to oxygen and aromatic system. |
| ~5.0 | Singlet (s) | 2H | C3-H₂ | Methylene protons adjacent to oxygen and aromatic system. |
¹³C NMR Spectroscopy
Expertise & Rationale: ¹³C NMR spectroscopy provides a count of the unique carbon atoms in the molecule and information about their chemical environment (e.g., sp² aromatic vs. sp³ aliphatic). For 1,3-dihydrofuro[3,4-c]pyridine, we expect to see 7 distinct carbon signals, confirming the molecular formula.
Predicted Spectral Data: The proton-decoupled ¹³C NMR spectrum is predicted to display:
-
Aromatic Region (δ 120-160 ppm): Five signals for the five sp² carbons of the pyridine ring system (three CH and two quaternary).
-
Aliphatic Region (δ 65-75 ppm): Two signals for the sp³ carbons of the methylene groups, significantly downfield due to their attachment to oxygen.
Data Summary Table: Predicted ¹³C NMR Assignments
| Predicted Chemical Shift (δ ppm) | Carbon Type | Assignment | Rationale |
| ~155 | Quaternary | C4a | Fused aromatic carbon. |
| ~150 | CH | C6 | Aromatic carbon adjacent to nitrogen. |
| ~145 | Quaternary | C7a | Fused aromatic carbon. |
| ~125 | CH | C4 | Aromatic carbon. |
| ~120 | CH | C7 | Aromatic carbon. |
| ~72 | CH₂ | C1 | Aliphatic carbon bonded to oxygen. |
| ~70 | CH₂ | C3 | Aliphatic carbon bonded to oxygen. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.[4]
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time and more scans will be necessary due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the TMS peak.
Caption: Workflow for NMR data processing and interpretation.
Mass Spectrometry (MS)
Expertise & Rationale: Mass spectrometry is critical for determining the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique ideal for this type of polar heterocyclic compound, as it typically yields the protonated molecular ion with minimal fragmentation, directly confirming the molecular formula.
Expected Data:
-
Molecular Ion Peak: In positive ion ESI-MS, the primary peak observed will be the protonated molecule, [M+H]⁺.
-
Calculated Exact Mass for C₇H₇NO: 121.0528
-
Expected [M+H]⁺ Peak: m/z 122.0601
-
-
Fragmentation: While ESI is soft, some in-source fragmentation can be induced. A plausible fragmentation pathway involves the cleavage of the dihydrofuran ring, which is the most labile part of the molecule.
Caption: Predicted ESI-MS fragmentation pathway.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source (e.g., Q-TOF, Orbitrap).[5]
-
Data Acquisition: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min). Operate the instrument in positive ion mode and scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).
-
Data Analysis: Identify the [M+H]⁺ peak and compare its measured m/z value to the theoretical value to confirm the elemental composition. Analyze any fragment ions to gain further structural insights.
Infrared (IR) Spectroscopy
Expertise & Rationale: IR spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule. For 1,3-dihydrofuro[3,4-c]pyridine, IR will confirm the presence of the aromatic system, the C-O ether linkage, and the aliphatic C-H bonds, while confirming the absence of other groups like carbonyls (C=O) or hydroxyls (O-H).
Expected Spectral Data: The IR spectrum will be characterized by the following key absorption bands:
Data Summary Table: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3100-3000 | C-H Stretch | Aromatic C-H | Confirms the presence of the pyridine ring.[6] |
| 2950-2850 | C-H Stretch | Aliphatic C-H | Corresponds to the methylene groups in the dihydrofuran ring. |
| 1620-1580 | C=N Stretch | Pyridine Ring | Characteristic stretching vibrations for the pyridine ring system.[7] |
| 1550-1450 | C=C Stretch | Pyridine Ring | Aromatic ring skeletal vibrations.[6] |
| 1250-1050 | C-O Stretch | Aryl Ether | Strong, characteristic absorption for the C-O-C ether linkage. |
For comparison, the related derivative 1,3-dihydro-6-methylfuro(3,4-c)pyridin-7-ol hydrochloride shows a strong O-H stretch around 3434 cm⁻¹ and an N-H⁺ stretch at 2620 cm⁻¹.[5] The absence of these peaks in the spectrum of the parent compound would be a key validation point.
Experimental Protocol: IR Spectroscopy (KBr Pellet Method)
-
Sample Preparation: Grind a small amount (~1-2 mg) of the solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply high pressure to form a thin, transparent KBr pellet.[5]
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer. Record a background spectrum first, then acquire the sample spectrum over the mid-IR range (4000-400 cm⁻¹).
Integrated Spectroscopic Analysis for Unambiguous Confirmation
Trustworthiness through Self-Validation: No single technique provides absolute proof of structure. The core of a trustworthy characterization lies in ensuring that the data from all techniques converge to support a single, unambiguous structure. The proposed structure must be consistent with the molecular formula from MS, the carbon-hydrogen framework from NMR, and the functional groups from IR.
Caption: Integrated workflow for spectroscopic structure validation.
Conclusion
The structural characterization of 1,3-dihydrofuro[3,4-c]pyridine is a systematic process that relies on the foundational pillars of modern organic spectroscopy. By following the detailed protocols and interpretive frameworks outlined in this guide, researchers can confidently identify and characterize this important heterocyclic core. The key spectroscopic markers—a molecular ion peak [M+H]⁺ at m/z 122.06, characteristic aromatic and aliphatic signals in NMR, and specific C=N and C-O stretches in IR—provide a unique fingerprint for this molecule. This integrated approach ensures the scientific rigor required in research and drug development.
References
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Preprints.org. (n.d.). Synthesis of the pyrene derivative. Supporting Information. Available at: [Link]
-
BenchChem. (2025). Spectroscopic Data Comparison: 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol hydrochloride vs. Pyridoxine Hydrochloride. [Online PDF]. Available at: [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Available at: [Link]
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PubChem. (2025). 1,3-Dihydro-6-methylfuro[3,4-c]pyridin-7-ol | C8H9NO2 | CID 78869. National Center for Biotechnology Information. Available at: [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]
-
Royal Society of Chemistry. (2025). Facile synthesis of unknown 6,7-dihydrofuro[3,4-c]pyridines and 3,4-diaryloylpyridines from N-homopropargylic β-enaminones. RSC Publishing. Available at: [Link]
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ChemBK. (2024). 1,3-DIHYDROFURO[3,4-C]PYRIDINE-1,3-DIONE. Available at: [Link]
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NP-MRD. (n.d.). 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0219413). Available at: [Link]
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PubMed Central. (2020). Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. National Center for Biotechnology Information. Available at: [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]
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Katcka, M., & Urbanski, T. (n.d.). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Institute of Organic Synthesis, Polish Academy of Sciences. Available at: [Link]
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ResearchGate. (n.d.). FTIR spectrum for Pyridine. [Table]. Available at: [Link]
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The Furo[3,4-c]pyridine Ring System: A Technical Guide to its Stability and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
The furo[3,4-c]pyridine core, a fascinating and reactive heterocyclic scaffold, holds significant potential in medicinal chemistry and materials science. As an isostere of isoquinoline and a heteroaromatic analogue of isobenzofuran, its unique electronic properties and inherent reactivity patterns make it an intriguing building block for novel molecular architectures. This guide provides a comprehensive analysis of the stability and reactivity of the furo[3,a-c]pyridine ring system, synthesizing theoretical principles with practical, field-proven insights to empower researchers in its application. We will delve into its electronic structure, inherent instability, and the regioselectivity of its key reactions, supported by mechanistic explanations and detailed experimental protocols for the synthesis of its more stable derivatives.
Introduction: The Allure of a Reactive Heterocycle
Nitrogen- and oxygen-containing heterocycles are cornerstones of modern drug discovery, with fused bicyclic systems often exhibiting enhanced chemical stability, distinct electronic properties, and versatile reactivity.[1] The furo[3,4-c]pyridine scaffold is one of six possible isomers of the furopyridine system and is of particular interest due to its structural analogy to both biologically active quinolines and isoquinolines, and the highly reactive isobenzofurans.[1][2] This duality governs its chemical behavior, presenting both challenges and opportunities for synthetic chemists.
The parent furo[3,4-c]pyridine was first reported in 1977 as a white crystalline solid, notable for its instability at ambient temperatures where it rapidly polymerizes.[2] This inherent reactivity, particularly its propensity to act as a diene in Diels-Alder reactions, is a defining characteristic.[2] Understanding the delicate balance between its aromatic character and its diene-like reactivity is paramount for its successful manipulation in synthetic endeavors. The medicinal chemistry relevance of the broader furopyridine class is well-established, with derivatives showing promise as kinase inhibitors and modulators of critical signaling pathways.[3] This guide will provide the foundational knowledge required to harness the unique properties of the furo[3,4-c]pyridine core.
Electronic Structure and Stability: A Tale of Two Rings
The stability and reactivity of the furo[3,4-c]pyridine system are a direct consequence of the electronic interplay between the π-excessive furan ring and the π-deficient pyridine ring.
Aromaticity and Electron Distribution
The furo[3,4-c]pyridine system is aromatic, adhering to Hückel's rule with a total of 10 π-electrons delocalized across the bicyclic framework. However, the fusion of the electron-rich furan and electron-poor pyridine rings results in a non-uniform distribution of electron density. The electronegative nitrogen atom in the pyridine ring withdraws electron density, particularly from the α (C-4 and C-6) and γ (C-7) positions, making the pyridine moiety susceptible to nucleophilic attack. Conversely, the oxygen atom in the furan ring donates electron density, increasing the nucleophilicity of the furan portion of the molecule.
This electronic push-pull relationship is fundamental to understanding the molecule's reactivity. Computational studies using Density Functional Theory (DFT) are invaluable for visualizing this charge distribution. The Highest Occupied Molecular Orbital (HOMO) is typically localized more on the furan ring, indicating it as the primary site for electrophilic attack, while the Lowest Unoccupied Molecular Orbital (LUMO) is more localized on the pyridine ring, marking it as the site for nucleophilic attack.
dot graph "HOMO_LUMO_Localization" { layout=neato; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];
} Caption: Electronic interplay between the furan and pyridine rings.
Inherent Instability of the Parent System
As previously mentioned, the parent furo[3,4-c]pyridine is unstable at room temperature.[2] This instability arises from its high propensity to undergo [4+2] cycloaddition reactions, where it acts as a potent diene, similar to isobenzofuran. This reactivity is a manifestation of the molecule's desire to alleviate the strain associated with the fused ring system and achieve a more stable electronic configuration through dimerization or polymerization. The synthesis of the parent compound often requires specialized techniques like flash vacuum pyrolysis (FVP) to generate the molecule in the gas phase from a stable precursor, followed by trapping at low temperatures.[2][4]
The general workflow for generating unstable molecules via FVP is as follows:
Due to this instability, much of the practical chemistry has been developed on more stable, substituted derivatives, such as the furo[3,4-c]pyridin-1(3H)-one and 1,3-dihydrofuro[3,4-c]pyridine systems.
Reactivity and Regioselectivity: A Predictive Framework
The reactivity of the furo[3,4-c]pyridine ring system can be logically predicted by considering the distinct characteristics of its constituent rings, modified by their fusion.
Electrophilic Aromatic Substitution
Electrophilic attack on the furo[3,4-c]pyridine ring is expected to occur preferentially on the electron-rich furan moiety. In contrast, the pyridine ring is deactivated towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom. When electrophilic substitution does occur on a pyridine ring, it is directed to the C-3 (meta) position to avoid placing a positive charge on the carbon adjacent to the electronegative nitrogen in the resonance intermediates. For the furo[3,4-c]pyridine system, this would correspond to the C-7 position.
However, the furan ring is significantly more activated towards electrophiles than the pyridine ring. For furan itself, electrophilic substitution occurs predominantly at the C-2 position. In the fused furo[3,4-c]pyridine, the C-1 and C-3 positions are analogous to the C-2 and C-5 positions of furan. Therefore, electrophilic attack is most likely to occur at either the C-1 or C-3 position . The precise regioselectivity will be influenced by the specific electrophile and any existing substituents on the ring.
Nucleophilic Aromatic Substitution
The π-deficient nature of the pyridine ring facilitates nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the nitrogen atom (C-4 and C-6 in pyridine). This is because the anionic Meisenheimer intermediate formed during the reaction is stabilized by delocalization of the negative charge onto the electronegative nitrogen atom.[5]
In the furo[3,4-c]pyridine system, the positions analogous to the ortho and para positions of pyridine are C-4 and C-7 . Therefore, if a suitable leaving group (e.g., a halide) is present at one of these positions, SNAr is a viable pathway for functionalization. The reaction is typically carried out with strong nucleophiles in a suitable solvent.
Cycloaddition Reactions
As mentioned, the furo[3,4-c]pyridine ring system can act as a diene in [4+2] cycloaddition (Diels-Alder) reactions. This reactivity is a powerful tool for the construction of more complex, polycyclic heteroaromatic systems. The furo[3,4-c]pyridine acts as the diene, reacting with a dienophile across the C-1 and C-3 positions. This reaction temporarily disrupts the aromaticity of the furan ring, leading to a bridged intermediate that can then undergo further transformations.
Basicity and N-Functionalization
The nitrogen atom of the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital, which imparts basic properties to the molecule. The pKa of the conjugate acid of pyridine is 5.2.[6] While specific experimental data for furo[3,4-c]pyridine is scarce, computational methods can provide reliable estimates. The fusion of the electron-donating furan ring is expected to slightly increase the basicity compared to pyridine alone. This basicity allows for reactions such as N-alkylation and N-oxidation, providing further avenues for functionalization.
Synthetic Methodologies and Experimental Protocols
Given the instability of the parent furo[3,4-c]pyridine, synthetic efforts have largely focused on its more stable derivatives. The furo[3,4-c]pyridin-1(3H)-one scaffold is a particularly useful and accessible entry point to this ring system.
Synthesis of Furo[3,4-c]pyridin-1(3H)-ones
A common route to this scaffold involves the reaction of 4-halo-3-hydroxyfuro[3,4-c]pyridin-1(3H)-ones with various nucleophiles. For example, reaction with anilines at room temperature provides 4-halo-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-ones in good yields.[7]
Protocol: Synthesis of 4-Chloro-7-methyl-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-one [7]
-
Materials:
-
4-Chloro-3-hydroxy-7-methylfuro[3,4-c]pyridin-1(3H)-one
-
Aniline
-
Ethanol
-
-
Procedure:
-
To a solution of 4-chloro-3-hydroxy-7-methylfuro[3,4-c]pyridin-1(3H)-one (1 mmol) in ethanol (10 mL), add aniline (1.1 mmol).
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the precipitate formed is collected by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to afford the desired product.
-
Table 1: Representative Yields for the Synthesis of 4-Halo-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-ones [7]
| Halogen (Hlg) | R Group | Yield (%) | Melting Point (°C) |
| Cl | CH₃ | 82 | 201-202 |
| Cl | C₂H₅ | 88 | 155-156 |
| Br | CH₃ | 79 | 201-202 |
| Br | C₂H₅ | 85 | 158-159 |
Synthesis of Dihydrofuro[3,4-c]pyridines
The synthesis of dihydro derivatives offers another pathway to access and study this ring system. For instance, 6,7-dihydrofuro[3,4-c]pyridines can be synthesized from N-homopropargylic β-enaminones through an iodine-mediated cyclization.[2]
Protocol: Synthesis of 1,3,4-Triphenyl-6,7-dihydrofuro[3,4-c]pyridine [2]
-
Materials:
-
N-(4-phenyl-3-butynyl)-β-enaminone precursor
-
Iodine (I₂) or N-Iodosuccinimide (NIS)
-
Cesium Carbonate (Cs₂CO₃)
-
Acetonitrile (anhydrous)
-
-
Procedure:
-
To a solution of the N-homopropargylic β-enaminone (1 equiv) in refluxing anhydrous acetonitrile, add cesium carbonate (2.5 equiv).
-
Add molecular iodine (4.0 equiv) or NIS (4.0 equiv) portion-wise to the reaction mixture.
-
Continue refluxing and monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and quench with aqueous sodium thiosulfate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Characterization
The structural elucidation of furo[3,4-c]pyridine derivatives relies on standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The aromatic protons will appear in the range of 7.0-8.5 ppm. The protons on the furan ring (H-1 and H-3) will typically be at a higher field (more shielded) than those on the pyridine ring (H-4, H-6, and H-7). The coupling constants can help in assigning the specific positions.
-
¹³C NMR: The carbon atoms of the pyridine ring will generally appear at a lower field (more deshielded) than those of the furan ring, with the carbons adjacent to the nitrogen (C-4 and C-7a) being the most deshielded.
-
-
Infrared (IR) Spectroscopy: Characteristic peaks will include C=C and C=N stretching vibrations in the 1500-1650 cm⁻¹ region, and C-O-C stretching of the furan ring around 1000-1250 cm⁻¹. For lactam derivatives, a strong C=O stretch will be observed around 1700-1750 cm⁻¹.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound and fragmentation patterns that can aid in structural confirmation.
Conclusion and Future Outlook
The furo[3,4-c]pyridine ring system, while challenging to handle in its parent form due to inherent instability, offers a wealth of opportunities for the construction of novel, complex molecules. Its unique electronic architecture, born from the fusion of a π-excessive furan ring and a π-deficient pyridine ring, dictates a predictable yet versatile reactivity profile. By understanding the principles of its stability, aromaticity, and the regioselectivity of its reactions, researchers can strategically employ this scaffold in the design of new therapeutic agents and functional materials. The development of synthetic routes to stable, functionalized derivatives, such as the furo[3,4-c]pyridinones, has opened the door to a more thorough exploration of the chemical space surrounding this intriguing heterocycle. Future work will undoubtedly focus on leveraging its diene-like character in cycloaddition reactions and further exploring its potential as a privileged scaffold in medicinal chemistry.
References
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PubChem. (n.d.). Furo[3,4-c]pyridin-3(1H)-one. National Center for Biotechnology Information. Retrieved from [Link]
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A Technical Guide to the Biological Potential of Novel Furopyridine Derivatives
Preamble: The Rise of Fused Heterocycles in Medicinal Chemistry
In the landscape of modern drug discovery, heterocyclic compounds form the bedrock of a vast majority of therapeutic agents. Among these, fused heterocyclic systems—molecules where two or more rings share an edge—offer a rigid, three-dimensional scaffold that can be precisely decorated to achieve high-affinity and selective interactions with biological targets. The furopyridine core, an elegant fusion of a furan and a pyridine ring, has emerged as a "privileged scaffold," a molecular framework that demonstrates a remarkable versatility in binding to a diverse range of biological targets.[1][2][3] This guide synthesizes current research to provide an in-depth exploration of the burgeoning biological activities of novel furopyridine derivatives, with a focus on their therapeutic potential, the rationale behind their design, and the methodologies used for their evaluation.
Section 1: Anticancer Activity - Targeting the Engines of Malignancy
The most extensively documented therapeutic application of furopyridine derivatives is in oncology.[1][3][4] Their efficacy stems from their ability to inhibit key proteins that drive cancer cell proliferation, survival, and metastasis.
Mechanism of Action: Precision Inhibition of Protein Kinases
Many cancers are driven by aberrant signaling pathways controlled by protein kinases. Furopyridine derivatives have been expertly designed to target the ATP-binding pocket of several critical kinases.
-
Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is a receptor tyrosine kinase whose overactivity is a hallmark of non-small cell lung cancer (NSCLC) and other malignancies.[5][6] The development of resistance to first- and second-generation EGFR inhibitors, often through mutations like T790M and C797S, presents a significant clinical challenge.[5] Novel furopyridine derivatives have been identified that demonstrate potent inhibitory activity against not only the wild-type EGFR but also these drug-resistant mutant forms.[5][6] Molecular docking and dynamics simulations suggest that these compounds form stable interactions within the kinase domain, with van der Waals forces playing a more significant role than electrostatic interactions.[5][6] The pyridone C=O moiety, in particular, often plays a crucial role in binding to the target.[4][7]
-
Cyclin-Dependent Kinase 2 (CDK2) Inhibition: CDK2, in complex with cyclin partners, is a master regulator of the cell cycle, specifically the G1/S phase transition.[8] Its dysregulation is common in many cancers, making it an attractive therapeutic target. Furopyridine derivatives substituted with naphthyl and thienyl moieties have shown significant inhibitory activity against the CDK2/cyclin A2 complex.[1][9][10] Molecular docking studies reveal that these compounds occupy the active site and form key hydrogen bonds with residues like Leu83, mimicking the binding mode of reference inhibitors.[11]
Diagram: Simplified EGFR Signaling Pathway and Point of Inhibition
Caption: Inhibition of EGFR autophosphorylation by a furopyridine derivative.
Structure-Activity Relationship (SAR) Insights
The potency of furopyridine derivatives is highly dependent on the nature and position of their substituents.
-
Core Substitutions: Studies have shown that substitutions at the C2 and C3 positions of the furo[2,3-b]pyridine ring are critical for modulating inhibitory activity against CDK2.[1]
-
Functional Groups: The incorporation of an ester functionality, as seen in ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate, was found to be crucial for potent CDK2 inhibition and cytotoxicity against colon cancer cells.[1][11]
-
Halogenation: The addition of halogen atoms to chalcone-based furopyrimidine derivatives significantly enhanced anti-proliferative activity, with some compounds showing potent effects across the NCI 60 cell line panel.[12]
Quantitative Cytotoxicity Data
The anti-proliferative effects of various furopyridine derivatives have been quantified against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric of potency.
| Compound Class | Target Cell Line | Reported IC₅₀ / Activity | Reference |
| Furanopyridinone (e.g., 4c) | KYSE70, KYSE150 (Esophageal) | 0.655 µg/mL (after 48h) | [4][7][13] |
| Furopyridine (PD18, PD56) | A549, H1975 (NSCLC) | Potent, in the nanomolar range | [5][6] |
| Pyridine/Furopyridine | HCT-116 (Colon) | IC₅₀ range: 31.3–49.0 µM | [10][14] |
| Pyridine/Furopyridine | MCF-7 (Breast) | IC₅₀ range: 19.3–55.5 µM | [10][14] |
| Pyridine/Furopyridine | HepG2 (Liver) | IC₅₀ range: 22.7–44.8 µM | [10][14] |
| Furopyridine (CDK2 Inhibitor) | CDK2/cyclin A2 (Enzymatic) | IC₅₀ range: 0.24–3.52 µM | [8] |
| Pyridine (H42) | SKOV3 (Ovarian) | 0.85 µM (after 72h) | [15] |
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a foundational colorimetric method for assessing the cytotoxic effects of novel compounds.[16] Its principle lies in the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in metabolically active cells into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well microplate at a predetermined density (e.g., 4 x 10⁴ cells/well) in 100 µL of complete growth medium.[4] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the furopyridine derivatives in the appropriate medium. Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[15]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.[6] During this time, viable cells will convert the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 100-150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[6] Gently agitate the plate to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance of each well using a microplate reader at a wavelength of 570 nm.[6]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.
Section 2: Antimicrobial and Anti-inflammatory Potential
While oncology dominates the research, furopyridines also exhibit other important biological activities.
Anti-inflammatory Activity
Chronic inflammation is a driver of many diseases.[17] Furan and pyridine derivatives have been shown to exert anti-inflammatory effects through multiple mechanisms.[18][19]
-
Mechanism of Action: The anti-inflammatory properties of these heterocycles are often linked to their antioxidant capacity and their ability to modulate key inflammatory signaling pathways.[17][18] This includes the suppression of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), and the inhibition of pathways such as NF-κB.[18][19][20] Some derivatives have been shown to repolarize macrophages towards an anti-inflammatory M2 phenotype, increasing the secretion of the anti-inflammatory cytokine IL-10.[19]
Antimicrobial Activity
The pyridine scaffold is a component of many antimicrobial agents.[21][22] While less explored for furopyridines specifically, related fused pyrimidine structures have been modified to produce derivatives with promising activity against bacterial and fungal phytopathogens.[23] The development of dual-action agents that possess both anticancer and antimicrobial properties is a growing area of interest, as cancer patients are often immunocompromised and susceptible to infections.[24]
Section 3: Neuroprotective Effects
Emerging evidence suggests a role for furopyridine-related structures in neuroprotection.
-
Mechanism of Action: In models of neurodegeneration, ceramide accumulation can trigger neuronal apoptosis.[25][26] Furopyrazole derivatives of benzylindazole have demonstrated the ability to protect primary cortical neurons from C2 ceramide-induced cell death.[25] Other dihydropyridine derivatives have shown neuroprotective effects in models of ischemic brain injury, potentially by blocking L-type Ca²⁺ channels and inhibiting calmodulin-dependent pathways, thereby preventing delayed neuronal death.[27]
Section 4: The Role of In Silico Design and Synthesis
The discovery of novel furopyridine derivatives is a synergistic interplay of computational chemistry and synthetic organic chemistry.
Computational Drug Design Workflow
In silico techniques are indispensable for rationally designing and prioritizing compounds for synthesis, thereby saving significant time and resources.
-
Virtual Screening: Large libraries of furopyridine analogues are computationally docked into the crystal structure of a biological target (e.g., EGFR, CDK2).[5][9] This predicts the binding affinity and orientation of each compound.
-
Free Energy Calculations: Methods like Molecular Mechanics/Poisson–Boltzmann Surface Area (MM/PBSA) are used to refine binding free energy predictions, providing a more accurate correlation with experimental IC₅₀ values.[5][6]
-
Molecular Dynamics (MD) Simulations: Promising candidates undergo MD simulations (e.g., for 500 ns) to analyze the stability of the protein-ligand complex, key binding interactions, and the role of solvent over time.[5][6]
Diagram: Computational Drug Design Workflow
Caption: Iterative cycle of computational design and experimental validation.
Synthetic Approaches
The synthesis of these complex molecules is a critical step. A common strategy involves designing and synthesizing furan–pyridinone compounds starting from materials like 3-furan-carboxylic acid.[4] Other approaches utilize multi-component reactions to build the core heterocyclic structure, followed by functional group modifications to explore the SAR.[10][14]
Example Synthetic Characterization Data (Compound 4c): [4]
-
Yield: 60%
-
Melting Point: 62.1–63.2 °C
-
¹H NMR (600 MHz, methanol-d₄) δ: 8.11 (dd, J = 1.6, 0.9 Hz, 1H), 7.57 (t, J = 1.8 Hz, 1H), 6.85 (dd, J = 2.0, 0.9 Hz, 1H), 4.65 (dd, J = 10.4, 4.3 Hz, 1H), 4.50–4.38 (m, 2H), 3.60 (t, J = 5.8 Hz, 2H), 1.82–1.70 (m, 3H), 1.30 (s, 1H), 1.03–0.97 (m, 4H), and 0.97–0.93 (m, 2H).
-
¹³C NMR (150 MHz, methanol-d₄) δ: 173.78, 165.44, 146.90, 145.24, 123.20, 109.73, 65.82, 52.36, 41.07, 29.70, 26.14, 23.27, and 21.80.
Conclusion and Future Outlook
Furopyridine derivatives represent a highly versatile and potent class of bioactive molecules. The depth of research into their anticancer properties, particularly against challenging targets like mutant EGFR and cell cycle kinases, underscores their significant therapeutic potential. The continued integration of computational modeling with advanced synthetic chemistry will undoubtedly accelerate the discovery of new derivatives with enhanced potency, selectivity, and favorable pharmacokinetic profiles. Future research should aim to broaden the investigation into their anti-inflammatory, antimicrobial, and neuroprotective activities, potentially leading to the development of novel treatments for a wide spectrum of human diseases.
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The Art of the Ring: A Technical Guide to the Synthesis of Fused Pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The pyridine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous approved drugs and bioactive compounds.[1][2][3] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design.[1] Fusing other ring systems to the pyridine core gives rise to a vast and diverse chemical space of "fused pyridine derivatives," offering novel steric and electronic properties for fine-tuning pharmacological activity.[4][5] These compounds have shown significant potential in various therapeutic areas, including oncology, infectious diseases, and inflammation.[4][5][6][7]
This in-depth technical guide provides a comprehensive overview of the core synthetic strategies for constructing fused pyridine derivatives. Moving beyond a simple recitation of protocols, this guide delves into the mechanistic underpinnings and the rationale behind experimental choices, empowering researchers to not only apply these methods but also to innovate upon them.
I. Strategic Approaches to Fused Pyridine Synthesis: A Mechanistic Perspective
The construction of fused pyridine systems can be broadly categorized into several key strategic approaches. The choice of strategy is often dictated by the desired substitution pattern, the complexity of the target molecule, and the availability of starting materials.
Annulation Reactions: Building the Pyridine Ring Step-by-Step
Annulation, the formation of a new ring onto a pre-existing structure, is a powerful and versatile strategy.[8] In the context of fused pyridines, this typically involves the construction of the pyridine ring onto another heterocyclic or carbocyclic system.
A common and effective annulation approach is the [3+3] condensation strategy . This method involves the reaction of a 1,3-dielectrophile with a 1,3-dinucleophile. For instance, α,β-unsaturated aldehydes or ketones can react with O-acetyl ketoximes in a redox-neutral condensation synergistically catalyzed by a copper(I) salt and a secondary ammonium salt to yield a variety of substituted pyridines.[9] This reaction proceeds through a merger of iminium catalysis and the redox activity of the copper catalyst, showcasing a sophisticated approach to controlling reactivity.[9]
Another powerful annulation technique is the Bohlmann-Rahtz pyridine synthesis , which allows for the direct formation of the aromatic pyridine ring through substitution and elimination of small molecules like water. This method and its variations are widely used for constructing functionalized pyridines.
Visualizing the [3+3] Annulation Workflow
Caption: A simplified workflow for the [3+3] annulation synthesis of fused pyridines.
Cycloaddition Reactions: Convergent and Atom-Economical
Cycloaddition reactions offer a highly efficient and atom-economical route to fused pyridine systems by forming multiple carbon-carbon bonds in a single step.[10][11] The Diels-Alder reaction , a [4+2] cycloaddition, is a classic yet powerful tool in this regard.[11] Inverse-electron-demand Diels-Alder reactions are particularly successful, where an electron-poor diene, such as a 1,2,4-triazine, reacts with an electron-rich dienophile.[11] The initial cycloadduct often extrudes a small, stable molecule like nitrogen gas to afford the aromatic pyridine ring.[11]
More recent advancements include transition-metal-catalyzed [2+2+2] cycloadditions, which provide a formal [4+2] pathway to pyridines.[10] These reactions offer excellent control over regioselectivity and can be used to construct highly substituted fused systems.
Protocol Spotlight: Palladium-Catalyzed Intramolecular C-H Arylation
A notable example of a modern cyclization strategy is the palladium-catalyzed intramolecular C-H arylation. This method allows for the facile synthesis of multiply fused heteroaromatic compounds.[12]
Step-by-Step Methodology:
-
Reactant Preparation: A 2-quinolinecarboxyamide bearing a C-Br bond at the N-aryl moiety is synthesized as the starting material.[12]
-
Catalyst System: A palladium catalyst, such as Pd(OAc)₂, is employed, often in conjunction with a phosphine ligand like PPh₃ to improve yield and selectivity.[12]
-
Reaction Conditions: The reaction is typically carried out in a suitable solvent at an elevated temperature (e.g., 110 °C).[12]
-
Mechanism: The palladium catalyst facilitates the intramolecular C-H activation and subsequent arylation, leading to the formation of the fused ring system.[12]
-
Work-up and Purification: Standard aqueous work-up and chromatographic purification are used to isolate the desired fused pyridine derivative.
Causality in Protocol Design: The choice of a phosphine ligand is critical. The ligand can influence the electron density and steric environment of the palladium center, thereby affecting the efficiency and selectivity of the C-H activation step. The use of PPh₃, for instance, has been shown to significantly improve the yield of the cyclized product from 42% to 94% in certain cases.[12]
Multicomponent Reactions (MCRs): Efficiency in a Single Pot
Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis to form a single product, are highly valued for their efficiency, atom economy, and operational simplicity.[13][14][15] Several MCRs have been developed for the synthesis of fused pyridine derivatives, often providing access to complex molecular architectures from simple starting materials.[14]
The Groebke-Blackburn-Bienaymé (GBB) reaction is a prominent example of a three-component reaction used to synthesize imidazo[1,2-a]pyridines.[16][17] This reaction involves an aldehyde, an amidine (such as 2-aminopyridine), and an isocyanide, typically catalyzed by a Lewis or Brønsted acid.[16] The versatility of the GBB reaction allows for the incorporation of diverse functional groups, making it a valuable tool for generating libraries of fused pyridine derivatives for drug discovery.[16]
Visualizing the Groebke-Blackburn-Bienaymé (GBB) Reaction
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- 7. Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Pyridine synthesis [organic-chemistry.org]
- 10. Pyridine synthesis by [4 + 2] cycloadditions of 1-azadienes: hetero-Diels Alder and transition metal-catalysed approaches | Semantic Scholar [semanticscholar.org]
- 11. Cycloaddition/ Diels-Alder Approaches - Wordpress [reagents.acsgcipr.org]
- 12. Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. beilstein-archives.org [beilstein-archives.org]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols: A Guide to the Synthesis of 1,3-Dihydrofuro[3,4-c]pyridines via Metal-Catalyzed [2+2+2] Cycloaddition
Introduction: The Strategic Value of Fused Pyridine Scaffolds and the Elegance of [2+2+2] Cycloaddition
The pyridine ring is a ubiquitous structural motif in pharmaceuticals, agrochemicals, and materials science.[1] Its functionalization and incorporation into more complex, rigid architectures, such as fused heterocyclic systems, is a constant pursuit in modern synthetic chemistry. Among these, the 1,3-dihydrofuro[3,4-c]pyridine scaffold represents a valuable yet synthetically challenging target. This bicyclic system, containing both a furan and a pyridine ring, offers a unique three-dimensional arrangement of heteroatoms and substituents, making it an attractive core for the development of novel therapeutic agents and functional materials.
Traditionally, the synthesis of polysubstituted pyridines has relied on multi-step condensation reactions, often with limited control over regioselectivity and substrate scope.[2] However, the advent of transition-metal-catalyzed [2+2+2] cycloaddition reactions has revolutionized the construction of six-membered rings, offering an atom-economical and highly convergent approach.[3][4][5] This powerful transformation assembles three unsaturated components—typically two alkynes and a nitrile—in a single step to forge the pyridine core with remarkable efficiency.[4] A wide range of transition metals, including cobalt, rhodium, nickel, and iridium, have been successfully employed to catalyze this reaction, each offering distinct advantages in terms of reactivity, selectivity, and functional group tolerance.[3]
This application note provides a comprehensive guide to the synthesis of 1,3-dihydrofuro[3,4-c]pyridines utilizing a metal-catalyzed intramolecular [2+2+2] cycloaddition strategy. We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and discuss the critical parameters that ensure a successful and reproducible synthesis.
The Mechanistic Pathway: A Symphony of Coordination and Cyclization
The generally accepted mechanism for the transition-metal-catalyzed [2+2+2] cycloaddition of diynes and nitriles to form fused pyridines is a fascinating cascade of organometallic transformations. While the exact intermediates and rate-determining steps can vary depending on the metal catalyst and ligands employed, the core pathway involves the following key stages:
-
Oxidative Cyclization: The reaction initiates with the coordination of the diyne to the low-valent metal center. This is followed by an oxidative cyclization to form a five-membered metallacyclopentadiene intermediate. This step is often crucial for the overall efficiency of the catalytic cycle.
-
Nitrile Coordination and Insertion: The nitrile substrate then coordinates to the metal center of the metallacyclopentadiene. Subsequent insertion of the nitrile's C≡N bond into one of the metal-carbon bonds of the metallacycle leads to the formation of a seven-membered azametallacycloheptatriene intermediate.
-
Reductive Elimination: The final step involves the reductive elimination from the azametallacycloheptatriene intermediate, which releases the aromatic pyridine product and regenerates the active low-valent metal catalyst, allowing it to re-enter the catalytic cycle.
The regioselectivity of the cycloaddition, particularly with unsymmetrical diynes or nitriles, is a critical aspect that is influenced by steric and electronic factors of the substrates and the catalyst system.[6][7]
Protocol: Cobalt-Catalyzed Synthesis of 1,3,6-Trisubstituted-1,3-dihydrofuro[3,4-c]pyridines
This protocol is adapted from the work of Al-Tel and coworkers and describes a reliable method for the synthesis of 1,3-dihydrofuro[3,4-c]pyridines from dipropargyl ethers and various nitriles using a cobalt catalyst.[8]
Materials and Equipment:
-
Catalyst: Cobalt(II) bromide (CoBr₂)
-
Ligand: 2,2'-Bipyridine (bpy)
-
Reductant: Zinc powder (Zn)
-
Additive: Zinc iodide (ZnI₂)
-
Solvent: Acetonitrile (CH₃CN), anhydrous
-
Substrates:
-
Substituted dipropargyl ether
-
Substituted nitrile
-
-
Standard laboratory glassware: Schlenk flask, condenser, magnetic stirrer, etc.
-
Inert atmosphere system: Nitrogen or Argon line
-
Purification: Silica gel for column chromatography
Experimental Procedure:
Sources
- 1. 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sci-hub.st [sci-hub.st]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective rhodium-catalyzed intermolecular [2+2+2] cycloaddition of alkynes and isocyanates to form pyridones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Facile synthesis of unknown 6,7-dihydrofuro[3,4- c ]pyridines and 3,4-diaryloylpyridines from N -homopropargylic β-enaminones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01884B [pubs.rsc.org]
Structural Elucidation of 1,3-Dihydrofuro[3,4-c]pyridine: A Detailed Guide to ¹H and ¹³C NMR Analysis
An Application Note for Researchers and Drug Development Professionals
Introduction
1,3-Dihydrofuro[3,4-c]pyridine is a bicyclic heteroaromatic compound incorporating both pyridine and furan-like moieties. This structural motif is of significant interest in medicinal chemistry and materials science due to its presence in various biologically active molecules and functional materials.[1] Accurate and unambiguous structural characterization is a cornerstone of chemical research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the definitive structural elucidation of organic molecules in solution.[2][3]
This application note provides a comprehensive, field-proven guide to the ¹H and ¹³C NMR analysis of 1,3-Dihydrofuro[3,4-c]pyridine. Moving beyond a simple listing of steps, this guide explains the causality behind experimental choices, offers detailed protocols for sample preparation and data acquisition, and presents a thorough analysis of the expected spectral data. The methodologies described herein are designed to ensure data integrity and reproducibility, empowering researchers to confidently verify the structure and purity of this important heterocyclic scaffold.
Part 1: Molecular Structure and Predicted NMR Signatures
A lucid understanding of the molecule's topology is essential for predicting and interpreting its NMR spectra. The structure of 1,3-Dihydrofuro[3,4-c]pyridine, with systematic numbering for NMR assignment, is shown below.
Figure 1: Chemical Structure and Atom Numbering
Caption: Structure of 1,3-Dihydrofuro[3,4-c]pyridine with IUPAC numbering.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to show three distinct groups of signals corresponding to the three unique chemical environments for the protons.
-
Aromatic Protons (H-4, H-6, H-7): The pyridine ring protons will appear in the downfield region (typically δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current and the electronegative nitrogen atom.[4]
-
H-4 and H-6: These protons are adjacent to the nitrogen atom and are expected to be the most downfield. They will likely appear as doublets, coupling to H-7.
-
H-7: This proton is situated between C-4 and C-6 and will likely appear as a triplet (or more accurately, a doublet of doublets) due to coupling with both H-4 and H-6.
-
-
Methylene Protons (H-1, H-3): The two CH₂ groups are chemically equivalent due to the molecule's symmetry. These protons are adjacent to an oxygen atom and a fused aromatic system, placing their resonance in the δ 4.5-5.5 ppm range. They will appear as a single sharp singlet, as there are no adjacent protons to couple with.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to display five signals, corresponding to the five unique carbon environments.
-
Aromatic Carbons (C-4, C-6, C-7, C-3a, C-7a): These carbons will resonate in the aromatic region (δ 120-160 ppm).[5]
-
C-4 and C-6: Being directly attached to the electronegative nitrogen, these carbons will be the most downfield among the aromatic signals.
-
C-7: This CH carbon will be identifiable by its intensity and can be confirmed with a DEPT-135 experiment.
-
C-3a and C-7a: These are quaternary carbons (bridgehead) and will typically show weaker signals compared to the protonated carbons. Their exact chemical shifts are influenced by the fusion of the two ring systems.
-
-
Methylene Carbons (C-1, C-3): Due to symmetry, these two carbons are equivalent. Their attachment to an oxygen atom will shift their resonance downfield into the δ 65-75 ppm range.
Part 2: Experimental Protocols
The acquisition of high-quality, reproducible NMR data is critically dependent on meticulous sample preparation and the correct choice of experimental parameters.
Protocol 1: NMR Sample Preparation
The goal of this protocol is to prepare a homogeneous, particulate-free solution of the analyte at a concentration suitable for both ¹H and ¹³C NMR experiments.
Diagram 1: Workflow for NMR Sample Preparation
Caption: Step-by-step process for preparing the NMR sample.
Step-by-Step Methodology:
-
Analyte Weighing: Accurately weigh the 1,3-Dihydrofuro[3,4-c]pyridine sample.
-
Solvent Selection and Dissolution: Choose a high-purity deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) and DMSO-d₆ are common choices.
-
Transfer to NMR Tube: Using a glass Pasteur pipette, carefully transfer the solution into a clean, dry 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly.
Protocol 2: NMR Data Acquisition
This protocol outlines the standard steps for setting up a modern NMR spectrometer to acquire 1D ¹H and ¹³C spectra.
Diagram 2: Workflow for NMR Data Acquisition
Caption: General workflow for acquiring NMR data on a spectrometer.
Step-by-Step Methodology:
-
Spectrometer Preparation: Insert the NMR tube into the spinner and place it in the magnet.[10]
-
Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. This step compensates for any magnetic field drift.[11] Perform automated or manual shimming to optimize the magnetic field homogeneity, which is essential for achieving sharp, well-resolved peaks.[11]
-
Tuning and Matching: Tune and match the probe for the nucleus being observed (¹H or ¹³C). This procedure ensures maximum energy transfer and optimizes the signal-to-noise (S/N) ratio.[10]
-
Acquisition Parameter Setup:
-
¹H NMR Acquisition:
-
Pulse Angle: ~30-45 degrees. A smaller pulse angle allows for a shorter relaxation delay without saturating the signals.[11]
-
Acquisition Time (at): ~2-4 seconds. This ensures adequate data points are collected across each peak for good digital resolution.
-
Relaxation Delay (d1): ~1-2 seconds.
-
Number of Scans (ns): Typically 8 to 16 scans are sufficient for the concentrations described.[12]
-
-
¹³C NMR Acquisition (Proton Decoupled):
-
Pulse Angle: ~30 degrees. This provides a good compromise between signal intensity and the need for longer relaxation delays.[11]
-
Acquisition Time (at): ~1-2 seconds.
-
Relaxation Delay (d1): ~2 seconds.
-
Number of Scans (ns): Significantly more scans are required, typically ranging from 1024 to 4096, depending on the sample concentration.[12]
-
Decoupling: Employ broadband proton decoupling to collapse all C-H coupling, resulting in a spectrum of sharp singlets.[13]
-
-
-
Data Acquisition: Start the acquisition to collect the Free Induction Decay (FID) signal.
Part 3: Data Analysis and Interpretation
After acquisition, the FID is processed via Fourier transform, phase correction, and baseline correction to yield the final spectrum.[14]
Spectral Data Summary
The following table summarizes the predicted chemical shifts and multiplicities for 1,3-Dihydrofuro[3,4-c]pyridine based on established principles of NMR spectroscopy for heterocyclic compounds.[4][5]
| Assignment | ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) |
| δ (ppm) | Multiplicity | |
| C-1, C-3 | ~5.05 | s (singlet) |
| C-4 | ~8.40 | d (doublet) |
| C-6 | ~8.35 | d (doublet) |
| C-7 | ~7.25 | dd (doublet of doublets) |
| C-3a, C-7a | - | - |
Note: Predicted values are based on analysis of similar structures and general NMR principles. Actual experimental values may vary slightly depending on solvent and concentration.
Spectrum Interpretation
-
¹H NMR Analysis:
-
Integration: Verify that the ratio of the integrated areas matches the predicted proton count (4:1:1:1 for the signals from (H-1/H-3), H-4, H-6, and H-7 respectively).
-
Chemical Shift: The signals at ~8.40 and ~8.35 ppm are assigned to H-4 and H-6, being adjacent to the nitrogen. The signal around 7.25 ppm is assigned to H-7. The prominent singlet at ~5.05 ppm, integrating to 4H, is unambiguously assigned to the two equivalent methylene groups (H-1 and H-3).
-
Multiplicity: The splitting patterns of the aromatic protons must be consistent. H-4 and H-6 should appear as doublets due to coupling with H-7. H-7 should appear as a doublet of doublets, confirming its coupling to two non-equivalent neighboring protons.
-
-
¹³C NMR Analysis:
-
Signal Count: Confirm the presence of five distinct signals, consistent with the molecule's symmetry.
-
Chemical Shift: The signals in the δ 148-150 ppm range are assigned to the nitrogen-adjacent carbons C-4 and C-6. The signal around δ 120 ppm corresponds to the C-7 carbon. The signal at ~70.0 ppm is characteristic of the sp³-hybridized carbons C-1 and C-3, which are attached to oxygen. The remaining signal, likely of lower intensity, is assigned to the quaternary bridgehead carbons C-3a and C-7a.
-
Advanced Analysis (Optional): For unequivocal assignment, 2D NMR experiments are invaluable.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded C-H pairs, confirming the assignments of (C1/H1, C3/H3), (C4/H4), (C6/H6), and (C7/H7).[3]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between carbons and protons over 2-3 bonds, which is critical for assigning quaternary carbons and piecing together the molecular framework.[3]
-
-
Diagram 3: Relationship of NMR Experiments for Structural Elucidation
Caption: A logical workflow from 1D to 2D NMR for complete structural verification.
Conclusion
This application note has detailed a systematic and robust approach for the structural characterization of 1,3-Dihydrofuro[3,4-c]pyridine using ¹H and ¹³C NMR spectroscopy. By adhering to the meticulous protocols for sample preparation and data acquisition, researchers can obtain high-quality spectra. The subsequent analysis, guided by the foundational principles of chemical shifts, integration, and coupling constants, enables a confident and accurate assignment of the molecule's structure. For complex derivatives or cases of ambiguity, the strategic use of 2D NMR techniques like HSQC and HMBC provides an additional layer of certainty, ensuring the highest level of scientific integrity in research and development.
References
-
University of Notre Dame. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Available at: [Link]
-
Martin, G. E. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. Royal Society of Chemistry. Available at: [Link]
-
University of Maryland. (n.d.). Stepbystep procedure for NMR data acquisition. Available at: [Link]
-
Yilmaz, E. S., Kaya, K., & Zora, M. (2025). Facile synthesis of unknown 6,7-dihydrofuro[3,4-c]pyridines and 3,4-diaryloylpyridines from N-homopropargylic β-enaminones. Royal Society of Chemistry. Available at: [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]
-
PubChem. (n.d.). 1,3-Dihydro-6-methylfuro[3,4-c]pyridin-7-ol. Available at: [Link]
-
Boston University. (n.d.). Basic NMR Concepts. Available at: [Link]
-
ChemBK. (2024). 1,3-DIHYDROFURO[3,4-C]PYRIDINE-1,3-DIONE. Available at: [Link]
-
Silva, A. M. S., et al. (2007). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. Available at: [Link]
-
Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Semantic Scholar. Available at: [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]
-
Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative. Available at: [Link]
-
Varian, Inc. (n.d.). Table 1 1H NMR (400MHz, pyridine-d5, 363K) 1-heptaacetate. Available at: [Link]
-
ResearchGate. (2025). Nuclear magnetic resonance spectra of oriented bicyclic systems containing heteroatom(s): The spectrum of 2-thiocoumarin. Available at: [Link]
-
Abraham, R. J., & Mobli, M. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Available at: [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Available at: [Link]
-
Chemistry LibreTexts. (2023). NMR - Interpretation. Available at: [Link]
-
AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Available at: [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]
-
National Institutes of Health. (n.d.). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Available at: [Link]
-
ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Copies of 1H NMR and 13C NMR spectra of all new compounds. Available at: [Link]
-
Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]
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- 1. Facile synthesis of unknown 6,7-dihydrofuro[3,4- c ]pyridines and 3,4-diaryloylpyridines from N -homopropargylic β-enaminones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01884B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
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- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
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Application Note: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) Methods for the Analysis of 1,3-Dihydrofuro[3,4-c]pyridine
Introduction: The Analytical Imperative for 1,3-Dihydrofuro[3,4-c]pyridine
The pyridine ring is a fundamental building block in a vast array of pharmaceuticals, agrochemicals, and materials.[1] Fused heterocyclic systems, such as the 1,3-Dihydrofuro[3,4-c]pyridine core, represent a critical class of compounds actively explored in drug discovery.[1] The development of novel synthetic routes and the biological evaluation of these derivatives necessitate robust, accurate, and reliable analytical methods to determine identity, purity, and concentration.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis for separating, identifying, and quantifying components in a mixture.[2] For routine analysis, such as determining the purity of a drug substance or assaying a finished product, HPLC with UV detection offers a balance of performance, cost-effectiveness, and reliability.
When higher sensitivity and selectivity are required, particularly for analyzing samples in complex biological matrices (e.g., plasma, tissue homogenates) during preclinical or clinical studies, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[3][4] LC-MS, especially in tandem MS/MS mode, is considered the 'gold standard' for quantitative bioanalysis due to its ability to detect and quantify analytes at extremely low concentrations with high specificity.[4]
This application note provides detailed, step-by-step protocols for both an HPLC-UV and an LC-MS/MS method tailored for 1,3-Dihydrofuro[3,4-c]pyridine, designed to be readily implemented and validated in a research or quality control laboratory.
Part I: Stability-Indicating HPLC-UV Method
This method is designed for the accurate quantification and purity assessment of 1,3-Dihydrofuro[3,4-c]pyridine as a bulk substance or in simple formulations. The principles are based on reversed-phase chromatography, which separates compounds based on their hydrophobicity.
Causality Behind Experimental Choices (Method Development Rationale)
-
Column Selection: A C18 (octadecyl) stationary phase is the workhorse of reversed-phase chromatography and serves as the ideal starting point. Its non-polar nature provides effective retention for a wide range of small organic molecules, including heterocyclic compounds like pyridine derivatives.
-
Mobile Phase: Pyridine derivatives are basic compounds.[5] To ensure good chromatographic peak shape and reproducible retention, it is critical to control the ionization state of the analyte. By adding an acid (0.1% formic acid) to the mobile phase, the pyridine nitrogen is protonated. This single, stable ionic form prevents peak tailing that can occur when both ionized and non-ionized forms are present. Formic acid is a volatile buffer, making it compatible with a future transition to an LC-MS method.
-
Detector: The conjugated aromatic system of the pyridine ring imparts strong UV absorbance. A photodiode array (PDA) detector is recommended to determine the optimal detection wavelength (λ-max) during method development. For routine analysis, a single wavelength UV detector set at the λ-max (typically around 254-270 nm for pyridine derivatives) provides excellent sensitivity.
-
Gradient Elution: A gradient elution (where the mobile phase composition changes over time) is employed initially to ensure the elution of the main analyte as well as any potential impurities or degradation products that may have different polarities.[6] For routine quality control of the same substance, this can often be optimized into a faster, isocratic method once the retention profile is understood.
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for HPLC-UV analysis of 1,3-Dihydrofuro[3,4-c]pyridine.
Detailed Protocol: HPLC-UV
2.3.1. Equipment and Reagents
-
HPLC system with gradient pump, autosampler, column thermostat, and PDA/UV detector.
-
Analytical column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Reference Standard: 1,3-Dihydrofuro[3,4-c]pyridine (>99% purity).
-
Acetonitrile (ACN), HPLC Grade.
-
Formic Acid (FA), LC-MS Grade.
-
Water, HPLC/Type I Grade.
-
Diluent: 50:50 Acetonitrile/Water.
2.3.2. Solution Preparation
-
Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Degas before use.
-
Mobile Phase B (Organic): Add 1.0 mL of formic acid to 1000 mL of acetonitrile.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1,3-Dihydrofuro[3,4-c]pyridine reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the Standard Stock Solution with the diluent.
2.3.3. Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 260 nm (or determined λ-max) |
| Gradient Program | Time (min) |
| 0.0 | |
| 10.0 | |
| 12.0 | |
| 12.1 | |
| 15.0 |
Method Validation Framework (ICH Q2(R1))
A validated method provides documented evidence of its suitability for the intended purpose.[7] The following parameters must be assessed according to ICH guidelines.[8][2][9]
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the signal is unequivocally from the analyte, free from interference from placebo, impurities, or degradants. | Peak purity index > 0.999; baseline resolution between analyte and known impurities. |
| Linearity | To demonstrate a direct proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 over a specified range. |
| Range | The interval between the upper and lower concentrations for which the method is precise, accurate, and linear. | Assay: 80-120% of test concentration. Purity: Reporting limit to 120% of specification.[10] |
| Accuracy | The closeness of test results to the true value, assessed by recovery studies. | Mean recovery of 98.0% - 102.0% at three concentration levels. |
| Precision | The degree of scatter between a series of measurements. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst). | Relative Standard Deviation (RSD) ≤ 2.0%.[8] |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantified. | Signal-to-Noise ratio of 3:1.[8] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantified with acceptable precision and accuracy. | Signal-to-Noise ratio of 10:1.[8] |
| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±10%, pH, column temp ±5°C). | System suitability parameters remain within acceptable limits.[11] |
Part II: High-Sensitivity LC-MS/MS Method
This method is optimized for the trace-level quantification of 1,3-Dihydrofuro[3,4-c]pyridine in complex biological matrices, such as human plasma, making it ideal for pharmacokinetic studies. The method utilizes a triple quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for ultimate sensitivity and selectivity.[3]
Causality Behind Experimental Choices (Method Development Rationale)
-
LC System: The HPLC method from Part I provides an excellent foundation. A rapid gradient is often preferred in LC-MS to minimize run times and focus on the elution window of the target analyte.
-
Ionization Source: As a basic pyridine derivative, 1,3-Dihydrofuro[3,4-c]pyridine is readily protonated. Therefore, Electrospray Ionization (ESI) in positive ion mode is the optimal choice to generate the protonated molecular ion, [M+H]⁺.[3]
-
Analyte Tuning & MRM Selection:
-
Precursor Ion (Q1): The compound (Molecular Formula: C₇H₇NO, MW: 121.14) is infused directly into the mass spectrometer. In positive ESI mode, it will form the precursor ion [M+H]⁺ at m/z 122.1. This mass is selected in the first quadrupole (Q1).
-
Product Ion (Q3): The precursor ion is fragmented in the collision cell (Q2). The resulting product ions are scanned in the third quadrupole (Q3). A stable, high-intensity product ion is selected for monitoring. This specific precursor-to-product transition (m/z 122.1 → product ion) is highly specific to the analyte.
-
-
Sample Preparation: Biological samples cannot be injected directly. Protein Precipitation is a simple and effective technique to remove the bulk of proteins and phospholipids from plasma, which can cause ion suppression and contaminate the system.[12] Acetonitrile is a common and effective precipitation solvent.
-
Internal Standard (IS): For bioanalysis, a stable isotope-labeled (SIL) internal standard (e.g., ¹³C- or ²H-labeled 1,3-Dihydrofuro[3,4-c]pyridine) is ideal. It co-elutes with the analyte and experiences identical matrix effects and ionization efficiencies, correcting for variations in sample preparation and instrument response. If a SIL-IS is unavailable, a structurally similar analog can be used.
Experimental Workflow: LC-MS/MS Bioanalysis
Caption: Bioanalytical workflow for LC-MS/MS quantification.
Detailed Protocol: LC-MS/MS
3.3.1. Equipment and Reagents
-
LC-MS/MS system: HPLC or UPLC coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Internal Standard (IS): Stable isotope-labeled or structural analog.
-
All reagents from the HPLC method, but of LC-MS grade.
-
Control biological matrix (e.g., human plasma).
3.3.2. Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of Internal Standard working solution (e.g., 100 ng/mL).
-
Add 150 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at >12,000 x g for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to a new tube or well plate.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of Mobile Phase A.
3.3.3. LC-MS/MS Conditions
Liquid Chromatography | Parameter | Recommended Condition | | :--- | :--- | | Column | C18, 50 mm x 2.1 mm, 1.8 µm (UPLC) | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | | Flow Rate | 0.4 mL/min | | Gradient Program | Time (min) | %B | | | 0.0 | 5 | | | 2.0 | 95 | | | 2.5 | 95 | | | 2.6 | 5 | | | 3.5 | 5 |
Mass Spectrometry | Parameter | Recommended Setting | | :--- | :--- | | Ionization Mode | ESI Positive | | Capillary Voltage | 3.5 kV | | Source Temperature | 150 °C | | Desolvation Temp | 400 °C | | MRM Transition | Analyte | Q1 (m/z) | Q3 (m/z) | Collision Energy (eV) | | | 1,3-Dihydrofuro[3,4-c]pyridine | 122.1 | To be determined | To be optimized | | | Internal Standard (IS) | [M+H]⁺ of IS | To be determined | To be optimized |
Note: The product ion (Q3) and collision energy (CE) must be empirically determined by infusing a standard solution of the analyte and performing a product ion scan and CE optimization on the specific instrument used.[6]
References
-
International Conference on Harmonisation. (1995). Q2A: Text on Validation of Analytical Procedures. Federal Register, 60(40), 11260–11262. [Link]
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Christianson, C. (2025). Small Molecule Method Development Strategies. Bioanalysis Zone. [Link]
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Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]
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Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]
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ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]
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Drug Development & Delivery. (2016). Application of LCMS in small-molecule drug development. [Link]
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Emery Pharma. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. [Link]
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ChemBK. (2024). 1,3-DIHYDROFURO[3,4-C]PYRIDINE-1,3-DIONE. [Link]
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Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]
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ResearchGate. (2016). Pyridine/quinoline derivatives bearing a imidazole/benzimidazole moiety: A LC-MS approach of structure determination. [Link]
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Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]
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LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. [Link]
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National Institutes of Health (NIH). (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. [Link]
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Juniper Publishers. (2018). Stability Indicating Rp-HPLC Method for Simultaneous Estimation of Ceftazidime Pentahydrate and its Impurity Product Pyridine in. [Link]
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Royal Society of Chemistry. (2025). Facile synthesis of unknown 6,7-dihydrofuro[3,4-c]pyridines and 3,4-diaryloylpyridines from N-homopropargylic β-enaminones. [Link]
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Journal of Pharmaceutical Negative Results. (n.d.). Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. [Link]
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Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Furopyridine Compounds Against Cancer Cell Lines
Introduction: The Therapeutic Promise of Furopyridine Scaffolds
Furopyridine-based compounds have garnered significant attention in medicinal chemistry due to their versatile pharmacological activities, with a pronounced potential in oncology.[1] The fused furan and pyridine ring system provides a unique structural scaffold amenable to diverse chemical modifications, enabling the development of derivatives with potent and selective anticancer properties.[2] These compounds have been shown to target critical cellular pathways often dysregulated in cancer, such as cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR), leading to cell cycle arrest and apoptosis.[3][4]
The initial and most critical step in evaluating the anticancer potential of novel furopyridine derivatives is the robust assessment of their cytotoxic effects in vitro.[5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting in vitro cytotoxicity assays for this promising class of compounds. We will delve into the principles of commonly employed assays, provide detailed, field-proven protocols, and offer insights into data interpretation and troubleshooting, ensuring the generation of reliable and reproducible results.
I. Foundational Principles of In Vitro Cytotoxicity Testing
The primary objective of in vitro cytotoxicity assays is to determine the concentration at which a compound induces cell death, a key indicator of its potency.[5] This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit a biological process or reduce cell viability by 50% compared to an untreated control.[6][7] A lower IC50 value signifies greater potency. The selection of appropriate assays is crucial and should be guided by the anticipated mechanism of action of the test compound and the specific research question.
Here, we will focus on three widely accepted and complementary assays:
-
MTT Assay: A colorimetric assay that measures metabolic activity as an indicator of cell viability.[8]
-
Lactate Dehydrogenase (LDH) Assay: A cytotoxicity assay that quantifies the release of LDH from damaged cells, indicating a loss of membrane integrity.
-
Caspase-Glo® 3/7 Assay: A luminescent assay that specifically measures the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway.[9]
II. Experimental Design: The Blueprint for Success
A well-designed experiment is paramount for obtaining meaningful and reproducible cytotoxicity data. Key considerations include:
-
Cell Line Selection: The choice of cancer cell lines should be relevant to the intended therapeutic target.[10] A panel of cell lines representing different cancer types (e.g., breast, lung, colon) is often used to assess the spectrum of activity.[5] For instance, MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HCT-116 (colorectal carcinoma) are commonly used.[1][3][11] It is also advisable to include a non-cancerous cell line (e.g., HEK293) to evaluate selectivity.[12]
-
Compound Preparation: Furopyridine compounds should be dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.[6] Subsequent dilutions should be made in cell culture medium, ensuring the final DMSO concentration in the wells does not exceed a non-toxic level, usually below 0.5% (v/v), to avoid solvent-induced cytotoxicity.[6][13]
-
Controls: Appropriate controls are essential for data validation. These include:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) as the test compounds.
-
Untreated Control: Cells incubated in culture medium only.
-
Positive Control: A known cytotoxic agent (e.g., Doxorubicin) to confirm the assay is performing as expected.[1]
-
Blank Control: Wells containing only culture medium (no cells) to measure background absorbance/luminescence.
-
III. Detailed Protocols and Methodologies
A. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a reliable method for assessing cell viability by measuring the metabolic activity of mitochondria.[14] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[8]
Protocol:
-
Cell Seeding:
-
Harvest exponentially growing cells and determine cell density using a hemocytometer or automated cell counter.
-
Seed cells in a 96-well plate at a pre-determined optimal density (typically 5 × 10³ to 1 × 10⁴ cells per well) in 100 µL of complete culture medium.[6]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[6]
-
-
Compound Treatment:
-
Prepare serial dilutions of the furopyridine compounds and the positive control (e.g., Doxorubicin) in complete culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[15]
-
-
MTT Incubation:
-
Formazan Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.[14]
-
Add 100-150 µL of a solubilization solvent (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.[14]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis:
Cell viability is calculated as a percentage of the vehicle-treated control. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using software like GraphPad Prism.[7][18]
B. Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is based on the principle that damaged or dying cells release the cytosolic enzyme lactate dehydrogenase into the culture medium.[19] The released LDH activity is measured through a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product, which is quantifiable by absorbance.[20]
Protocol:
-
Cell Seeding and Treatment:
-
Follow the same cell seeding and compound treatment steps as described for the MTT assay (Protocol III.A, steps 1 and 2).
-
-
Supernatant Collection:
-
After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
Carefully transfer a specific volume (e.g., 50 µL) of the cell-free supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Measurement:
-
Add a stop solution if required by the kit manufacturer.
-
Measure the absorbance at the recommended wavelength (usually around 490 nm) using a microplate reader.
-
Data Analysis:
Cytotoxicity is calculated as a percentage relative to a positive control of cells lysed to achieve maximum LDH release. The IC50 value is determined similarly to the MTT assay.
C. Caspase-Glo® 3/7 Assay
This assay provides a specific measure of apoptosis by quantifying the activity of caspases 3 and 7, which are key executioner caspases.[9] The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspases 3 and 7 to release aminoluciferin, generating a luminescent signal that is proportional to caspase activity.[9][22]
Protocol:
-
Cell Seeding and Treatment:
-
Follow the same cell seeding and compound treatment steps as described for the MTT assay (Protocol III.A, steps 1 and 2), preferably in white-walled 96-well plates suitable for luminescence measurements.[22]
-
-
Reagent Preparation and Addition:
-
Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol by adding the buffer to the lyophilized substrate.[23]
-
Allow the reagent to equilibrate to room temperature.[22]
-
Add a volume of the Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[22]
-
-
Incubation and Measurement:
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours.[22]
-
Measure the luminescence using a plate luminometer.
-
Data Analysis:
Caspase activity is expressed as relative luminescence units (RLU). The data can be normalized to the vehicle control, and dose-response curves can be generated to determine the concentration of the furopyridine compound that induces a half-maximal increase in caspase activity (EC50).
IV. Data Presentation and Interpretation
For clarity and ease of comparison, quantitative data should be summarized in a structured table.
Table 1: Cytotoxic Activity (IC50 in µM) of Furopyridine Compounds against a Panel of Cancer Cell Lines
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT-116 (Colon) | HEK293 (Non-cancerous) |
| Furopyridine-1 | 12.5 ± 1.8 | 15.2 ± 2.1 | 10.8 ± 1.5 | > 50 |
| Furopyridine-2 | 5.8 ± 0.9 | 7.3 ± 1.2 | 4.9 ± 0.7 | 35.7 ± 4.2 |
| Doxorubicin | 0.9 ± 0.2 | 1.2 ± 0.3 | 0.8 ± 0.1 | 2.5 ± 0.5 |
Data are presented as mean ± standard deviation from three independent experiments.
A higher IC50 value in a non-cancerous cell line compared to cancer cell lines suggests a degree of selectivity, which is a desirable characteristic for a potential anticancer agent.[12]
V. Visualizing Experimental Workflows and Pathways
Diagrams are invaluable for illustrating complex experimental workflows and biological pathways.
Caption: General workflow for in vitro cytotoxicity assessment.
Caption: Simplified intrinsic apoptosis pathway.
VI. Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Variability Between Replicates | Inconsistent cell seeding, pipetting errors, edge effects. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes. Avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity.[13][24] |
| Low Absorbance/Luminescence Signal | Insufficient cell number, short incubation time with the reagent, incorrect wavelength. | Optimize cell seeding density. Increase incubation time with the assay reagent. Verify the plate reader settings.[13] |
| High Background Signal | Microbial contamination, interference from phenol red in the medium. | Visually inspect plates for contamination. Use phenol red-free medium during the assay incubation step.[13] |
| Compound Precipitation | Poor solubility of the furopyridine compound in the culture medium. | Check the solubility limit of the compound. Ensure the stock solution is fully dissolved before dilution.[13] |
VII. Conclusion
The systematic in vitro evaluation of furopyridine compounds is a cornerstone of modern anticancer drug discovery. By employing a multi-assay approach that interrogates different aspects of cell health—metabolic activity, membrane integrity, and apoptosis—researchers can build a comprehensive cytotoxicity profile. The protocols and guidelines presented herein provide a robust framework for obtaining high-quality, reproducible data, thereby enabling the confident identification and advancement of promising furopyridine-based therapeutic candidates.
References
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Application Notes & Protocols: A Guide to Investigating the Neuroprotective Effects of 1,3-Dihydrofuro[3,4-c]pyridine Analogs
Abstract
Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function. A key strategy in therapeutic development is the identification of novel neuroprotective compounds that can mitigate the underlying pathological processes. The 1,3-Dihydrofuro[3,4-c]pyridine scaffold, structurally related to Pyridoxine (Vitamin B6), has emerged as a promising candidate for neuropharmacological development, with research suggesting potential antioxidant, anti-inflammatory, and anti-apoptotic properties[1]. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the neuroprotective efficacy of novel 1,3-Dihydrofuro[3,4-c]pyridine analogs. We present detailed protocols for a tiered in vitro screening cascade designed to elucidate the mechanisms of action, focusing on the core pillars of neurodegeneration: oxidative stress, apoptosis, and neuroinflammation.
Introduction: The Rationale for Neuroprotection
The development of effective treatments for neurodegenerative diseases has been challenging, partly because conventional therapies often address symptoms rather than the root causes of neuronal death[2]. A more promising approach is to identify and validate neuroprotective agents that can interfere with the pathological cascade. The ideal neuroprotective compound should be able to cross the blood-brain barrier and modulate multiple cell-damaging pathways simultaneously[3][4].
1,3-Dihydrofuro[3,4-c]pyridine derivatives are of significant interest due to their structural novelty and potential to interact with key biological targets implicated in neuronal survival[1][5][6]. This document outlines a logical, multi-faceted approach to systematically evaluate these analogs, beginning with foundational cell viability assays and progressing to more specific mechanistic studies.
Foundational Screening: Assessing Cytotoxicity and Neuroprotection
Before investigating specific mechanisms, it is crucial to establish the baseline cytotoxicity of the test compounds and their general neuroprotective capacity against a known stressor. The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability[7][8].
Protocol: MTT Cell Viability and Neuroprotection Assay
This protocol first determines the toxicity profile of the analog and then assesses its ability to protect neuronal cells from an oxidative insult, such as hydrogen peroxide (H₂O₂) or glutamate[9].
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, HT22)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)[8]
-
1,3-Dihydrofuro[3,4-c]pyridine analog (test compound)
-
Neurotoxic stressor (e.g., 100 µM H₂O₂ or 5 mM Glutamate)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed neuronal cells into a 96-well plate at a density of 1x10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment[8].
-
Compound Treatment (Neuroprotection):
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of medium containing the different concentrations of the test compound. For the control and stressor-only wells, add medium without the compound.
-
Incubate for 1-2 hours. This pre-incubation allows the compound to exert its protective effects before the insult.
-
-
Induction of Neurotoxicity:
-
Add the neurotoxic stressor (e.g., H₂O₂) to all wells except the vehicle control group.
-
Incubate for an additional 24 hours.
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate[10].
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Express cell viability as a percentage relative to the untreated control group.
-
% Viability = (Absorbance_Sample / Absorbance_Control) * 100
-
Plot the results to determine the EC₅₀ (half-maximal effective concentration) for neuroprotection.
Data Presentation: Hypothetical Neuroprotection Data
| Compound Conc. (µM) | Mean Absorbance (570 nm) | % Cell Viability (vs. Control) |
| Control (No H₂O₂) | 1.250 | 100.0% |
| 0 (H₂O₂ only) | 0.610 | 48.8% |
| 0.1 | 0.680 | 54.4% |
| 1 | 0.850 | 68.0% |
| 10 | 1.050 | 84.0% |
| 100 | 1.150 | 92.0% |
Mechanism of Action I: Mitigation of Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is a major contributor to neuronal damage in neurodegenerative diseases[11]. The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a common method for quantifying intracellular ROS levels.
General Experimental Workflow
The following diagram illustrates the overall workflow for screening potential neuroprotective compounds in vitro.
Caption: General workflow for in vitro neuroprotection screening.
Protocol: Intracellular ROS Measurement with DCFH-DA
Principle: Cell-permeable DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF)[12]. The fluorescence intensity is directly proportional to the level of intracellular ROS.
Materials:
-
Cells cultured in a black, clear-bottom 96-well plate
-
Test compound and H₂O₂ (or other ROS inducer)
-
DCFH-DA probe (stock solution in DMSO)
-
Serum-free culture medium
-
Hanks' Balanced Salt Solution (HBSS) or PBS
Procedure:
-
Cell Culture and Treatment: Seed and treat cells with the test compound and stressor as described in the MTT protocol (Steps 1-3).
-
Probe Loading:
-
After the stress incubation period, remove the treatment medium.
-
Wash the cells gently with 100 µL of warm PBS.
-
Prepare a 10 µM working solution of DCFH-DA in serum-free medium.
-
Add 100 µL of the DCFH-DA working solution to each well[8].
-
-
Incubation: Incubate the plate at 37°C for 30-45 minutes, protected from light[12]. This allows the probe to enter the cells and be deacetylated.
-
Data Acquisition:
-
Remove the DCFH-DA solution and wash the cells twice with warm PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm[8].
-
Data Analysis:
-
Normalize the fluorescence of treated groups to the stressor-only group.
-
Relative ROS Level = (Fluorescence_Sample / Fluorescence_Stressor_Control)
-
A lower relative ROS level in compound-treated wells indicates antioxidant activity.
Mechanism of Action II: Inhibition of Apoptosis
Apoptosis, or programmed cell death, is a tightly regulated process that, when dysregulated, contributes to neuronal loss in neurodegenerative conditions[13]. A key event in the apoptotic cascade is the activation of effector caspases, such as Caspase-3, which then cleave critical cellular substrates like Poly (ADP-ribose) polymerase (PARP)[14][15]. Western blotting is the gold-standard technique to detect the cleavage (and thus activation) of these proteins.
Protocol: Western Blot Analysis of Apoptotic Markers
This protocol details the steps to measure the levels of pro-Caspase-3, cleaved Caspase-3, and cleaved PARP.
Materials:
-
Cells cultured and treated in 6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors[13]
-
BCA or Bradford protein assay kit[13]
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) reagent
Procedure:
-
Protein Extraction:
-
After treatment, wash cells with ice-cold PBS and scrape them into 100-200 µL of ice-cold RIPA buffer[13].
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C. Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading[13].
-
Sample Preparation: Mix a calculated volume of lysate (e.g., 20-30 µg of protein) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom. This separates proteins based on molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDE membrane using a wet or semi-dry transfer system[13].
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding[13].
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation. Use an antibody against a housekeeping protein like β-actin as a loading control.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature[16].
-
-
Detection:
-
Wash the membrane again three times with TBST.
-
Apply ECL reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis:
-
Perform densitometry analysis on the bands using imaging software.
-
Normalize the intensity of the target protein band (e.g., cleaved Caspase-3) to the loading control (β-actin).
-
Compare the normalized values across different treatment groups. An increase in the ratio of cleaved to total Caspase-3 indicates apoptosis activation.
Western Blot Workflow Diagram
Caption: Step-by-step workflow for Western blot analysis.
Mechanism of Action III: Attenuation of Neuroinflammation
Neuroinflammation, mediated by glial cells like microglia and astrocytes, contributes to a toxic microenvironment in the brain through the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6)[17]. An Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying the concentration of these secreted cytokines in cell culture supernatants or tissue homogenates[18][19].
Protocol: Cytokine Measurement by Sandwich ELISA
Principle: This assay uses a pair of antibodies specific to the cytokine of interest. A capture antibody is coated onto the plate, the sample is added, and the cytokine binds. A second, detection antibody (linked to an enzyme) is added, which binds to the captured cytokine. Finally, a substrate is added that reacts with the enzyme to produce a measurable color change[20].
Materials:
-
ELISA kit for the target cytokine (e.g., human TNF-α)
-
Supernatants collected from treated cell cultures
-
Wash buffer and assay diluent (typically provided in the kit)
-
Substrate solution (e.g., TMB)[20]
-
Stop solution
-
96-well ELISA plate (pre-coated or coated with capture antibody)
-
Microplate reader
Procedure:
-
Plate Preparation: If not using a pre-coated plate, coat the wells of an ELISA plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C[20]. Wash the plate.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding. Wash the plate.
-
Standard and Sample Incubation:
-
Prepare a serial dilution of the cytokine standard to create a standard curve.
-
Add 100 µL of the standards and the cell culture supernatant samples to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection Antibody: Wash the plate thoroughly. Add the biotinylated detection antibody to each well and incubate for 1-2 hours.
-
Enzyme Conjugate: Wash the plate. Add the enzyme conjugate (e.g., Streptavidin-HRP) and incubate for 20-30 minutes in the dark.
-
Substrate Addition: Wash the plate. Add the TMB substrate solution to each well. A blue color will develop. Incubate for 15-30 minutes in the dark[20].
-
Reaction Termination: Add the stop solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Immediately read the absorbance at 450 nm using a microplate reader[19].
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Interpolate the concentration of the cytokine in the unknown samples from the standard curve.
-
Compare cytokine levels between control, stressor-only, and compound-treated groups.
Proposed Neuroprotective Signaling Pathway
Based on the assays described, the 1,3-Dihydrofuro[3,4-c]pyridine analogs may exert their neuroprotective effects through a multi-pronged mechanism. The diagram below conceptualizes how these compounds might intervene in key pathological pathways.
Caption: Hypothesized mechanism of neuroprotection by pyridine analogs.
Concluding Remarks and Future Directions
The protocols outlined in this guide provide a robust framework for the initial in vitro characterization of 1,3-Dihydrofuro[3,4-c]pyridine analogs. Promising candidates identified through this screening cascade should be further validated using more complex models, such as primary neuronal cultures or 3D organoids, which better replicate the physiological environment of the brain[21]. Ultimately, compounds that demonstrate significant efficacy and a well-defined mechanism of action can be advanced to in vivo studies using animal models of neurodegenerative diseases, such as transgenic mouse models of Alzheimer's or Parkinson's disease, to assess their therapeutic potential in a whole-organism context[2][22][23][24].
References
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Bio-protocol. (2018). Intracellular and Mitochondrial Reactive Oxygen Species Measurement in Primary Cultured Neurons. [Link]
-
Frontiers in Cellular Neuroscience. (2019). In vitro Models of Neurodegenerative Diseases. [Link]
-
PubMed Central (PMC). (2015). Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures. [Link]
-
PubMed Central (PMC). (2022). Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. [Link]
-
InVivo Biosystems. Neurodegenerative Disease Models. [Link]
-
Bio-Rad Antibodies. Analysis by Western Blotting - Apoptosis. [Link]
-
PubMed Central (PMC). (2015). An in vitro screening cascade to identify neuroprotective antioxidants in ALS. [Link]
-
NeuroProof. In vitro Disease Models for Screening Services. [Link]
-
PubMed. (2013). Alzheimer's disease drug discovery: in vivo screening using Caenorhabditis elegans as a model for β-amyloid peptide-induced toxicity. [Link]
-
Auctores. (2025). Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease. [Link]
-
PubMed Central (PMC). (2018). Method to Quantify Cytokines and Chemokines in Mouse Brain Tissue Using Bio-Plex Multiplex Immunoassays. [Link]
-
STAR Protocols. (2021). Quantitative measurement of reactive oxygen species in ex vivo mouse brain slices. [Link]
-
PubMed. (2021). Determination of Caspase Activation by Western Blot. [Link]
-
PubMed Central (PMC). (2012). Approaches to Determine Expression of Inflammatory Cytokines. [Link]
-
Scantox. Alzheimer's Disease In Vitro Models. [Link]
-
JoVE. (2021). Quantification of Reactive Oxygen Species Using 2′,7′-Dichlorofluorescein Diacetate Probe and Flow-Cytometry in Müller Glial Cells. [Link]
-
MDPI. (2021). Approaches for Reactive Oxygen Species and Oxidative Stress Quantification in Epilepsy. [Link]
-
ResearchGate. (2022). Elisa test for concentration of inflammatory factors. [Link]
-
Cambridge University Press. (2013). In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera. [Link]
-
Assay Genie. Reactive Oxygen Species (ROS) Detection Assay Kit. [Link]
-
Daniele Teti. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. [Link]
-
protocols.io. (2024). Cell Viability Assessment. [Link]
-
Graphviz. DOT Language. [Link]
-
Ncona. (2017). A Quick Introduction to Graphviz. [Link]
-
Bio-Rad. (2020). Inflamed in the Brain: A Protocol for Studying Neuroinflammation in Mouse Brain Tissue. [Link]
-
Sketchviz. Graphviz Examples and Tutorial. [Link]
-
Graphviz. (2015). Drawing graphs with dot. [Link]
-
PubMed. (2014). And C(1)-derivatives of furo[3,4-c]pyridine-3-ones and Related Compounds: Evidence for Site-Specific Inhibition of the Constitutive Proteasome and Its Immunoisoform. [Link]
-
PubMed. (1995). Neuroprotective effects of a dihydropyridine derivative...on rat ischemic brain injury. [Link]
-
PubMed Central (PMC). (2020). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. [Link]
-
MDPI. (2021). A Systematic Review on 1, 4-Dihydropyridines and its Analogues: An Elite Scaffold. [Link]
-
PubMed Central (PMC). (2022). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors.... [Link]
-
MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]
-
PubMed Central (PMC). (2021). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. [Link]
-
PubMed. (2020). Neuroprotective Effect of Tricyclic Pyridine Alkaloids...against Glutamate-Induced Oxidative Stress and Apoptosis.... [Link]
-
PubMed Central (PMC). (2018). Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer's Disease. [Link]
-
PubMed Central (PMC). (2022). Evaluation of Neurotropic Activity and Molecular Docking Study of New Derivatives of pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines on the Basis of pyrano[3,4-c]pyridines. [Link]
Sources
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- 4. Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1,3-Dihydrofuro[3,4-c]pyridine
Welcome to the technical support center for the synthesis of 1,3-dihydrofuro[3,4-c]pyridine derivatives. This guide is designed for researchers, chemists, and drug development professionals who are looking to enhance the yield, purity, and efficiency of their synthetic procedures. We will delve into the mechanistic underpinnings of common synthetic routes, troubleshoot frequent experimental hurdles, and provide validated protocols to streamline your workflow.
The 1,3-dihydrofuro[3,4-c]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry and materials science.[1][2] However, its synthesis can present challenges, including low yields, difficult purifications, and the formation of complex side products. This guide addresses these issues directly in a practical, question-and-answer format.
Core Synthetic Pathway: The Domino Reaction of Pyridoxal
A highly efficient and elegant method for synthesizing 1,3-dihydrofuro[3,4-c]pyridines involves a domino reaction starting from pyridoxal (a form of Vitamin B6) and various ketones.[3][4] This reaction proceeds through a base-catalyzed Claisen-Schmidt condensation to form a chalcone-like intermediate, which then undergoes a rapid intramolecular oxa-Michael addition to furnish the desired fused-ring system.[4] The primary advantage of this route is its operational simplicity, high yields (often 53-90%), and the frequent avoidance of column chromatography for purification.[4]
Caption: Domino reaction pathway for 1,3-dihydrofuro[3,4-c]pyridine synthesis.
Troubleshooting and Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low (<50%). What are the most critical parameters to investigate in the pyridoxal-based domino synthesis?
A1: Low yield in this reaction is almost always traceable to suboptimal reaction conditions. The choice of base, solvent, and reaction time are paramount. Based on optimization studies, here are the key factors to control:
-
Base Type and Stoichiometry: The type and amount of base are critical. While several bases can be tested, sodium hydroxide (NaOH) has been shown to be superior. Using potassium hydroxide (KOH) may result in the formation of complex mixtures, while organic bases like triethylamine (TEA) often lead to low yields or recovery of starting materials.[4] The optimal amount is typically around 4 equivalents relative to the pyridoxal starting material.[4]
-
Reaction Time: This domino reaction is not rapid. It requires extended stirring at room temperature for the second step (the intramolecular oxa-Michael addition) to proceed to completion. The highest yields are typically achieved after 48 hours.[3][4] Shortening the reaction time is a common cause of low conversion.
-
Solvent: Ethanol is the solvent of choice, demonstrating superior results compared to dichloromethane, toluene, methanol, water, THF, DMF, or DMSO.[4]
-
Temperature: Increasing the temperature is counterproductive. Running the reaction at reflux has been shown to result in low yields.[4] The optimal temperature is room temperature.
Table 1: Summary of Reaction Condition Optimization
| Entry | Base (Equivalents) | Solvent | Temperature | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | NaOH (4) | Ethanol | Room Temp. | 48 | 90 | [4] |
| 2 | NaOH (2) | Ethanol | Room Temp. | 24 | 45 | [4] |
| 3 | NaOH (4) | Ethanol | Reflux | 24 | Low | [4] |
| 4 | KOH (4) | Ethanol | Room Temp. | 48 | Complex Mixture | [4] |
| 5 | TEA | Ethanol | Room Temp. | 48 | Low Yield | [4] |
| 6 | NaOH (4) | Methanol | Room Temp. | 48 | <90 | [4] |
| 7 | NaOH (4) | Water | Room Temp. | 48 | <90 |[4] |
Q2: I'm observing significant byproduct formation and/or dark-colored tarring in my reaction mixture. What is the cause and how can I mitigate it?
A2: The formation of intractable mixtures or tar is a common issue in heterocyclic synthesis, often pointing to competing side reactions or product instability.
-
Acidic Instability: Furo-pyridine systems can be sensitive to acidic conditions, which may lead to decomposition or polymerization.[5] Although the primary domino reaction is base-catalyzed, improper workup or the use of acidic starting materials without sufficient base can cause issues. Ensure the pyridoxal hydrochloride is fully neutralized.
-
Incorrect Base: As noted in Q1, using a base like KOH can lead to a complex mixture of unidentified products.[4] Stick with NaOH for a cleaner reaction profile.
-
Temperature Control: Elevated temperatures can promote side reactions, including polymerization and decomposition. Maintain the reaction at ambient room temperature.[4]
-
Purity of Starting Materials: Ensure the ketone and solvent are of high purity. Aldol self-condensation of the ketone, if it has α-hydrogens, can be a competing pathway, though the primary domino reaction is generally favored.
Caption: A decision-making workflow for troubleshooting low yields.
Q3: Purification by column chromatography is reducing my overall yield. Are there alternative purification strategies?
A3: Absolutely. One of the most attractive features of the pyridoxal-based domino synthesis is that the products often precipitate directly from the reaction mixture or can be easily recrystallized.[3][4] This avoids the need for silica gel chromatography, which can lead to product loss, especially with polar heterocyclic compounds. See "Protocol 2" below for a detailed recrystallization procedure. If your product does not precipitate, it may be an indication of an incomplete reaction or the presence of impurities that are inhibiting crystallization.
Q4: The domino reaction with pyridoxal is not compatible with my substituted ketone. What are some alternative synthetic routes to the 1,3-dihydrofuro[3,4-c]pyridine core?
A4: While the domino reaction is highly efficient, alternative strategies exist for constructing the furo[3,4-c]pyridine skeleton, though they may be more complex or lower yielding.
-
Iodine-Mediated Cyclization: N-homopropargylic β-enaminones can undergo cyclization in the presence of molecular iodine or N-iodosuccinimide (NIS) and a base like cesium carbonate to form dihydrofuro[3,4-c]pyridines.[1] However, this reaction can be messy, sometimes producing 3,4-diaryloylpyridines as side products, and yields for the desired heterocycle are often low to moderate (11-55%).[1]
-
Metal-Catalyzed Cycloaddition: A known method for synthesizing the aromatic furo[3,4-c]pyridine core is through a metal-catalyzed [2+2+2] cycloaddition between dipropargyl ethers and nitriles.[1] Subsequent reduction would be required to obtain the dihydro- variant.
-
Pictet-Spengler Type Reactions: While more commonly used for the isomeric tetrahydrofuro[3,2-c]pyridines, the principles of the Pictet-Spengler reaction—the acid-catalyzed cyclization of an imine onto an electron-rich ring system—could be adapted.[6][7] This approach often requires careful optimization to avoid tarring in acidic media.[5]
Detailed Experimental Protocols
Protocol 1: Optimized Synthesis of 1-(4-Methoxyphenyl)-6-methyl-7-(hydroxymethyl)-1,3-dihydrofuro[3,4-c]pyridin-4-ol
This protocol is adapted from a reported high-yield procedure.[4]
-
Reagent Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, add pyridoxal hydrochloride (1.0 mmol, 203.6 mg).
-
Solvent and Reactant Addition: Add ethanol (10 mL) followed by 4'-methoxyacetophenone (1.0 mmol, 150.2 mg).
-
Base Addition: To the resulting suspension, add a solution of sodium hydroxide (4.0 mmol, 160 mg) in water (2 mL).
-
Reaction Execution: Seal the flask and stir the mixture vigorously at room temperature for 48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.
-
Product Isolation: Upon completion, a solid precipitate should form. Collect the solid by vacuum filtration.
-
Washing: Wash the collected solid with cold ethanol (2 x 5 mL) to remove any unreacted starting materials or soluble impurities.
-
Drying: Dry the solid product under vacuum to obtain the crude 1,3-dihydrofuro[3,4-c]pyridine derivative. The reported yield for this specific derivative is 90%.[4]
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Transfer the crude solid product to a clean Erlenmeyer flask. Ethanol is often a suitable solvent for recrystallization for this class of compounds.[4]
-
Dissolution: Add a minimal amount of hot ethanol to the flask with stirring or swirling until the solid is completely dissolved. Do not add excessive solvent.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. If crystals do not form, gently scratching the inside of the flask with a glass rod can induce nucleation.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold ethanol.
-
Drying: Dry the crystals under vacuum to a constant weight. Check the purity by melting point analysis and/or NMR spectroscopy.
References
-
Casadia, I., et al. (2020). A Domino Reaction for the Synthesis of Novel 1,3-Dihydrofuro-[3,4-c]pyridines from Pyridoxal and Ketones. Synthesis, 52(21), 3193-3200. Available at: [Link]
-
Yilmaz, E. S., Kaya, K., & Zora, M. (2025). Facile synthesis of unknown 6,7-dihydrofuro[3,4-c]pyridines and 3,4-diaryloylpyridines from N-homopropargylic β-enaminones. RSC Advances. Available at: [Link]
-
ChemBK. (2024). 1,3-DIHYDROFURO[3,4-C]PYRIDINE-1,3-DIONE. Available at: [Link]
-
Mendogralo, M. A., & Uchuskin, M. G. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry, 19, 991-997. Available at: [Link]
- Google Patents. (n.d.). IE52376B1 - New furo-(3,4,-c)-pyridine derivatives,process of preparation of the same and therapeutical composition containing the same.
-
ResearchGate. (2023). Optimization of reaction conditions. [Image]. In Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Available at: [Link]
-
ResearchGate. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Available at: [Link]
-
Mendogralo, M. A., & Uchuskin, M. G. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. National Institutes of Health. Available at: [Link]
-
Kumar, R., & Sharma, P. (2023). Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences, 135(1), 1-22. Available at: [Link]
Sources
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- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Challenges in the Purification of Pyridine-Containing Compounds
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Welcome to the Technical Support Center for the purification of pyridine-containing compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter the unique challenges associated with isolating and purifying these versatile heterocyclic compounds. Pyridine and its derivatives are fundamental building blocks in pharmaceuticals and specialty chemicals, yet their inherent chemical properties can complicate standard purification workflows.[1][2]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address common issues, from chromatographic peak tailing to sample degradation. The protocols and explanations herein are grounded in established chemical principles to empower you to not only solve immediate purification hurdles but also to build robust and reliable methods for future success.
Part 1: Troubleshooting Guides
This section is formatted in a practical question-and-answer style to address the most pressing issues encountered during the purification of pyridine-containing compounds.
Issue 1: Chromatographic Peak Tailing in HPLC/Flash Chromatography
Q: Why are the chromatographic peaks for my pyridine derivatives showing significant tailing?
A: Peak tailing is a frequent challenge when purifying basic compounds like pyridines on silica-based stationary phases.[3][4] The root cause lies in the interaction between the basic nitrogen atom of the pyridine ring and acidic residual silanol groups (Si-OH) on the silica surface.[4] This secondary interaction leads to a non-uniform flow of the analyte through the column, resulting in an asymmetrical peak with a "tail."[3][5][6]
Other contributing factors can include:
-
Column Overload: Injecting an excessive amount of your sample can saturate the stationary phase.[4][6]
-
Physical Issues: Problems like dead volume in the system or voids in the column packing can distort peak shape.[4]
-
Solvent Mismatch: A significant difference in elution strength between the solvent your sample is dissolved in and the mobile phase can cause peak distortion.[4]
Logical Workflow for Diagnosing and Mitigating Peak Tailing
Caption: A systematic approach to troubleshooting peak tailing.
Q: How can I eliminate or reduce peak tailing for my pyridine compounds?
A: A multi-faceted approach targeting the mobile phase, stationary phase, and experimental conditions is most effective.
Experimental Protocol: Method for Reducing Peak Tailing
-
Mobile Phase pH Adjustment: Lower the mobile phase pH to approximately 2.5-3.0.[4][7][8] This protonates the silanol groups, minimizing their interaction with the basic pyridine analyte.[4]
-
Use of Mobile Phase Additives (Competing Base): Incorporate a small amount of a competing base, such as triethylamine (TEA), into your mobile phase.[4][7][8]
-
Concentration: A concentration of 5-10 mM TEA is typically sufficient.[4]
-
Mechanism: The competing base will preferentially interact with the active silanol sites, effectively shielding them from your pyridine compound.[4][7]
-
Consideration: Prolonged use of TEA can shorten column lifetime by promoting hydrolysis of the stationary phase.[4][7]
-
-
Column Selection: Opt for a modern, high-purity silica column.
-
Base-Deactivated/End-Capped Columns: These columns have fewer accessible silanol groups, significantly reducing the potential for secondary interactions.[3][8]
-
Alternative Stationary Phases: For particularly challenging separations, consider columns with different chemistries, such as phenyl, cyano, or polar-embedded phases, which can offer alternative interaction mechanisms.[4]
-
| Mobile Phase Additive | Typical Concentration | Mechanism of Action | Considerations |
| Formic Acid / Acetic Acid | 0.1% (v/v) | Adjusts mobile phase pH to protonate silanols.[4] | MS-compatible. |
| Triethylamine (TEA) | 5-10 mM | Acts as a competing base, blocking silanol interaction sites.[4] | Can shorten column lifetime; not ideal for MS detection.[4][7] |
| Phosphate Buffer | 10-25 mM | Maintains a stable, low pH to suppress silanol ionization.[7][8] | Risk of precipitation with high ACN concentrations.[4] |
Issue 2: Metal Chelation and Low Recovery
Q: I'm observing low recovery of my pyridine derivative, and I suspect it's binding to metal ions. What's happening and how can I prevent it?
A: The lone pair of electrons on the nitrogen atom of the pyridine ring can act as a Lewis base, enabling it to chelate metal ions.[2] This is particularly true for pyridine derivatives with adjacent functional groups (e.g., hydroxyl, carboxyl, or thiol groups) that can form stable five- or six-membered rings with a metal ion.[9][10][11] This chelation can lead to the loss of your compound on metal surfaces within your HPLC system or during workup procedures involving metal-containing reagents.
Troubleshooting Steps for Metal Chelation:
-
System Passivation: Before running your purification, flush the HPLC system with a solution of a strong chelating agent like ethylenediaminetetraacetic acid (EDTA) to remove residual metal ions from the tubing and column frits.
-
Use of Additives: Add a small amount of a competitive chelator to your mobile phase. EDTA at a low concentration (e.g., 0.1 mM) can bind to active metal sites in the system, preventing your compound from doing so.
-
Scavenger Resins: During workup, if you suspect metal contamination from a catalyst (e.g., Palladium, Copper), use a metal scavenger resin.[12] These are solid-supported ligands that will selectively bind and remove dissolved metal ions from your solution.[12]
Experimental Protocol: Using a Metal Scavenger Resin
-
Select an Appropriate Resin: Choose a scavenger resin with high affinity for the specific metal you need to remove (e.g., thiol-based resins for soft metals like Pd, Pt, Cu, Hg).[12]
-
Determine the Required Amount: Calculate the stoichiometric amount of resin needed based on the amount of metal catalyst used in your reaction. It is common to use a 3-5 fold excess of the scavenger.
-
Incubation: Add the scavenger resin to your crude reaction mixture dissolved in an appropriate solvent. Stir the slurry at room temperature for 1-4 hours.
-
Filtration: Filter the mixture to remove the resin, which now has the metal catalyst bound to it.
-
Analysis: Analyze the filtrate by TLC or LC-MS to confirm the removal of the metal-complexed pyridine compound and the presence of your desired product.
Issue 3: Compound Instability and Degradation
Q: My pyridine-containing compound seems to be degrading during purification on a silica gel column. How can I confirm this and what are my options?
A: The acidic nature of standard silica gel can be detrimental to sensitive pyridine derivatives, leading to degradation, rearrangement, or irreversible adsorption.[4] This is especially true for compounds with acid-labile functional groups.
Diagnostic Test: 2D TLC for Stability Assessment
This technique helps visualize if your compound is degrading on the stationary phase.
-
Spotting: Spot your sample mixture in the bottom-left corner of a square TLC plate.
-
First Development: Develop the plate in a suitable solvent system.
-
Drying and Rotation: Remove the plate, dry it completely, and then rotate it 90 degrees counter-clockwise.
-
Second Development: Develop the plate again in the same solvent system.
-
Analysis:
-
Stable Compounds: Will appear on the diagonal of the plate.
-
Unstable Compounds: Will show spots below the diagonal, indicating that new, more polar compounds (degradation products) were formed during the time the compound was adsorbed on the silica.[13]
-
Workflow for Purifying Acid-Sensitive Pyridine Compounds
Caption: Decision workflow for purifying acid-sensitive pyridines.
Alternative Purification Strategies:
-
Deactivated Silica: Use silica gel that has been treated with a base (e.g., washed with a triethylamine/hexane solution) to neutralize the acidic sites.
-
Alumina: Switch to an alumina stationary phase, which is available in neutral or basic grades and is less acidic than silica.
-
Reverse-Phase Chromatography: If your compound has sufficient hydrophobic character, reverse-phase (C18) chromatography is an excellent alternative as it operates under different retention mechanisms.
-
Acid-Base Extraction: This classic technique is highly effective for separating basic pyridine compounds from neutral or acidic impurities.[14][15][16] The pyridine is protonated with an aqueous acid, moving it to the aqueous layer, while neutral impurities remain in the organic layer. The layers are separated, and the aqueous layer is then basified to recover the purified pyridine.[15]
Part 2: Frequently Asked Questions (FAQs)
Q1: How can I effectively dry pyridine that contains water?
Pyridine is hygroscopic and forms an azeotrope with water, making simple distillation ineffective for complete drying.[17] A two-step process is recommended for preparing anhydrous pyridine.[17]
-
Pre-drying: Stir the pyridine with solid potassium hydroxide (KOH) or sodium hydroxide (NaOH) pellets for several hours or overnight.[17][18] This will remove the bulk of the water.
-
Final Drying and Distillation: Decant the pre-dried pyridine and add a more rigorous drying agent like calcium hydride (CaH₂).[17] Reflux the mixture for a few hours, then distill the anhydrous pyridine.[17]
Q2: My pyridine N-oxide is difficult to handle and purify. What are the best practices?
Pyridine N-oxides are often highly polar and hygroscopic, which complicates their purification.
-
Drying: Azeotropic distillation with toluene is an effective method for drying pyridine N-oxides.[19] The toluene-water azeotrope is removed, and the anhydrous compound can be recovered after removing the excess toluene under high vacuum.[19]
-
Purification: Due to their polarity, they can be challenging to purify via normal-phase chromatography. Recrystallization from a suitable solvent or sublimation under vacuum are often more effective methods.[19] It's important to note that N-oxides are generally stable but can be reduced back to the corresponding pyridine under certain conditions.[20]
Q3: Can I use crystallization to purify my crude pyridine derivative? What if it "oils out"?
Crystallization is a powerful purification technique, but success depends on selecting the right solvent system.
-
Solvent Selection: Ideal solvents will dissolve the compound when hot but have low solubility when cold. Common systems include ethanol, ethyl acetate, or mixtures like hexane/acetone.[21][22]
-
Troubleshooting "Oiling Out": This occurs when the compound comes out of solution as a liquid instead of a solid, often because the solution is too saturated or the melting point of the impure solid is below the temperature of the solution.[23]
Q4: What are scavenger resins and how can they be used for pyridine purification?
Scavenger resins are functionalized polymers designed to react with and remove specific types of excess reagents or byproducts from a reaction mixture.[24] This simplifies purification by replacing the need for liquid-liquid extraction or chromatography with simple filtration.[25]
-
Application: If your synthesis of a pyridine derivative involves an excess of an electrophilic or nucleophilic reagent, you can add a scavenger resin that specifically binds to that reagent. After a short period of stirring, the resin (with the unwanted reagent attached) is simply filtered off, leaving a cleaner solution of your desired product.
References
- Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?
- BenchChem. (2025). Overcoming challenges in the purification of pyridine compounds.
- Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes.
- uHPLCs. (n.d.). How to avoid the tailing problem of basic compounds in HPLC analysis?
- BenchChem. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- ACS Publications - American Chemical Society. (n.d.). Acid Gas Extraction of Pyridine from Water.
- ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
- Guidechem. (2024). How to Purify Pyridine Hydrochloride?
- Google Patents. (n.d.). US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine.
- LookChem. (n.d.). Purification of Pyridine - Chempedia.
- Sarchem Labs. (n.d.). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
- Google Patents. (n.d.). US3431266A - Method for recovery of pyridine bases.
- BenchChem. (2025). Technical Support Center: Pyridine Synthesis Troubleshooting.
- Khan Academy. (n.d.). Extractions.
- Redstone Separations. (n.d.). Scavengers.
- Reddit. (2025). How to dry pyridine N-oxide obtained commerically.
- PubMed. (2002). Metal chelating properties of pyridine-2,6-bis(thiocarboxylic acid) produced by Pseudomonas spp. and the biological activities of the formed complexes.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
- Wikipedia. (n.d.). Scavenger resin.
- ChemistryViews. (2010). Puzzling Pyridine Problem Probed.
- Wikipedia. (n.d.). Acid–base extraction.
- Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
- Google Patents. (n.d.). CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine.
- Taylor & Francis Online. (n.d.). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors.
- Labcompare.com. (2021). LABTips: How to Prevent Tailing Peaks in HPLC.
- ResearchGate. (n.d.). 2,2′‐Bipyridine containing chelating polymers for sequestration of heavy metal ions from organic solvents.
- Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?
- Biotage. (n.d.). Metal scavengers for organic purification.
- MDPI. (n.d.). Chelating Extractants for Metals.
- Google Patents. (n.d.). EP0298939A1 - Metal-chelating 2,6-disubstituted pyridine compounds and their use.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography.
- BenchChem. (2025). Technical Support Center: Crystallization of Pyrimidine Compounds.
-
Khan Academy. (n.d.). Acid-Base Extraction. Retrieved from [Link]
- Google Patents. (n.d.). US3467659A - Process for the reduction of pyridine n-oxides.
- LCGC. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing.
-
ResearchGate. (n.d.). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. Retrieved from [Link]
- Wipf Group, University of Pittsburgh. (2004). Strategies in Organic Synthesis.
- RSC Publishing. (2024). Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening.
-
ResearchGate. (n.d.). High-loading scavenger resins for combinatorial chemistry. Retrieved from [Link]
-
ACS Publications. (n.d.). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Progress on Pyridine N‐Oxide in Organic Transformations: A Review. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyridine. Retrieved from [Link]
-
ACS Publications. (2022). Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents. Retrieved from [Link]
Sources
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- 7. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 8. labcompare.com [labcompare.com]
- 9. Metal chelating properties of pyridine-2,6-bis(thiocarboxylic acid) produced by Pseudomonas spp. and the biological activities of the formed complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
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Furopyridine Synthesis: A Technical Support Center for Troubleshooting Side Reactions and Byproduct Formation
Welcome to the Technical Support Center for Furopyridine Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing the furopyridine scaffold. The fusion of an electron-rich furan ring with an electron-deficient pyridine ring gives rise to a unique electronic landscape, making furopyridine synthesis a nuanced endeavor fraught with potential side reactions and challenging purifications.[1]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during furopyridine synthesis. Our approach is rooted in mechanistic principles to empower you to not only solve current challenges but also to anticipate and mitigate future synthetic hurdles.
Part 1: Troubleshooting Guide
This section is organized by common experimental observations. Each problem is followed by an analysis of potential causes and actionable troubleshooting steps.
Issue 1: Low or No Yield of the Desired Furopyridine
A diminished yield is one of the most frequent challenges. The root cause often lies in competing reaction pathways or decomposition of starting materials or products.
Potential Causes & Solutions:
-
Furan Ring Instability Under Acidic Conditions: Many classical cyclization strategies for forming the pyridine ring on a furan precursor employ strong acids. However, the furan ring is notoriously unstable in acidic media, leading to protonation-induced ring-opening, polymerization, or other decomposition pathways.[1]
-
Troubleshooting Steps:
-
Screen Milder Acid Catalysts: Replace strong Brønsted acids (e.g., H₂SO₄, HCl) with milder alternatives like p-toluenesulfonic acid (p-TsOH), Amberlyst-15, or Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).
-
Optimize Reaction Temperature: High temperatures in the presence of acid can accelerate decomposition. Determine the minimum temperature required for the desired transformation by carefully monitoring the reaction progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Consider an Alternative Synthetic Strategy: If acid-catalyzed cyclization of a furan derivative is consistently failing, a more viable approach may be to construct the furan ring onto a pre-existing pyridine scaffold.[1]
-
-
-
Incomplete Cyclization: The intramolecular cyclization step may be inefficient, leading to the accumulation of intermediates.
-
Troubleshooting Steps:
-
Increase Reaction Time and/or Temperature: Monitor the reaction over an extended period to ensure it has reached completion. A modest increase in temperature may be necessary for sterically hindered substrates.
-
Employ a Stronger Base/Catalyst: For base-mediated cyclizations, a stronger base like potassium tert-butoxide may be required if weaker bases are ineffective.
-
-
-
Catalyst Deactivation: In metal-catalyzed reactions, such as Sonogashira couplings used to introduce alkynes for subsequent cyclization, the catalyst can be deactivated.
-
Troubleshooting Steps:
-
Ensure Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., Argon, Nitrogen) to prevent oxidation of the catalyst.
-
Use High-Purity Reagents: Impurities in starting materials, particularly in alkynes, can poison the catalyst.
-
Utilize Fresh Catalysts: Palladium and copper catalysts can degrade over time. Use freshly opened or properly stored catalysts.
-
-
Issue 2: Formation of Regioisomers
The synthesis of substituted furopyridines can often yield a mixture of regioisomers, which can be challenging to separate.
Potential Causes & Solutions:
-
Ambiguous Cyclization Pathways: When using unsymmetrical precursors, cyclization can occur at multiple positions, leading to different isomeric products. This is analogous to the formation of regioisomers in the Fischer indole synthesis when using unsymmetrical ketones.
-
Troubleshooting Steps:
-
Strategic Blocking Groups: Introduce a temporary blocking group on one of the reactive positions to direct the cyclization to the desired site. This group can be removed in a subsequent step.
-
Modification of Reaction Conditions: The ratio of regioisomers can sometimes be influenced by the choice of solvent, temperature, and catalyst. A systematic screening of these parameters is recommended. For instance, in some cycloaddition reactions leading to pyridines, the regioselectivity is highly dependent on the substituents of the reactants.[2]
-
Alternative Synthetic Design: Redesign the synthesis to use precursors that favor the formation of a single regioisomer due to electronic or steric factors.
-
-
-
Purification of Regioisomers:
-
Troubleshooting Steps:
-
Recrystallization with Mixed Solvent Systems: If the isomers are solid, systematic screening of different solvent mixtures for recrystallization can often lead to the selective crystallization of one isomer.
-
Preparative Chromatography: High-Performance Liquid Chromatography (HPLC) or Flash Chromatography with optimized solvent systems can be effective. Experiment with different stationary phases (e.g., silica gel, alumina, or reverse-phase) and solvent gradients.
-
Derivatization: Convert the mixture of isomers into derivatives that have more distinct physical properties (e.g., polarity, crystallinity), facilitating their separation. The desired isomer can then be regenerated.
-
-
Issue 3: Presence of Unexpected Byproducts
The appearance of unexpected spots on a TLC plate or peaks in an LC-MS chromatogram indicates the formation of byproducts, which can complicate purification and reduce the yield of the target molecule.
Potential Causes & Solutions:
-
Dimerization: Self-condensation of starting materials or intermediates can lead to dimeric byproducts. This is a known side reaction in pyridine synthesis, particularly in homocoupling reactions.
-
Mechanistic Insight: Dimerization can occur through various mechanisms, including radical pathways or metal-catalyzed homocoupling. For example, in the synthesis of bipyridines, homocoupling of pyridyl halides is a common route.
-
Troubleshooting Steps:
-
Slow Addition of Reagents: Adding a reactive starting material slowly to the reaction mixture can keep its concentration low and minimize self-condensation.
-
Optimize Catalyst System: In metal-catalyzed reactions, the choice of ligand and metal can influence the rate of homocoupling versus the desired cross-coupling. For example, in Sonogashira couplings, employing a copper-free protocol can eliminate the formation of Glaser coupling byproducts (alkyne homodimers).
-
-
-
Rearrangement Reactions (e.g., aza-Claisen Rearrangement): In syntheses involving allyl groups, an unintended aza-Claisen rearrangement can occur, leading to a rearranged product. This is a[1][1]-sigmatropic rearrangement that can compete with the desired reaction pathway.
-
Mechanistic Insight: The aza-Claisen rearrangement is thermally or Lewis-acid catalyzed and involves the migration of an allyl group.
-
Troubleshooting Steps:
-
Control of Reaction Temperature: Since these rearrangements are often thermally induced, running the reaction at a lower temperature can suppress this side reaction.
-
Avoid Lewis Acids if Possible: If a Lewis acid is suspected of catalyzing the rearrangement, explore alternative catalysts.
-
-
-
Ring-Opening of the Furan Moiety: The furan ring can undergo nucleophilic attack and subsequent ring-opening, especially if activated by electron-withdrawing groups.
-
Example: The reaction of a 2,3-substituted furo[2,3-b]pyridine with hydrazine has been shown to result in the ring-opening of the furan moiety to generate a pyridine-dihydropyrazolone scaffold.
-
Troubleshooting Steps:
-
Protect Sensitive Functional Groups: If a nucleophilic reagent is required for another part of the molecule, consider protecting the furopyridine core if it is susceptible to attack.
-
Milder Nucleophiles and Conditions: Use less aggressive nucleophiles and milder reaction conditions to minimize the risk of furan ring cleavage.
-
-
-
Side-Chain Reactions: Substituents on the furopyridine core can undergo unintended reactions.
-
Example: In a Wittig-Horner reaction on a furopyridine derivative, a secondary alcohol product was found to decompose back to the starting materials upon heating, a reaction facilitated by the basicity of the pyridine nitrogen.[1]
-
Troubleshooting Steps:
-
Careful Control of Work-up and Purification Conditions: Avoid exposing the product to harsh pH or high temperatures during purification if side-chain decomposition is a possibility.
-
Protecting Groups: Temporarily protect reactive functional groups on the side chains to prevent their participation in unwanted reactions.
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: I am attempting a synthesis analogous to the Fischer indole synthesis to prepare a furopyridine, but the reaction is failing. What are the likely causes?
A1: The Fischer indole synthesis relies on a[1][1]-sigmatropic rearrangement of a hydrazone intermediate under acidic conditions. When adapting this to furopyridine synthesis, several issues can arise:
-
N-N Bond Cleavage: Electron-donating substituents on the arylhydrazine portion can stabilize a cationic intermediate that results from N-N bond cleavage. This pathway competes with the desired[1][1]-sigmatropic rearrangement and can lead to reaction failure.
-
Furan Decomposition: As mentioned previously, the furan ring's sensitivity to strong acids can be a major limiting factor.
-
Steric Hindrance: Bulky substituents on the furan or the carbonyl compound can disfavor the formation of the necessary intermediates for the rearrangement.
Q2: My furopyridine synthesis is producing a byproduct with a mass corresponding to the loss of a specific functional group. What could be happening?
A2: This often points to a fragmentation or elimination reaction. Consider the following:
-
Decarboxylation: If your molecule contains a carboxylic acid group, particularly one that is β to a carbonyl or in a sterically crowded environment, it may be lost as CO₂ upon heating.
-
Loss of a Protecting Group: Some protecting groups are labile under the reaction conditions. Review the stability of your chosen protecting groups under the specific pH and temperature of your reaction.
-
Elimination of a Leaving Group: If there is a good leaving group in the molecule, an elimination reaction may be occurring, leading to the formation of a double bond.
Q3: How can I confirm the structure of an unknown byproduct?
A3: A combination of spectroscopic techniques is essential for structure elucidation:
-
Mass Spectrometry (MS): Provides the molecular weight and, with high-resolution MS, the molecular formula. Fragmentation patterns can give clues about the structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number and connectivity of protons.
-
¹³C NMR: Shows the number of unique carbons.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity of the atoms in the molecule and definitively assigning the structure.
-
-
Infrared (IR) Spectroscopy: Helps identify key functional groups (e.g., C=O, O-H, N-H).
If possible, isolating a pure sample of the byproduct for these analyses is ideal.
Part 3: Data Presentation & Visualization
Table 1: Troubleshooting Summary for Common Furopyridine Synthesis Issues
| Observed Problem | Potential Cause | Key Troubleshooting Strategies |
| Low/No Yield | Furan Ring Decomposition | Use milder acid catalysts; optimize temperature. |
| Incomplete Cyclization | Increase reaction time/temperature; use a stronger base/catalyst. | |
| Catalyst Deactivation | Ensure inert atmosphere; use high-purity reagents; use fresh catalyst. | |
| Regioisomer Formation | Ambiguous Cyclization | Employ blocking groups; screen reaction conditions; redesign synthesis. |
| Dimer Byproducts | Self-Condensation | Slow addition of reagents; optimize catalyst system. |
| Rearranged Products | aza-Claisen Rearrangement | Control reaction temperature; avoid Lewis acids. |
| Ring-Opened Products | Nucleophilic Attack on Furan | Protect furopyridine core; use milder nucleophiles. |
Diagrams
Diagram 1: Competing Pathways in Furopyridine Synthesis
Caption: Competing reaction pathways in furopyridine synthesis.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low yields.
Part 4: Experimental Protocols
Protocol 1: General Procedure for a Trial Reaction with a Milder Acid Catalyst
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the furan-containing starting material (1.0 eq).
-
Dissolve the starting material in an appropriate anhydrous solvent (e.g., toluene, dioxane).
-
Add the milder acid catalyst (e.g., p-TsOH, 0.1 eq).
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C).
-
Monitor the reaction progress by TLC or LC-MS every hour.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Separating Regioisomers by Recrystallization
-
Dissolve the crude mixture of regioisomers in a minimal amount of a hot solvent in which both isomers are soluble.
-
Slowly add a second solvent (anti-solvent) in which the isomers have different solubilities until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, then further cool in an ice bath or refrigerator.
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold anti-solvent.
-
Analyze the purity of the crystals and the mother liquor by TLC or LC-MS to determine if a successful separation has occurred.
-
Repeat the process with different solvent systems if necessary.
References
-
Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules. [Link]
-
Solid-Phase Syntheses of Furopyridine and Furoquinoline Systems. ResearchGate. [Link]
-
FUROPYRIDINES. SYNTHESIS AND PROPERTIES. Semantic Scholar. [Link]
-
Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. Nature Communications. [Link]
-
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Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. Angewandte Chemie International Edition. [Link]
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Regioselective Formation of Pyridines by Cycloaddition/Cycloreversion of 1,4-Oxazinone Precursors with Bisalkyne Substrates. The Journal of Organic Chemistry. [Link]
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A Simple, Modular Synthesis of Substituted Pyridines. Organic Letters. [Link]
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Scheme 2. The Nenitzescu reaction mechanism. ResearchGate. [Link]
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Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. Molecules. [Link]
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Elaboration of Furopyridine Scaffolds. European Journal of Organic Chemistry. [Link]
-
Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules. [Link]
Sources
Technical Support Center: Optimization of Domino Synthesis of Furopyridines
Welcome to the technical support center for the domino synthesis of furopyridine scaffolds. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful synthetic strategy. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to help you troubleshoot and optimize your experiments effectively.
The furopyridine core, an isostere of quinoline and benzofuran, is a privileged scaffold in medicinal chemistry.[1] Its synthesis via domino reactions—where multiple bonds are formed in a single operation—is an elegant and efficient approach.[2][3] However, the unique and often competing electronic nature of the fused electron-rich furan and electron-deficient pyridine rings presents significant synthetic challenges.[1][4] This guide addresses the most common issues encountered in the lab, providing actionable solutions grounded in mechanistic understanding.
Troubleshooting Guide: Common Experimental Issues
This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your experiments.
Q1: My reaction yield is consistently low or zero. What are the most likely causes and how can I troubleshoot this?
A1: Low yield is a multifaceted problem that requires a systematic approach to diagnose. The cause often lies in one of three areas: catalyst activity, reaction conditions, or substrate stability.
Pillar 1: Catalyst System Integrity Many domino syntheses of furopyridines rely on transition-metal catalysis, commonly using palladium and copper.[5]
-
Catalyst Deactivation: Palladium catalysts can be sensitive to air and moisture, leading to oxidation and loss of activity. Ensure your reaction is set up under an inert atmosphere (Nitrogen or Argon). Ligand degradation or dissociation can also deactivate the catalyst.
-
Incorrect Ligand Choice: The choice of ligand is critical. For example, in Sonogashira-type couplings, phosphine ligands like triphenylphosphine (PPh₃) are common.[5] If your substrates are sterically demanding, a bulkier or more electron-rich ligand might be necessary to promote reductive elimination.
-
Pyridine N-Coordination: The nitrogen atom on the pyridine starting material or product can coordinate to the metal center, inhibiting its catalytic activity. Using a higher catalyst loading or selecting a catalyst less prone to strong N-coordination can sometimes mitigate this.[1]
Pillar 2: Sub-Optimal Reaction Conditions The interplay between solvent, temperature, and base is crucial for success.
-
Solvent Choice: Polar aprotic solvents like DMF are frequently used.[5] However, if side reactions are observed, switching to a less coordinating solvent like toluene or dioxane might be beneficial. In some cases, greener options like ethanol or even water (with appropriate additives) have been used.[6][7]
-
Temperature Control: Each step in a domino sequence has its own activation energy. Insufficient temperature may stall the reaction at an intermediate, while excessive heat can cause substrate decomposition or promote undesired side reactions.[8] Experiment with a temperature gradient (e.g., 80°C, 100°C, 120°C) to find the sweet spot.
-
Base Selection: An inappropriate base can be detrimental. A base that is too weak may not facilitate key deprotonation steps, while a base that is too strong or nucleophilic can react with your starting materials or intermediates. Common choices include organic amines (e.g., Et₃N) or inorganic carbonates (e.g., K₂CO₃).[5][9]
Pillar 3: Substrate Purity and Stability The reaction is only as good as the materials you start with.
-
Impure Starting Materials: Ensure your halopyridines, alkynes, or other precursors are pure. Residual acid or water can quench catalysts or bases.
-
Substrate Decomposition: The furan ring, in particular, can be unstable under strongly acidic conditions.[4] Similarly, some precursors may not be stable at the required reaction temperatures over long periods. Monitor the stability of your starting materials under the reaction conditions (without catalyst) to rule this out.
Troubleshooting Workflow for Low Yield
Use the following decision tree to systematically diagnose the issue.
Caption: A systematic workflow for troubleshooting low reaction yields.
Q2: I'm getting a mixture of isomers. How can I improve the regioselectivity of the reaction?
A2: Achieving high regioselectivity is a common hurdle in furopyridine synthesis due to the competing reactivity of the two fused rings and multiple C-H bonds with similar activation barriers.[1]
The core of the issue lies in the ring electronics: the pyridine ring is electron-deficient and susceptible to nucleophilic attack, while the furan ring is electron-rich and favors electrophilic substitution.[1][4] The outcome of your reaction is a delicate balance of several factors:
-
Inherent Ring Electronics: This is the primary driver. The positions on the pyridine ring are generally more electrophilic, while positions on the furan ring are more nucleophilic. The specific domino pathway you are using will dictate which of these properties is being exploited.
-
Steric Hindrance: Bulky substituents on your starting materials can physically block attack at a nearby position, directing incoming reagents to less hindered sites.[1] You can leverage this by choosing starting materials with appropriately sized protecting or directing groups.
-
Reaction Conditions: Regioselectivity can often be "tuned" by modifying the solvent or additives.[1] For instance, the polarity of the solvent can influence the transition state energies of competing pathways.
-
Directing Groups: While adding synthetic steps, the temporary installation of a directing group can be a powerful strategy to guide a metal catalyst to a specific, otherwise unreactive, C-H bond.[1]
Diagram of Factors Influencing Regioselectivity
Caption: Key factors that govern regioselectivity in furopyridine synthesis.
Q3: How do I select the optimal catalyst and reaction conditions from the start?
A3: While every substrate is unique, you can make an informed decision by consulting the literature for similar transformations. A summary of common conditions for different domino strategies is provided below.
Table: Representative Conditions for Furopyridine Synthesis
| Domino Strategy | Catalyst System | Solvent | Base / Additive | Temp (°C) | Typical Yield | Reference |
| Sonogashira Coupling / Cyclization | Pd(CF₃COO)₂ / PPh₃ / CuI | DMF | Et₃N | 100 | Good | [5] |
| Ultrasound-Assisted Pd/C Coupling | 10% Pd/C / CuI / PPh₃ | Ethanol | Et₃N | Ultrasound | Good | [5] |
| Intramolecular Friedel-Crafts | Eaton's Reagent (P₂O₅/MeSO₃H) | - | - | 110 | Moderate | [9][10] |
| Zn-Mediated Domino Reaction | Zn dust | THF | Acetic Acid (cat.) | 60 | Good-Excellent | [2] |
| Silver-Catalyzed Dimerization | Ag₂O | Toluene | - | 110 | Good | [11] |
| Gold-Catalyzed Cascade | Au(I) complexes | Dioxane | - | 60-80 | Good | [7][12] |
This table serves as a starting point. Optimization will likely be required for your specific substrates.[6][13]
Frequently Asked Questions (FAQs)
What are the main synthetic strategies for constructing the furopyridine core?
There are two primary approaches for the domino synthesis of furopyridines:
-
Formation of the furan ring from a pre-formed pyridine: This is the more common strategy. It often involves reactions like palladium- and copper-catalyzed cross-couplings (e.g., Sonogashira) of a functionalized pyridine (like a halopyridine) with a partner that can subsequently cyclize to form the furan ring.[5][14]
-
Construction of the pyridine ring from a pre-formed furan: This approach starts with a substituted furan and builds the pyridine ring onto it.[14][15] This can be more challenging due to the potential instability of the furan ring under the conditions required for pyridine synthesis, especially strong acids.[4]
How can I effectively monitor the progress of my domino reaction?
Thin-Layer Chromatography (TLC) is the most common and convenient method.[5] Co-spot your reaction mixture with your starting materials to track their consumption and the appearance of new spots. It is crucial to quench a small aliquot of the reaction mixture before running the TLC to stop the reaction and get an accurate snapshot. For more complex mixtures or to confirm the identity of intermediates, quenching an aliquot and analyzing by LC-MS or ¹H NMR is recommended.
My product is difficult to purify. What techniques are recommended?
Purification can indeed be challenging. Standard column chromatography on silica gel is the first line of defense.[5]
-
Solvent System: A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is typical.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. Common solvent systems include mixtures of ethyl acetate/hexanes or dichloromethane/hexanes.[16]
-
Base Washing: If your crude product contains acidic impurities, a mild aqueous base wash (e.g., sat. NaHCO₃ solution) during the workup can simplify the subsequent chromatography.
Experimental Protocol: Example Domino Synthesis
This protocol is a representative example of a Palladium/Copper-catalyzed domino Sonogashira coupling and cyclization to form a 2-substituted furo[3,2-b]pyridine.[5]
Materials:
-
2-amino-3-bromopyridine (1 equivalent)
-
Terminal alkyne (1.2 equivalents)
-
Pd(CF₃COO)₂ (2.5 mol%)
-
Triphenylphosphine (PPh₃) (5.0 mol%)
-
Copper(I) iodide (CuI) (5.0 mol%)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (Et₃N)
-
Round-bottomed flask, condenser, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)
Procedure:
-
Catalyst Preparation: To a dry round-bottomed flask under a nitrogen atmosphere, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%).
-
Solvent Addition: Add anhydrous DMF via syringe and stir the mixture for 30 minutes at room temperature until the catalysts are fully dissolved.
-
Reagent Addition: To this solution, add 2-amino-3-bromopyridine (1 equivalent), the terminal alkyne (1.2 equivalents), and triethylamine (2.0 equivalents).
-
Reaction: Heat the reaction mixture to 100°C using an oil bath and maintain this temperature for 3 hours, or until TLC analysis indicates complete consumption of the starting materials.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water (3x) followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired furopyridine product.
References
-
ResearchGate. (n.d.). Optimization of reaction condition for synthesis of functionalized pyridine (4 a). [Online]. Available at: [Link]
-
Semantic Scholar. (n.d.). FUROPYRIDINES. SYNTHESIS AND PROPERTIES. [Online]. Available at: [Link]
-
Indian Academy of Sciences. (2025). Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences, 137(41). Available at: [Link]
-
Semantic Scholar. (n.d.). Furopyridines. Synthesis and properties. [Online]. Available at: [Link]
-
MDPI. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. International Journal of Molecular Sciences, 25(9634). Available at: [Link]
-
ResearchGate. (2025). Elaboration of Furopyridine Scaffolds. [Online]. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. 1. [Online]. Available at: [Link]
-
MDPI. (n.d.). Domino Reactions Enable Zn-Mediated Direct Synthesis of Spiro-Fused 2-Oxindole-α-Methylene-γ-Butyrolactones/Lactams from Isatin Derivatives and 2-(Bromomethyl)acrylates. Molecules, 28(12), 4829. Available at: [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Highly Selective Domino Multi-Cyclizations for Forming Polycyclic Fused Acridines and Azaheterocyclic Skeletons. Scientific Reports, 6, 22532. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Domino synthesis of fully substituted pyridines by silver-catalyzed chemoselective hetero-dimerization of isocyanides. Organic Chemistry Frontiers. Available at: [Link]
-
Organic Syntheses. (n.d.). Procedure. [Online]. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of the domino reaction conditions.[a]. [Online]. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of furan [3,2-c] pyridine compound. Reagents and conditions. [Online]. Available at: [Link]
-
PubMed. (2024). Enzymatic synthesis of pyridine heterocyclic compounds and their thermal stability. Heliyon, 10(11), e32435. Available at: [Link]
-
ResearchGate. (2025). Gold(I)-Catalyzed Domino Reaction for Furopyrans Synthesis. [Online]. Available at: [Link]
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Stability issues and degradation pathways of 1,3-Dihydrofuro[3,4-c]pyridine
Technical Support Center: 1,3-Dihydrofuro[3,4-c]pyridine
Welcome to the technical support guide for 1,3-Dihydrofuro[3,4-c]pyridine and its derivatives. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the unique stability challenges associated with this valuable heterocyclic scaffold. As a partially saturated bicyclic system, it offers significant advantages in creating sp³-rich, three-dimensional molecules for drug discovery.[1] However, this structural feature also introduces specific reactivity and degradation pathways that must be carefully managed to ensure experimental success and data integrity.
This guide provides in-depth troubleshooting advice, validated protocols, and a mechanistic overview of the potential stability issues you may encounter.
Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common initial queries regarding the handling and stability of 1,3-Dihydrofuro[3,4-c]pyridine derivatives.
Q1: What are the optimal storage conditions for solid samples of 1,3-Dihydrofuro[3,4-c]pyridine derivatives?
A: For long-term stability, solid compounds should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), at low temperatures (≤ -20°C), and protected from all light sources.[2] The rationale is to minimize exposure to atmospheric oxygen, moisture, and light, which are the primary initiators for oxidative, hydrolytic, and photolytic degradation pathways, respectively.
Q2: I've dissolved my compound in DMSO for screening, but after a few days, I see new peaks in my LC-MS analysis. What is happening?
A: This is a common observation and is typically due to slow oxidation. The dihydro-pyridine ring is susceptible to oxidation, which can lead to either N-oxidation (M+16 peak) or, more commonly, dehydrogenation to the corresponding aromatic furo[3,4-c]pyridine (M-2 peak).[3][4] While DMSO is generally a good solvent, prolonged storage in solution, especially if not properly sealed or if the DMSO grade is not anhydrous, can facilitate degradation. For screening plates, it is advisable to prepare them fresh or store them at -80°C under an inert atmosphere.
Q3: My compound shows significant decomposition during chromatographic purification on silica gel. How can I avoid this?
A: The acidic nature of standard silica gel can catalyze the degradation of sensitive compounds. The pyridine nitrogen can be protonated, and the ether linkage in the dihydrofuran ring is susceptible to acid-catalyzed hydrolysis.[5] We recommend using a deactivated or neutral stationary phase, such as neutral alumina or treated silica gel. Alternatively, you can add a small amount of a volatile base like triethylamine (~0.1-1%) to your eluent to neutralize acidic sites on the silica.
Q4: Are there any common solvents or reagents I should avoid when working with this scaffold?
A: Yes. Avoid strong, non-volatile acids (e.g., sulfuric acid) and strong oxidizing agents (e.g., concentrated hydrogen peroxide, peroxy acids) unless performing a specific chemical transformation.[4] Be cautious with reactive solvents that can generate radical species. For routine handling, use high-purity, anhydrous, and de-gassed solvents whenever possible to minimize oxidative degradation.[6]
Troubleshooting Guide: From Observation to Solution
This guide addresses specific experimental issues in a problem-and-solution format, explaining the underlying chemistry to empower your decision-making.
| Observation | Potential Root Cause | Recommended Action & Scientific Rationale |
| A new, often colorful, impurity appears over time, and the sample becomes less soluble. | Oxidative Dehydrogenation to Aromatic Furo[3,4-c]pyridine. | Action: Analyze the sample by LC-MS and look for a mass corresponding to M-2. Rationale: The conversion of the dihydro-pyridine ring to its aromatic counterpart is a thermodynamically favorable process. The resulting fully conjugated furo[3,4-c]pyridine system is often highly colored and can be prone to polymerization, especially the parent compound.[7] To prevent this, all handling of solutions should be done under an inert atmosphere (N₂ or Ar). |
| A new, more polar peak (M+16) is observed in the mass spectrum after exposure to air or during a reaction. | N-Oxidation of the Pyridine Nitrogen. | Action: Confirm the M+16 adduct via high-resolution mass spectrometry. Rationale: The lone pair of electrons on the pyridine nitrogen is nucleophilic and susceptible to oxidation, forming a pyridine-N-oxide.[8] This is a common metabolic pathway for pyridine-containing drugs and can occur chemically with ambient oxygen, especially in the presence of light or metal catalysts.[4] Use de-gassed solvents to minimize this pathway. |
| Significant sample loss or the appearance of a ring-opened product when using strong acidic conditions (e.g., TFA in mobile phase, acidic workup). | Acid-Catalyzed Hydrolysis of the Dihydrofuran Ring. | Action: Perform a controlled pH liability study. If possible, use buffered systems or milder acids (e.g., acetic acid). For HPLC, screen alternative mobile phase additives like formic acid or ammonium acetate. Rationale: The ether oxygen in the dihydrofuran ring can be protonated by a strong acid. This makes the adjacent carbon atoms highly electrophilic and susceptible to nucleophilic attack by water, leading to the cleavage of the C-O bond and ring-opening.[5] |
| Multiple degradation products are observed after treatment with a strong base (e.g., NaOH, KOH). | Base-Mediated Degradation. | Action: Avoid using strong, non-nucleophilic bases for extended periods. If a base is required, use a milder organic base (e.g., DIPEA) or a carbonate base at low temperatures. Rationale: While the core scaffold is more resistant to base than acid, strong bases can deprotonate positions adjacent to the ring systems, potentially initiating elimination or rearrangement pathways. Studies on related pyrrolopyridine diones show cleavage of the heterocyclic ring under strong alkaline conditions.[9] |
Primary Degradation Pathways
Understanding the likely degradation pathways is crucial for developing stable formulations and designing robust synthetic routes. The two primary non-photolytic degradation mechanisms for the 1,3-Dihydrofuro[3,4-c]pyridine core are oxidation and hydrolysis.
Oxidative Degradation
Oxidation is often the most significant stability concern. It can proceed via two main routes: dehydrogenation or N-oxidation.
Caption: Proposed acid-catalyzed hydrolytic pathway.
This pathway involves the protonation of the ether oxygen, followed by a nucleophilic attack from water, resulting in the cleavage of the furan ring to yield a pyridine derivative with hydroxymethyl and alcohol functionalities. This significantly increases polarity and results in a complete loss of the original scaffold's conformation.
Experimental Protocols & Workflows
To proactively assess the stability of your specific 1,3-Dihydrofuro[3,4-c]pyridine derivative, we recommend conducting a forced degradation study. This is a systematic approach to identify potential degradation products and establish degradation pathways. [10][11]
Workflow for a Forced Degradation Study
Caption: A systematic workflow for conducting forced degradation studies.
Protocol 1: Forced Degradation Study
Objective: To identify the degradation profile of a 1,3-Dihydrofuro[3,4-c]pyridine derivative under various stress conditions as mandated by ICH guidelines. [10] Materials:
-
Test Compound
-
HPLC-grade Acetonitrile and Water
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Class A volumetric flasks, pipettes, and vials
-
pH meter, calibrated water bath, photostability chamber
Procedure:
-
Stock Solution Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 1 mg/mL.
-
Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial. Prepare a control sample by mixing 1 mL of stock with 1 mL of water.
-
Acidic Hydrolysis: Add 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Add 0.1 M NaOH. Keep at room temperature for 8 hours.
-
Oxidation: Add 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Stress: Use the control sample. Incubate at 80°C for 48 hours.
-
Photolytic Stress: Expose the control sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Quenching: Before analysis, neutralize the acidic and basic samples to approximately pH 7 using an equivalent amount of base or acid, respectively. Dilute all samples to a final concentration of ~50 µg/mL with the mobile phase.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC-PDA-MS method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating the intact parent compound from all process-related impurities and potential degradation products. [12] Methodology:
-
Column Selection: Start with a robust, broad-pH range C18 column (e.g., 100 x 4.6 mm, 2.7 µm particle size).
-
Mobile Phase Screening:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
Rationale: Formic acid is a volatile modifier suitable for MS detection and provides good peak shape for basic compounds like pyridines.
-
-
Gradient Optimization: Run a fast scouting gradient (e.g., 5% to 95% B in 10 minutes) on a mixture of all stressed samples to visualize all potential degradants. Adjust the gradient slope to achieve a resolution (Rs) > 1.5 between the parent peak and the nearest eluting impurity.
-
Detection:
-
PDA/DAD Detector: Scan from 200-400 nm. The extended data allows for peak purity assessment and can help identify degradants with different chromophores.
-
Mass Spectrometer (MS): Use in positive electrospray ionization (ESI) mode to confirm the identity of the parent peak and obtain mass information for unknown degradation peaks.
-
-
Validation: Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is proven by demonstrating that the parent compound peak is pure in the presence of all degradation products.
References
-
Kwiecień, H., et al. (2021). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 26(16), 4945. [Link]
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Coe, S. (2022). Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs. [Link]
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Ganiyu, S. A., et al. (2019). Degradation of Nitrogen-Heterocyclic Compounds by Anodic Oxidation and Electro-Fenton Methods. ResearchGate. [Link]
-
Thieme Chemistry (2020). A Domino Reaction for the Synthesis of Novel 1,3-Dihydrofuro[3,4-c]pyridines from Pyridoxal and Ketones. Thieme E-Books & E-Journals. [Link]
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Li, Y., et al. (2019). Efficient Oxidative Dehydrogenation of N-Heterocycles over Nitrogen-Doped Carbon-Supported Cobalt Nanoparticles. ACS Sustainable Chemistry & Engineering, 7(15), 13350-13357. [Link]
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Yilmaz, E. S., Kaya, K., & Zora, M. (2025). Facile synthesis of unknown 6,7-dihydrofuro[3,4-c]pyridines and 3,4-diaryloylpyridines from N-homopropargylic β-enaminones. RSC Advances. [Link]
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Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of Pyridines in the Environment. ResearchGate. [Link]
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Wang, L., et al. (2019). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology, 85(12), e00481-19. [Link]
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ChemBK (2024). 1,3-DIHYDROFURO[3,4-C]PYRIDINE-1,3-DIONE. ChemBK. [Link]
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Gao, Y., et al. (2015). Oxidation methods of nitrogen-containing heterocyclic compounds. ResearchGate. [Link]
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Rong, Y., et al. (2009). Toxicity and anaerobic biodegradability of pyridine and its derivatives under sulfidogenic conditions. PubMed. [Link]
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Penta chemicals (2024). Pyridine - SAFETY DATA SHEET. Penta chemicals. [Link]
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Jan, M. (2016). Rates of hydrolysis in bicyclic and monocyclic compounds. Chemistry Stack Exchange. [Link]
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Kumar, V. (2016). Forced Degradation Studies. MedCrave online. [Link]
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Cole-Parmer (2008). Material Safety Data Sheet - Pyridine-N-oxide, 98%. Cole-Parmer. [Link]
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Bakulina, O., et al. (2021). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry, 17, 230-237. [Link]
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Jia, Z., et al. (2025). Fused‐Heterocycle‐Linked Covalent Organic Frameworks With Enhanced Chemical and Photochemical Stability for Photocatalysis. Angewandte Chemie International Edition. [Link]
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Isom, N. J., et al. (2017). Partially Saturated Bicyclic Heteroaromatics as an sp3‐Enriched Fragment Collection. Chemistry – A European Journal, 23(48), 11589-11597. [Link]
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Benzi, A., et al. (2022). An Appealing, Robust Access to Furo-Fused Heteropolycycles. Molecules, 27(15), 4991. [Link]
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Zhang, Z.-X., et al. (2025). Breaking the “rule-of-five” to access Bridged Bicyclic Heteroaromatic Bioisosteres. ChemRxiv. [Link]
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Al-Qaim, F. F., et al. (2021). Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices: A Review. Molecules, 26(4), 816. [Link]
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Sherwood, J. (2015). Re-routing aromatic degradation to give pyridine dicarboxylic acids. RSC Blogs. [Link]
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Sarr, M., et al. (2006). HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions. Chromatographia, 63(11), 599-603. [Link]
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Muszalska, I. (2010). Studies of the degradation mechanism of pyrrolo[3,4-c] pyridine-1,3(2H)-dione derivatives with analgesic activity: isolation and identification of products and summary. Acta Poloniae Pharmaceutica, 67(3), 233-238. [Link]
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Annapurna, M., et al. (2012). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Scientia Pharmaceutica, 80(4), 947-960. [Link]
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Noble, A., et al. (2025). Fused 3D boron heterocycles via EnT catalysis: synthesis, modification and validation as beta-lactamase inhibitors. Nature Communications, 16, 1234. [Link]
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Benzi, A., et al. (2022). An Appealing, Robust Access to Furo-Fused Heteropolycycles. Semantic Scholar. [Link]
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Ali, A., et al. (2024). Reactivity and Stability of (Hetero)Benzylic Alkenes via the Wittig Olefination Reaction. Chemistry, 6(1), 22-34. [Link]
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Ota, H., et al. (2020). Development of Heterocycle-Substituted and Fused Azulenes in the Last Decade (2010–2020). International Journal of Molecular Sciences, 21(19), 7087. [Link]
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- 12. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Pyridine Removal from Reaction Mixtures Containing Polar Compounds
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet challenging task of removing pyridine from reaction mixtures, particularly when the desired product is a polar compound. This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you navigate this critical purification step effectively.
The Challenge of Pyridine Removal in the Presence of Polar Compounds
Pyridine is a widely used reagent and solvent in organic synthesis due to its basicity and ability to dissolve a broad range of starting materials. However, its high boiling point (115 °C) and miscibility with water and many organic solvents can make its removal from a reaction mixture a significant challenge. This issue is further compounded when the target molecule is polar, as the similar solubility profiles of the polar product and pyridine can lead to co-extraction and purification difficulties. Incomplete removal of pyridine can interfere with subsequent reaction steps, complicate product characterization, and impact the purity of the final compound.
This guide will explore several field-proven methods for pyridine removal, explaining the underlying chemical principles and providing practical, step-by-step instructions to ensure the integrity of your polar products.
Troubleshooting and FAQs: Choosing the Right Pyridine Removal Strategy
Selecting the most appropriate method for pyridine removal depends on several factors, including the stability of your target compound, the scale of your reaction, and the available laboratory equipment. This section addresses common questions and troubleshooting scenarios in a Q&A format to guide you to the best approach for your specific needs.
Frequently Asked Questions (FAQs)
Q1: My polar product is sensitive to strong acids. How can I remove pyridine without risking degradation?
A1: Acid-sensitive compounds present a common challenge. While a dilute acid wash is a standard method, it's unsuitable in this case. A highly effective alternative is to use an aqueous solution of copper (II) sulfate. Pyridine, a Lewis base, readily forms a water-soluble coordination complex with copper (II) ions.[1] This complex can then be easily separated from your organic product during an aqueous workup. The aqueous layer will typically turn a deep blue or violet color, indicating the formation of the pyridine-copper complex.[2] Continue washing with the copper sulfate solution until the blue color of the aqueous layer no longer intensifies.[3]
Q2: I've tried co-evaporation with toluene, but I still see pyridine in my NMR spectrum. Why isn't it working completely?
A2: Co-evaporation, or azeotropic distillation, with a solvent like toluene is a popular method for removing residual high-boiling solvents.[4][5] Pyridine and toluene form azeotropes that have lower boiling points than pyridine alone, facilitating its removal under reduced pressure. However, for this to be effective, it often requires multiple cycles. After the initial evaporation, add fresh toluene to the residue and evaporate again. Repeating this process 3-5 times is often necessary for complete removal.[4] If trace amounts of pyridine persist, a final purification step like column chromatography may be required.
Q3: Can I use a solid-phase scavenger to remove pyridine? When is this method most appropriate?
A3: Yes, solid-phase scavengers are an excellent and often underutilized tool for this purpose. These are typically polymer-bound reagents, such as resins functionalized with sulfonic acid or other acidic groups.[6][7] The key advantage is the simplicity of the workup; the resin-bound pyridine is removed by simple filtration, leaving your product in solution.[6] This method is particularly well-suited for parallel synthesis or when you want to avoid an aqueous workup altogether. It is also beneficial when your polar product has some water solubility, which could lead to product loss during a liquid-liquid extraction.
Q4: My reaction mixture has formed a stubborn emulsion during the aqueous wash to remove pyridine. What should I do?
A4: Emulsion formation is a frequent issue, especially when dealing with complex reaction mixtures. To break an emulsion, you can try adding a small amount of brine (saturated aqueous NaCl solution). The increased ionic strength of the aqueous phase can help to destabilize the emulsion and promote phase separation. Gently swirling the mixture, rather than vigorous shaking, can also help to prevent emulsions from forming in the first place. If the emulsion persists, allowing it to stand for an extended period or passing the mixture through a pad of Celite can be effective.
Troubleshooting Guide: Method Selection
To assist in selecting the optimal pyridine removal strategy, the following decision tree and summary table are provided.
Caption: Decision tree for selecting a pyridine removal method.
| Method | Principle of Operation | Advantages | Disadvantages | Best Suited For |
| Dilute Acid Wash | Protonation of pyridine to form a water-soluble pyridinium salt (e.g., pyridinium chloride).[4][5] | Fast, inexpensive, and effective for large quantities of pyridine. | Not suitable for acid-sensitive compounds; can be difficult to separate if the product is also basic. | Robust, acid-stable polar compounds. |
| Aqueous Copper (II) Sulfate Wash | Formation of a water-soluble pyridine-copper (II) coordination complex.[3] | Mild conditions, suitable for acid-sensitive compounds.[2] | Can be less effective for very large amounts of pyridine; may require multiple washes. | Polar compounds that are sensitive to acidic conditions. |
| Azeotropic Distillation | Co-distillation with a solvent (e.g., toluene) that forms a lower-boiling azeotrope with pyridine.[5] | Effective for removing trace amounts of pyridine; avoids aqueous workup. | Can be time-consuming and requires multiple cycles; may not be suitable for thermally sensitive compounds. | Removing the final traces of pyridine after a primary removal step. |
| Solid-Phase Scavengers | Pyridine is bound to an acidic functional group on a solid support and removed by filtration.[6] | Simple filtration workup; avoids aqueous extractions and potential emulsions. | Higher cost of scavenger resins; may require optimization of reaction time and equivalents of scavenger. | High-throughput synthesis, or when aqueous workup is problematic. |
| Column Chromatography | Separation based on differential adsorption of the compound and pyridine to a stationary phase.[3] | Can provide very high purity. | Can be time-consuming and solvent-intensive; potential for product loss on the column. | Final purification step when very high purity is required. |
Experimental Protocols
This section provides detailed, step-by-step methodologies for the most common and effective pyridine removal techniques.
Protocol 1: Pyridine Removal via Dilute Acid Wash
This method is ideal for acid-stable polar compounds. The basic nitrogen of pyridine is protonated by the acid, forming a water-soluble pyridinium salt that is easily extracted into the aqueous phase.
Materials:
-
Reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane).
-
1M Hydrochloric Acid (HCl) solution.
-
Saturated sodium bicarbonate (NaHCO₃) solution.
-
Brine (saturated NaCl solution).
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Separatory funnel.
Procedure:
-
If the reaction was performed neat in pyridine, first remove the bulk of the pyridine under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of 1M HCl to the separatory funnel.
-
Stopper the funnel and shake gently, venting frequently to release any pressure.
-
Allow the layers to separate. Drain the lower aqueous layer.
-
Repeat the acid wash (steps 3-5) one or two more times.
-
To neutralize any residual acid in the organic layer, wash with an equal volume of saturated sodium bicarbonate solution. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
Wash the organic layer with brine to remove the bulk of the dissolved water.
-
Drain the organic layer into a clean flask and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter or decant the dried organic solution and concentrate under reduced pressure to obtain the purified product.
Protocol 2: Pyridine Removal Using Aqueous Copper (II) Sulfate
This is the method of choice for polar compounds that are sensitive to acidic conditions.
Materials:
-
Reaction mixture in an organic solvent.
-
Saturated aqueous copper (II) sulfate (CuSO₄) solution.
-
Brine.
-
Anhydrous sodium sulfate or magnesium sulfate.
-
Separatory funnel.
Procedure:
-
As in Protocol 1, remove the bulk of the pyridine under reduced pressure and redissolve the residue in an appropriate organic solvent.
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of saturated aqueous CuSO₄ solution. The aqueous layer will likely turn a deep blue or violet color as the pyridine-copper complex forms.[4][2]
-
Shake the funnel, vent, and allow the layers to separate.
-
Drain the aqueous layer.
-
Repeat the CuSO₄ wash until the blue color of the fresh aqueous layer no longer deepens, indicating that all the pyridine has been complexed and removed.[3]
-
Wash the organic layer with brine to remove any residual copper salts and water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter or decant and concentrate under reduced pressure.
Workflow for Pyridine Removal and Product Isolation
The following diagram illustrates a general workflow for the purification of a polar compound after a reaction involving pyridine.
Caption: General workflow for product isolation after pyridine removal.
References
- Design and control of heterogeneous azeotropic column system for the separation of pyridine and water.
- Pyridine hydrochloride - CAS-Number 628-13-7. Chemodex.
-
How can I remove the pyridine from the sugar compound? ResearchGate. Available at: [Link]
- Method for cleanly preparing high-purity pyridine hydrochloride. Google Patents.
-
Double Distillation Column Process for Separation of Azeotropic Mixture (Pyridine-Water) using Pressure Swing Distillation(PSD). DWSIM. Available at: [Link].
-
Design and Control of Heterogeneous Azeotropic Column System for the Separation of Pyridine and Water. Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]
-
Remove Sticky Reagents. Available at: [Link]
- Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters. Google Patents.
-
What is best method to remove pyridine from a reaction mixture? ResearchGate. Available at: [Link]
-
Hello, i want to know how can i eliminate pyridine by extraction? ResearchGate. Available at: [Link]
-
How to remove pyridine from your reaction crude? YouTube. Available at: [Link]
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-
Purification of Pyridine. Chempedia - LookChem. Available at: [Link]
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-
Pyridinium chloride. Grokipedia. Available at: [Link]
-
What is a suitable process to eliminate an excess of pyridine from an aqueous solution? Chemistry Stack Exchange. Available at: [Link]
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removal of pyridine. Sciencemadness Discussion Board. Available at: [Link]
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-
Pyridine Hydrochloride. ChemBK. Available at: [Link]
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How to remove pyridine when I use it as solvent? ResearchGate. Available at: [Link]
-
Removing Pyridine. Reddit. Available at: [Link]
-
Removal of Pyridine from Aqueous Solutions Using Lignite, Coking Coal, and Anthracite: Adsorption Kinetics. MDPI. Available at: [Link]
-
Solid-Supported Reagents and Scavengers. Sopachem. Available at: [Link]
-
Solid-Supported Reagents in Organic Synthesis. designer-drug.com. Available at: [Link]
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Technical Support Center: Regioselective Synthesis of Furopyridine Isomers
Introduction
Furopyridines, heterocyclic scaffolds merging an electron-rich furan ring with an electron-deficient pyridine ring, are of immense interest in medicinal chemistry and materials science.[1][2] Their value as isosteres for quinolines and benzofurans makes them privileged structures in the development of therapeutics, including kinase inhibitors and anticancer agents.[3][4][5] However, the synthesis of specific furopyridine isomers is a significant challenge. The inherent electronic differences between the two fused rings often lead to issues with regioselectivity, reaction yields, and stability.[1][2]
This technical support center provides a comprehensive guide for researchers tackling the synthesis of furopyridine isomers. Structured in a practical question-and-answer format, it addresses common experimental challenges, explains the chemical principles behind synthetic strategies, and offers detailed, field-proven protocols to enhance the success of your experiments.
Section 1: General Troubleshooting & FAQs
This section addresses broad issues frequently encountered during the synthesis of various furopyridine isomers.
Q1: My reaction to form a furopyridine is giving very low yields. What are the first things I should check?
A1: Low yields in heterocyclic synthesis are a common problem and can stem from several factors. A systematic troubleshooting approach is the most effective way to identify the root cause.[6]
-
Purity of Reagents and Solvents: Impurities in your starting materials (e.g., halopyridines, alkynes) or solvents can poison catalysts or lead to unwanted side reactions. Ensure you are using reagents of appropriate purity and that solvents are anhydrous, especially for metal-catalyzed reactions.[6]
-
Atmospheric Contamination: Many cross-coupling and cyclization reactions are sensitive to oxygen and moisture.[6] Ensure your reaction is performed under a properly maintained inert atmosphere (Nitrogen or Argon) using Schlenk techniques or a glovebox. Degas your solvents thoroughly before use.
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical variables.[6] If you are adapting a literature procedure, small deviations can have a large impact. Consider running a small optimization screen (e.g., a temperature gradient, time course study) to find the optimal conditions for your specific substrate.
-
Product Instability: The target furopyridine isomer itself might be unstable under the reaction or workup conditions.[1] Monitor the reaction by TLC or LC-MS over time to see if the product forms and then degrades. If so, a lower reaction temperature or shorter reaction time may be necessary.
Q2: I'm observing a mixture of regioisomers. What general strategies can I use to improve regioselectivity?
A2: Achieving high regioselectivity is one of the central challenges in furopyridine synthesis due to the multiple reactive sites on the precursor molecules.[1] The strategy to improve selectivity depends heavily on the reaction type.
-
Steric Hindrance: Introducing bulky substituents on either the pyridine precursor or the coupling partner can physically block reaction at a specific site, directing the reaction to a less hindered position.[1]
-
Directing Groups: While adding synthetic steps, a directing group can be temporarily installed to guide a metal catalyst to a specific C-H bond for activation or to favor a particular cyclization pathway.
-
Catalyst and Ligand Choice: In metal-catalyzed reactions, the choice of metal (e.g., Palladium, Copper, Gold) and, crucially, the ligand can dramatically influence regioselectivity. Ligands can alter the steric and electronic environment around the metal center, favoring one reaction pathway over another.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of intermediates and transition states, sometimes allowing you to "tune" the regioselectivity of the reaction.[1]
Section 2: Strategy-Specific Troubleshooting: Furan Ring Formation
This is the most common approach, where the furan ring is constructed onto a pre-existing, functionalized pyridine core.[2]
Sonogashira Coupling / Annulation Cascade
This powerful one-pot method involves a Sonogashira cross-coupling of a halopyridine (often with an adjacent hydroxyl or amino group) with a terminal alkyne, followed by an intramolecular cyclization (annulation) to form the furan ring.[3][7]
Q3: My Sonogashira coupling/cyclization to synthesize a Furo[3,2-b]pyridine from a 3-chloro-2-hydroxypyridine is failing. What's going wrong?
A3: This is a classic and effective route, but several factors can cause it to fail.
-
Catalyst System Inactivity: The combination of a Palladium catalyst (e.g., Pd/C, Pd(PPh₃)₄) and a Copper(I) co-catalyst (typically CuI) is essential.[3][4]
-
Palladium Catalyst: Ensure your Pd catalyst is active. Pd/C is convenient but can vary in activity between batches. Consider using a well-defined molecular catalyst like Pd(PPh₃)₄ if you suspect catalyst issues.
-
Copper(I) Iodide: CuI is sensitive to oxidation. Use freshly purchased or properly stored CuI. A yellowish or greenish tint indicates oxidation, which can inhibit the reaction.
-
-
Base Selection: An amine base like triethylamine (Et₃N) or diisopropylamine is required.[3][8] It acts as both a base and a solvent. Ensure it is pure and dry.
-
Ultrasound Assistance: For this specific transformation, ultrasound irradiation has been shown to significantly improve reaction rates and yields by promoting efficient mixing and mass transfer.[4] If you are using conventional heating, consider switching to an ultrasonic bath.
Q4: I am attempting a 5-endo-dig cyclization to form a Furo[3,2-c]pyridine, but the reaction is slow and gives poor yield. How can I promote the cyclization step?
A4: The 5-endo-dig cyclization can be kinetically challenging. After the initial Sonogashira coupling, the subsequent intramolecular C-O bond formation needs to be efficient.
-
Stronger Base: The cyclization is often base-induced.[8] If a weaker base like Et₃N isn't sufficient to deprotonate the pyridine hydroxyl group effectively, consider a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
-
Solvent Choice: Highly polar aprotic solvents like DMF or DMSO can help stabilize charged intermediates in the cyclization step, potentially increasing the rate.[8]
-
Temperature: While the Sonogashira coupling may proceed at a lower temperature, the cyclization step might require additional thermal energy. After confirming the coupling is complete via TLC/LC-MS, consider increasing the reaction temperature to drive the annulation.
Workflow for Selecting a Synthetic Strategy
The choice of synthetic route depends heavily on the desired isomer and available starting materials. This workflow can guide your decision-making process.
Caption: Decision workflow for selecting a synthetic strategy.
Section 3: Key Experimental Protocols
These protocols are based on reliable, published methodologies and provide a solid starting point for your experiments.
Protocol 1: Synthesis of 2-Substituted Furo[3,2-b]pyridines via Ultrasound-Assisted Sonogashira-Annulation
This one-pot procedure is highly efficient for generating furo[3,2-b]pyridine derivatives.[3][4]
Materials:
-
3-Chloro-2-hydroxypyridine (1.0 mmol)
-
Terminal Alkyne (1.1 mmol)
-
10% Palladium on Carbon (Pd/C) (10 mol%)
-
Copper(I) Iodide (CuI) (5 mol%)
-
Triphenylphosphine (PPh₃) (5 mol%)
-
Triethylamine (Et₃N)
-
Ethanol (EtOH)
Procedure:
-
To a thick-walled reaction tube, add 3-chloro-2-hydroxypyridine (1.0 mmol, 1.0 eq), 10% Pd/C, CuI, and PPh₃.
-
Seal the tube with a septum and purge with an inert gas (Argon or Nitrogen) for 10 minutes.
-
Add anhydrous ethanol, followed by anhydrous triethylamine.
-
Add the terminal alkyne (1.1 eq) via syringe.
-
Place the reaction vessel in an ultrasonic bath at room temperature.
-
Irradiate with ultrasound for the specified time (typically 1-3 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired 2-substituted furo[3,2-b]pyridine.[3]
Protocol 2: Synthesis of Furo[3,2-c]pyridines via Sonogashira Cascade Reaction
This method utilizes a 4-hydroxy-3-iodopyridine precursor to generate the furo[3,2-c]pyridine core.[7][8]
Materials:
-
4-Hydroxy-3-iodopyridine (1.0 mmol)
-
Terminal Alkyne (1.2 mmol)
-
Pd(PPh₃)₂Cl₂ (5 mol%)
-
Copper(I) Iodide (CuI) (10 mol%)
-
Diisopropylamine (DIPA)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve 4-hydroxy-3-iodopyridine (1.0 eq) in anhydrous DMF.
-
Add diisopropylamine, followed by the terminal alkyne (1.2 eq).
-
Add Pd(PPh₃)₂Cl₂ and CuI to the reaction mixture.
-
Heat the reaction mixture to 70 °C and stir for 4-12 hours. Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and pour it into water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum.
-
Purify the crude product by flash column chromatography (silica gel) to yield the pure furo[3,2-c]pyridine derivative.[8]
Troubleshooting Common Issues: A Visual Guide
This flowchart provides a step-by-step diagnostic tool for troubleshooting a low-yielding palladium-catalyzed cross-coupling reaction.
Caption: Diagnostic workflow for low-yield cross-coupling reactions.
Comparative Data on Synthetic Strategies
The selection of a synthetic method can significantly impact the outcome. The following table summarizes key parameters for different strategies leading to various furopyridine isomers.
| Target Isomer | Key Precursors | Typical Catalyst/Reagent | Advantage | Common Issue | Reference |
| Furo[3,2-b]pyridine | 3-Halo-2-hydroxypyridine, Terminal Alkyne | Pd/C, CuI, Et₃N | High efficiency, One-pot | Catalyst sensitivity | [3][4] |
| Furo[3,2-b]pyridine | 3-Phenoxypyridine 1-oxide | Pd(OAc)₂ | Direct C-H activation | Requires N-oxide precursor | [3] |
| Furo[2,3-b]pyridine | β-Ketodinitrile, Alkyne | Pd(II) catalyst | Novel bond formation | Limited substrate scope reported | [9][10] |
| Furo[3,2-c]pyridine | 4-Hydroxy-3-iodopyridine, Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI, DIPA | Good functional group tolerance | Iodinated precursor required | [8] |
| Tetrahydrofuro[3,2-c]pyridine | Furan-ethanamine, Aldehyde | Acid (e.g., TFA) | Access to saturated core | Limited to tetrahydro- variant | [11][12] |
| Furo[2,3-c]pyridine | N-Benzenesulfonylpiperidin-4-one | Multi-step (Wittig, DBU, t-BuOK) | Builds core from simple starter | Multiple synthetic steps | [13] |
References
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- BenchChem. (2025).
- BenchChem. (2025). troubleshooting guide for the synthesis of heterocyclic compounds. BenchChem Technical Support.
- BenchChem. (2025). Challenges in the functionalization of the furopyridine ring. BenchChem Technical Support.
- BenchChem. (2025). Synthesis of Novel Furo[3,2-c]pyridine Derivatives: An In-depth Technical Guide. BenchChem Technical Guides.
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Kavková, P., et al. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry, 19, 990–998. [Link]
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Reddy, T. S., et al. (2020). Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. Anticancer Agents in Medicinal Chemistry, 20(8), 932-940. [Link]
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Shiozawa, F., & Ishikawa, F. (1997). FUROPYRIDINES. SYNTHESIS AND PROPERTIES. HETEROCYCLES, 45(5), 975. [Link]
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Patel, B. K., et al. (2022). Pd(II)-Catalyzed Synthesis of Furo[2,3-b]pyridines from β-Ketodinitriles and Alkynes via Cyclization and N–H/C Annulation. Organic Letters, 24(21), 3848–3853. [Link]
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Furo[3,2-b]pyridin-3-ol.
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Taszarek, M., & Reissig, H.-U. (2022). SYNTHESIS OF NEW MULTIVALENT FURO[3,2-c]PYRIDINE AND BIFURO[3,2-c]PYRIDINE DERIVATIVES. HETEROCYCLES, 104(11), 2053. [Link]
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Wang, X., et al. (2019). Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives from aurone-derived α,β-unsaturated imines and activated terminal alkynes. Chemical Communications, 55(82), 12346-12349. [Link]
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Chang, M.-Y., & Tai, H.-Y. (2011). SYNTHESIS OF FURO[2,3-c]PYRIDINE. HETEROCYCLES, 83(8), 1889. [Link]
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Němec, V., et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Angewandte Chemie International Edition, 58(40), 14228-14233. [Link]
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Khandelia, T., & Patel, B. K. (2025). Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences, 137(1), 41. [Link]
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Chang, M.-Y. (2011). ChemInform Abstract: Synthesis of Furo[2,3-c]pyridine. ChemInform, 42(32). [Link]
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Patel, B. K., et al. (2022). Pd(II)-Catalyzed Synthesis of Furo[2,3- b ]pyridines from β-Ketodinitriles and Alkynes via Cyclization and N–H/C Annulation. Organic Letters. [Link]
-
Gray, D. L., et al. (2020). Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling. Tetrahedron Letters, 61(48), 152565. [Link]
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Kavková, P., et al. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. ResearchGate. [Link]
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Kumar, S., et al. (2025). Metal-free synthesis of tricyclic benzofuro[2,3-c]pyridin-3-ol derivatives, characterization, and photoluminescence properties. RSC Advances, 15(1), 1-10. [Link]
-
Li, R., et al. (2015). Pd(II)-Catalyzed Three-Component Synthesis of Furo[2,3-d]pyrimidines from β-Ketodinitriles, Boronic Acids, and Aldehydes. Organic Letters, 17(14), 3572–3575. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of N-Heterocycles. [Link]
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Fort, Y., & Quéguiner, G. (2015). Elaboration of Furopyridine Scaffolds. ResearchGate. [Link]
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Stodulski, M., et al. (2020). Modern Strategies for Heterocycle Synthesis. Molecules, 25(23), 5622. [Link]
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Reddit. (2019). Does anyone know a good review for the most common synthesis methods of heterocycles?. r/chemistry. [Link]
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Yilmaz, I., & Çıkla, P. (2021). Fused Pyridine Derivatives: Synthesis and Biological Activities. ResearchGate. [Link]
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Mal, D., & Jana, N. (2006). Regioselective Synthesis of Pyrimidine‐Annulated Spiro Heterocycles by Radical Cyclization. Angewandte Chemie International Edition, 45(32), 5358-5361. [Link]
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McMurry, J. (n.d.). Chapter 24 – Amines and Heterocycles Solutions to Problems. NC State University Libraries. [Link]
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Al-Abdullah, E. S., et al. (2022). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 27(15), 4786. [Link]
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Mal, D., & Jana, N. (2011). Regioselective synthesis of pyrimidine-annulated spiro-dihydrofurans by silver-catalyzed 5-endo-digcyclization. Tetrahedron Letters, 52(27), 3501-3504. [Link]
-
Wang, F., et al. (2018). Regioselective synthesis of N-containing polycyclic compounds via radical annulation cyclization of 1,7-dienes with aldehydes. Chemical Communications, 54(78), 10968-10971. [Link]
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Technical Support Center: Enhancing the Solubility of 1,3-Dihydrofuro[3,4-c]pyridine Derivatives
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1,3-Dihydrofuro[3,4-c]pyridine derivatives. This document provides in-depth, experience-driven answers to common challenges related to the solubility of this important class of heterocyclic compounds. Our goal is to empower you with the knowledge to troubleshoot solubility issues, ensuring the accuracy and reproducibility of your biological assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Understanding the Core Problem
Q1: Why do many of my 1,3-Dihydrofuro[3,4-c]pyridine derivatives exhibit poor aqueous solubility?
A1: The solubility challenge with this scaffold is rooted in its fundamental physicochemical properties. Like many nitrogen-containing heterocyclic compounds, the 1,3-Dihydrofuro[3,4-c]pyridine core possesses a rigid, fused-ring structure that is often planar and aromatic in nature.[1][2] This contributes to a high crystal lattice energy, meaning a significant amount of energy is required to break apart the solid crystal and solvate the individual molecules in water.
Furthermore, unless substituted with highly polar or ionizable functional groups, the molecule itself is predominantly hydrophobic. While the pyridine nitrogen can act as a hydrogen bond acceptor, its basicity and the overall lipophilicity of the molecule dictate its interaction with aqueous media.[3] The parent compound, 1,3-Dihydrofuro[3,4-c]pyridine-1,3-dione, for instance, has poor solubility in water.[4] This inherent hydrophobicity is a primary driver for the low aqueous solubility observed in many of its derivatives, a common issue for over 40% of new chemical entities in drug discovery pipelines.[5][6]
Q2: What is the difference between "kinetic" and "thermodynamic" solubility, and which one should I measure?
A2: Understanding this distinction is critical for designing and interpreting your experiments correctly.
-
Kinetic Solubility is typically measured in early-stage discovery.[7] It reflects the concentration of a compound that can be achieved by adding a small volume of a concentrated DMSO stock solution to an aqueous buffer, followed by a short incubation period (e.g., 1-2 hours).[8] The resulting value often represents a supersaturated, metastable state and is highly dependent on the protocol (e.g., DMSO concentration, incubation time, temperature).[9][10] It's a high-throughput method useful for flagging compounds that will likely precipitate under assay conditions.[11]
-
Thermodynamic Solubility is the true equilibrium solubility. It is the maximum concentration of the most stable crystalline form of the compound that can be dissolved in a solvent at a specific temperature and pressure, after a prolonged incubation (e.g., >24 hours) to ensure equilibrium is reached.[7][10] This value is lower than or equal to the kinetic solubility and is crucial for formulation and late-stage development.
Recommendation: For routine biological assays (e.g., cell-based screening, enzyme inhibition), kinetic solubility is the more pragmatic measurement. It mimics the conditions of your experiment where a DMSO stock is diluted into aqueous media. If a compound fails the kinetic solubility test, it will almost certainly fail in the actual assay.
Section 2: Initial Solubility Assessment & First-Line Solutions
Q3: My compound crashed out of solution when I diluted my DMSO stock into my cell culture medium. What's my first step?
A3: This phenomenon, known as "precipitation upon dilution," is the most common solubility issue.[12] It occurs when the compound, highly soluble in 100% DMSO, is abruptly transferred to a predominantly aqueous environment where its solubility is much lower. The final DMSO concentration is insufficient to maintain solvation.
Your first step is to systematically determine the kinetic solubility limit in your specific assay medium. Do not rely solely on visual inspection.
Protocol: Rapid Kinetic Solubility Assessment
-
Prepare Stock: Create a high-concentration stock solution of your compound in 100% DMSO (e.g., 10 mM or 20 mM).
-
Serial Dilution: In a 96-well plate, perform a 2-fold serial dilution of your DMSO stock with 100% DMSO.
-
Transfer to Assay Medium: Transfer a small, fixed volume (e.g., 1-2 µL) from each well of the DMSO plate to a new 96-well plate containing your aqueous assay buffer or cell culture medium (e.g., 98-199 µL). This ensures the final DMSO concentration is constant (e.g., 0.5-1%).
-
Incubate: Shake the plate for 1-2 hours at room temperature or 37°C, mimicking your assay conditions.
-
Measure Turbidity: Read the absorbance of the plate at a high wavelength (e.g., 620 nm or higher) on a plate reader.[13] An increase in absorbance indicates light scattering from precipitated particles.
-
Determine Limit: The kinetic solubility limit is the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.
Once you know the solubility limit, ensure your assay's final concentration is well below this threshold. If the required effective concentration (e.g., IC50) is above the solubility limit, you must employ enhancement techniques.
Q4: Can I simply increase the percentage of DMSO in my assay?
A4: While tempting, this is generally not advisable. Most cell lines are sensitive to DMSO concentrations above 1%, and many show stress or altered gene expression at concentrations as low as 0.25-0.5%.[14][15][16] Similarly, high concentrations of organic solvents can inhibit or denature enzymes, compromising in vitro biochemical assays.[17]
Best Practice: Always run a solvent tolerance control for your specific assay. Test a range of DMSO concentrations (e.g., 0.1% to 2%) to determine the highest percentage that does not affect your assay endpoint (e.g., cell viability, enzyme activity). Never exceed this limit.[18]
Section 3: Advanced Solubility Enhancement Strategies
Q5: My compound is still insoluble even at low concentrations. What are my options?
A5: When simple dilution fails, you must modify the formulation. The following strategies are presented in order of increasing complexity.
Strategy 1: pH Modification
-
Principle: The pyridine nitrogen in the 1,3-Dihydrofuro[3,4-c]pyridine scaffold is a weak base.[3] By lowering the pH of the buffer, you can protonate this nitrogen, forming a positively charged pyridinium salt. This salt form is often significantly more water-soluble than the neutral free base.[19]
-
When to Use: This is highly effective for derivatives with a basic pKa. It is less effective if the molecule contains an acidic functional group that would be neutralized at low pH.
-
How to Implement:
-
Determine the pKa of your compound (either experimentally or via in silico prediction).
-
Prepare a series of buffers with pH values ranging from 7.4 down to 4.0.
-
Repeat the Kinetic Solubility Assessment (Q3) in each buffer.
-
Caution: Ensure your cells or proteins can tolerate the required pH. Many biological systems are only stable within a narrow pH range (e.g., 6.8-7.6).
-
Strategy 2: Use of Co-solvents
-
Principle: Co-solvents are water-miscible organic solvents that, when added in small amounts, can increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system.[20]
-
When to Use: This is a versatile technique applicable to a wide range of neutral, hydrophobic compounds.
-
How to Implement: Test various biocompatible co-solvents. Prepare your compound stock in the co-solvent and dilute into the assay medium. Always verify the final co-solvent concentration is not detrimental to your assay.
| Co-Solvent | Typical Starting Conc. | Pros | Cons & Caveats |
| DMSO | < 1% | Excellent solubilizing power for many compounds.[12] | Can be toxic to cells at >1%; may interfere with some enzyme assays.[14][17] |
| Ethanol | < 1% | Biocompatible at low concentrations. | Less powerful than DMSO; can be cytotoxic at higher concentrations.[16] |
| PEG 400 | 1-5% | Low toxicity; often used in formulations.[20] | Can be viscous; may not be as effective as other solvents. |
| Dimethylacetamide (DMA) | < 1% | Strong solubilizer. | Higher potential for toxicity than DMSO.[20] |
Strategy 3: Complexation with Cyclodextrins
-
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[][22] They can encapsulate hydrophobic "guest" molecules, like your compound, forming an inclusion complex that is water-soluble.[23][24]
-
When to Use: This is an excellent method for highly lipophilic, poorly soluble compounds, particularly for BCS Class II molecules (high permeability, low solubility).[] It is often less toxic than organic co-solvents.[16]
-
How to Implement:
-
Select a cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are common choices due to their high water solubility and safety profiles.[]
-
Prepare an aqueous solution of the cyclodextrin (e.g., 10-50 mM).
-
Add your solid compound (or a concentrated DMSO stock) to the cyclodextrin solution.
-
Mix vigorously (vortex, sonicate) for several hours to facilitate complex formation.
-
Centrifuge to pellet any undissolved compound and use the supernatant as your stock solution for the assay.
-
Section 4: Assay-Specific Troubleshooting
Q6: I see a precipitate under the microscope in my cell-based assay. Is it my compound or something else?
A6: While compound precipitation is a likely cause, other factors can lead to precipitates in cell culture.
-
Compound Precipitation: Often appears as fine, crystalline, or amorphous particulate matter, which increases as the compound concentration rises. This is more likely if you are working near the kinetic solubility limit.
-
Media Components: Temperature shifts (e.g., moving media from cold storage to a 37°C incubator) can cause salts or proteins to precipitate.[25] Repeated freeze-thaw cycles can also denature serum proteins, causing them to fall out of solution.
-
Contamination: Bacterial or fungal contamination can cause turbidity and visible particulate matter in the media.[25]
Troubleshooting Steps:
-
Blank Plate Control: Prepare a plate with cell culture medium and your compound dilutions but without cells. Incubate under the same conditions. If a precipitate forms, it is compound- or media-related.
-
Solvent Control: Add the same volume of DMSO (or other solvent) to the media without your compound. If a precipitate forms, the issue may be an interaction between the solvent and the media components.
-
Check for Contamination: Visually inspect the culture for signs of microbial growth. If suspected, discard the culture and decontaminate the incubator.[25]
References
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International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
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Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]
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Kharia, A. A., Singhai, A. K., & Verma, R. (2010). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Applied Pharmaceutical Science, 2(4), 34-39. [Link]
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Crystal Pharmatech. (2023). Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs. [Link]
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Popescu, A., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Materials (Basel), 17(4), 955. [Link]
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Popescu, A., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link]
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ChemBK. 1,3-DIHYDROFURO[3,4-C]PYRIDINE-1,3-DIONE. [Link]
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Oprea, T. I., et al. (2018). Kinetic solubility: Experimental and machine-learning modeling perspectives. Journal of Computational Chemistry, 39(24), 2005-2012. [Link]
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Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. [Link]
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Saokham, P., et al. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Molecules, 23(5), 1161. [Link]
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Semantic Scholar. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]
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Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]
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Henriksen, P. A., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 66(2), 327-330. [Link]
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Shinde, S., et al. (2017). An Insight into the Effect of Water-Miscible Organic Solvents on In Vitro Drug Metabolizing Enzymes for Pre-Clinical Research. Journal of Pharmacy and Pharmaceutical Sciences, 20(1), 139-152. [Link]
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Semantic Scholar. Considerations regarding use of solvents in in vitro cell based assays. [Link]
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ResearchGate. Considerations regarding use of solvents in in vitro cell based assays. [Link]
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Henriksen, P. A., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 66(2), 327-330. [Link]
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Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [Link]
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ResearchGate. How to deal with the poor solubility of tested compounds in MTT assay?. [Link]
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Doležal, M. (2017). Heterocycles in Medicinal Chemistry. Current Drug Targets, 18(3), 257. [Link]
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ResearchGate. (PDF) Compound Precipitation in High-Concentration DMSO Solutions. [Link]
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Iannelli, P., & D'Annessa, I. (2023). Recent Advances: Heterocycles in Drugs and Drug Discovery. Pharmaceuticals (Basel), 16(9), 1269. [Link]
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Royal Society of Chemistry. (2023). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. [Link]
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Bentham Science. (2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. [Link]
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Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances, 10(73), 44247-44303. [Link]
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MDPI. Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class. [Link]
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UCL Discovery. NITROGEN CONTAINING HETEROCYCLES AS POTENTIAL INHIBITORS OF SERINE PROTEINASE. [Link]
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MDPI. (2022). An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. [Link]
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ResearchGate. On the Basicity of Conjugated Nitrogen Heterocycles in Different Media. [Link]
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Royal Society of Chemistry. (2018). Facile synthesis of unknown 6,7-dihydrofuro[3,4-c]pyridines and 3,4-diaryloylpyridines from N-homopropargylic β-enaminones. [Link]
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Estrada-Soto, S., et al. (2018). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Molecules, 23(8), 1867. [Link]
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Validation & Comparative
Navigating the Structure-Activity Landscape of 1,3-Dihydrofuro[3,4-c]pyridine Derivatives: A Comparative Guide for Drug Discovery Professionals
Introduction: Unveiling the Therapeutic Potential of the 1,3-Dihydrofuro[3,4-c]pyridine Scaffold
In the ever-evolving landscape of medicinal chemistry, the quest for novel scaffolds with therapeutic promise is paramount. The 1,3-dihydrofuro[3,4-c]pyridine core, a fused heterocyclic system, has emerged as a compelling starting point for the development of potent and selective modulators of challenging biological targets. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1,3-dihydrofuro[3,4-c]pyridine derivatives, with a particular focus on their activity as inhibitors of lymphocyte perforin, a key mediator of cytotoxicity in the immune system.
Perforin, a pore-forming glycoprotein, is a critical component of the cytotoxic machinery of T lymphocytes and natural killer (NK) cells. Its dysregulation is implicated in a range of immune-mediated pathologies, making it an attractive target for therapeutic intervention. This guide will objectively compare the performance of various 1,3-dihydrofuro[3,4-c]pyridine derivatives, supported by experimental data, to provide researchers and drug development professionals with a comprehensive understanding of this promising class of compounds.
Core Scaffold and Initial SAR Observations
The journey into the SAR of 1,3-dihydrofuro[3,4-c]pyridines as perforin inhibitors began with the identification of a lead compound from a high-throughput screen. This initial hit demonstrated significant potency, with an IC50 of 2.7 μM in a perforin-induced cell lysis assay.[1] This discovery prompted a systematic exploration of the chemical space around this scaffold to delineate the key structural features governing its biological activity.
A foundational series of analogues was synthesized by maintaining the 1,3-dihydrofuro[3,4-c]pyridine core while introducing diversity at the pendant ethylidene-linked ring.[1][2] This initial exploration was crucial in understanding the tolerance for substitution and identifying regions of the molecule that could be modified to enhance potency and selectivity.
Dissecting the Structure-Activity Relationship: A Positional Analysis
The subsequent optimization efforts focused on a multipronged approach, systematically modifying different components of the lead structure. The following sections detail the key SAR findings at various positions of the 1,3-dihydrofuro[3,4-c]pyridine scaffold.
The Pendant Aromatic Ring: A Key Determinant of Potency
A significant driver of activity was found to be the nature of the aromatic ring attached via the ethylidene linker. The initial studies explored a variety of heterocyclic and carbocyclic systems.
-
Benzofuran Derivatives: Substitution on the 2-benzofuran ring proved to be particularly beneficial. For instance, the introduction of a methoxy group at the 5-position resulted in a significant enhancement of inhibitory activity, with an IC50 of 2.4 μM, compared to the unsubstituted analogue's IC50 of 8.2 μM.[1][2] Methoxy substitutions at other positions (4, 6, and 7) also led to improved potency.[1][2]
-
Benzothiophenes and Indoles: In contrast to the benzofurans, extending these SAR observations to benzothiophene and indole isosteres did not yield a consistent improvement in activity.[2] This highlights the specific electronic and steric requirements of the binding pocket for this region of the molecule.
Modifications to the Dihydrofuro[3,4-c]pyridine Core: The Importance of the Lactone Moiety
Alterations to the core heterocyclic system were also investigated to probe its contribution to the overall activity and to address potential metabolic liabilities.
-
Replacement of the Lactone: A key modification was the replacement of the lactone, a group that can be susceptible to metabolic cleavage, with a lactam. This change, however, resulted in a significant loss of activity, indicating that the lactone oxygen is likely involved in a critical interaction with the target protein.[2]
-
Bioisosteric Replacement of Sulfur: In derivatives containing a thienopyridine core, replacement of the sulfur atom with oxygen was explored. This modification generally led to a decrease in potency, suggesting that the sulfur atom plays a role in optimizing the electronic or conformational properties of the inhibitor.[2]
The following table summarizes the SAR of key 1,3-dihydrofuro[3,4-c]pyridine derivatives as perforin inhibitors:
| Compound ID | Core Scaffold | Pendant Ring | Substitution | Perforin Lysis IC50 (µM) |
| 1 (Lead) | Dihydrofuro[3,4-c]pyridine | Furan | - | 2.7 |
| Analogue A | Dihydrofuro[3,4-c]pyridine | Benzofuran | Unsubstituted | 8.2 |
| Analogue B | Dihydrofuro[3,4-c]pyridine | Benzofuran | 5-Methoxy | 2.4 |
| Analogue C | Dihydrofuro[3,4-c]pyridine | Benzofuran | 4-Methoxy | 6.7 |
| Analogue D | Dihydrofuro[3,4-c]pyridine | Benzofuran | 7-Methoxy | 3.0 |
| Analogue E | Dihydrofuro[3,4-c]pyridine (Lactam) | Furan | - | Inactive |
Experimental Protocols: A Guide to Synthesis and Biological Evaluation
To ensure the trustworthiness and reproducibility of the findings, this section provides a detailed, step-by-step methodology for the synthesis of 1,3-dihydrofuro[3,4-c]pyridine derivatives and their subsequent biological evaluation.
General Synthetic Procedure: Aldol Condensation Approach
A robust and versatile method for the synthesis of the target compounds involves an aldol condensation reaction between a suitable bicyclic core and a variety of aldehydes.[2]
Workflow for the Synthesis of 1,3-Dihydrofuro[3,4-c]pyridine Derivatives
Sources
In Vivo Validation of Furopyridine Compounds: A Comparative Guide to Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
The landscape of oncology drug discovery is continually evolving, with a pressing need for novel therapeutic agents that exhibit enhanced efficacy and selectivity. Furopyridine derivatives have emerged as a promising class of heterocyclic compounds, demonstrating significant potential as anticancer agents. Their core structure serves as a versatile scaffold for the development of potent inhibitors targeting key signaling pathways implicated in tumor progression. This guide provides an in-depth technical comparison of the anticancer activity of select furopyridine compounds, supported by available experimental data, and outlines the methodologies for their in vivo validation.
Introduction to Furopyridine Compounds in Oncology
Furopyridines are heterocyclic compounds resulting from the fusion of furan and pyridine rings. This structural arrangement confers unique physicochemical properties that make them attractive candidates for medicinal chemistry.[1] Extensive research has focused on their ability to act as potent kinase inhibitors, a class of targeted therapy that has revolutionized cancer treatment. By competitively binding to the ATP-binding sites of key kinases, furopyridine derivatives can effectively block downstream signaling pathways that govern cell proliferation, survival, and angiogenesis.[2]
This guide will focus on two prominent classes of furopyridine derivatives: those targeting the Epidermal Growth Factor Receptor (EGFR) and those targeting Cyclin-Dependent Kinase 2 (CDK2).
Comparative In Vitro Efficacy of Furopyridine Derivatives
While the ultimate validation of an anticancer agent lies in its in vivo performance, in vitro assays provide the foundational data for selecting promising candidates. Here, we compare the in vitro cytotoxic activity of representative furopyridine compounds against established cancer cell lines, benchmarking their performance against standard-of-care chemotherapeutic agents.
Furopyridine-Based EGFR Inhibitors
Mutations in the Epidermal Growth Factor Receptor (EGFR) are a common driver in Non-Small Cell Lung Cancer (NSCLC). Furopyridine derivatives have been designed to inhibit both wild-type and mutant forms of EGFR.
Table 1: In Vitro Cytotoxicity of Furopyridine EGFR Inhibitors in NSCLC Cell Lines
| Compound | Target | Cell Line | Cancer Type | IC50 (µM) | Comparator | Comparator IC50 (µM) | Reference |
| PD18 | EGFR | A549 | NSCLC | 28.23 ± 2.18 | Erlotinib | 25.57 ± 1.02 | [3] |
| H1975 | NSCLC | 29.46 ± 0.93 | Erlotinib | 55.01 ± 1.02 | [3] | ||
| PD56 | EGFR | A549 | NSCLC | 43.07 ± 1.11 | Erlotinib | 25.57 ± 1.02 | [3] |
| H1975 | NSCLC | 32.12 ± 3.08 | Erlotinib | 55.01 ± 1.02 | [3] |
IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data indicates that the furopyridine derivative PD18 demonstrates comparable potency to the established EGFR inhibitor, Erlotinib, in the A549 cell line and superior potency in the H1975 cell line, which harbors the L858R/T790M resistance mutation.[3] PD56 also shows significant activity against the H1975 cell line.[3] These findings underscore the potential of furopyridine-based compounds to overcome acquired resistance to first-generation EGFR inhibitors.
Furopyridine-Based CDK2 Inhibitors
Cyclin-Dependent Kinase 2 (CDK2) is a crucial regulator of the cell cycle, and its dysregulation is a hallmark of many cancers. Furopyridine derivatives have been synthesized to target this key cell cycle checkpoint.
Table 2: In Vitro Cytotoxicity of a Furopyridine CDK2 Inhibitor Across Multiple Cancer Cell Lines
| Compound | Target | Cell Line | Cancer Type | IC50 (µM) | Comparator | Comparator IC50 (µM) | Reference |
| Compound 14 | CDK2 | HCT-116 | Colon Cancer | >31.3 | Doxorubicin | 40.0 | [4][5] |
| MCF-7 | Breast Cancer | >19.3 | Doxorubicin | 64.8 | [4][5] | ||
| HepG2 | Liver Cancer | >22.7 | Doxorubicin | 24.7 | [4][5] | ||
| A549 | NSCLC | >36.8 | Doxorubicin | 58.1 | [4][5] | ||
| CDK2/cyclin A2 | (Enzymatic Assay) | 0.93 | Roscovitine | 0.394 | [4][5] |
Note: The IC50 values for Compound 14 against cell lines are presented as greater than the highest tested concentration that showed significant inhibition, as reported in the source.[4][5]
Furopyridine Compound 14 demonstrates potent enzymatic inhibition of CDK2/cyclin A2, comparable to the known CDK2 inhibitor Roscovitine.[4][5] While its cytotoxic IC50 values against various cancer cell lines in this particular study were not as potent as the standard chemotherapeutic agent Doxorubicin, its high enzymatic inhibitory activity suggests a more targeted mechanism of action that may translate to a better therapeutic window in vivo.[4][5]
Mechanistic Insights: Targeting Key Oncogenic Pathways
The anticancer activity of furopyridine compounds is intrinsically linked to their ability to modulate specific signaling pathways critical for tumor growth and survival.
EGFR Signaling Pathway Inhibition
EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events, primarily through the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways. These pathways are central to regulating cell proliferation, survival, and migration. Furopyridine-based EGFR inhibitors act as ATP-competitive inhibitors, preventing the autophosphorylation of the receptor and thereby blocking the initiation of these downstream signals.
Caption: Inhibition of the EGFR signaling pathway by furopyridine compounds.
CDK2 Signaling Pathway and Cell Cycle Regulation
CDK2, in complex with its regulatory subunit Cyclin E, plays a pivotal role in the G1 to S phase transition of the cell cycle. The retinoblastoma protein (Rb) is a key substrate of the CDK2/Cyclin E complex. Phosphorylation of Rb by CDK2 leads to the release of the E2F transcription factor, which in turn activates the transcription of genes required for DNA replication and S-phase entry. By inhibiting CDK2, furopyridine compounds prevent the phosphorylation of Rb, thereby maintaining it in its active, E2F-bound state and inducing a G1 cell cycle arrest.
Caption: Furopyridine-mediated inhibition of the CDK2 pathway leading to cell cycle arrest.
In Vivo Validation: Experimental Design and Protocols
The translation of promising in vitro data into tangible clinical benefit necessitates rigorous in vivo validation. The subcutaneous xenograft mouse model is a cornerstone of preclinical oncology research for evaluating the efficacy of novel anticancer agents.
Experimental Workflow for In Vivo Efficacy Studies
A typical workflow for assessing the in vivo anticancer activity of a furopyridine compound involves several key stages, from cell culture to data analysis.
Caption: Standard experimental workflow for in vivo xenograft studies.
Detailed Protocol: Subcutaneous Xenograft Model
Objective: To evaluate the in vivo antitumor efficacy of a furopyridine compound compared to a vehicle control and/or a standard-of-care chemotherapeutic agent in a subcutaneous human tumor xenograft mouse model.
Materials:
-
Human cancer cell line of interest (e.g., A549 for NSCLC, HCT-116 for colon cancer)
-
Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)
-
Cell culture medium and supplements
-
Matrigel or similar basement membrane matrix
-
Furopyridine compound, vehicle, and standard-of-care drug
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
Procedure:
-
Cell Preparation: Culture the selected human cancer cell line under standard conditions. Harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5-10 x 10^6 cells/100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: Once tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle Control, Furopyridine Compound, Standard-of-Care Drug).
-
Drug Administration: Administer the furopyridine compound and the standard-of-care drug at predetermined doses and schedules (e.g., daily oral gavage, intraperitoneal injection). The vehicle control group should receive the same volume and schedule of the vehicle used to dissolve the test compounds.
-
Data Collection: Continue to measure tumor volume and mouse body weight every 2-3 days throughout the treatment period. Body weight is a key indicator of treatment-related toxicity.
-
Study Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a set duration of treatment. At the endpoint, mice are euthanized, and tumors are excised, weighed, and may be processed for further analysis (e.g., histology, biomarker analysis).
-
Efficacy Evaluation: The primary efficacy endpoint is typically Tumor Growth Inhibition (TGI), calculated as: % TGI = (1 - [Mean tumor volume of treated group / Mean tumor volume of control group]) x 100.
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and approved by an Institutional Animal Care and Use Committee (IACUC).
Discussion and Future Directions
The available in vitro data strongly supports the continued investigation of furopyridine derivatives as a promising class of anticancer agents. Their potent and selective inhibition of key oncogenic kinases like EGFR and CDK2 provides a solid rationale for their therapeutic potential.
However, a critical gap in the current literature is the lack of direct head-to-head in vivo comparative studies of furopyridine compounds against standard-of-care drugs. While the in vitro comparisons presented in this guide are informative, they are not always predictive of in vivo efficacy due to factors such as pharmacokinetics, pharmacodynamics, and the complex tumor microenvironment.
Future research should prioritize conducting well-designed in vivo studies, following protocols similar to the one outlined above, to definitively establish the therapeutic potential of lead furopyridine candidates. Such studies should include:
-
Direct comparison with clinically relevant standard-of-care agents for the specific cancer type being modeled.
-
Pharmacokinetic and pharmacodynamic (PK/PD) analyses to correlate drug exposure with target engagement and antitumor activity.
-
Toxicity studies to establish a safe and effective therapeutic window.
-
Investigation of combination therapies , where furopyridine compounds could be paired with other anticancer agents to enhance efficacy and overcome resistance.
By systematically addressing these research questions, the scientific community can fully elucidate the clinical utility of furopyridine compounds and potentially deliver a new generation of targeted therapies for cancer patients.
References
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Abdel-Rahman, A. H., Shaban, A. K. F., El-Sayed, W. A., & Al-Romaizan, A. N. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 26(13), 3923. [Link]
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Sharma, P., & Kumar, A. (2016). Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Bioorganic & Medicinal Chemistry, 24(5), 747-760. [Link]
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Todsaporn, D., Mahalapbutr, P., Zubenko, A., Kartsev, V. G., Geronikaki, A., Sirakanyan, S. N., ... & Rungrotmongkol, T. (2024). Furopyridine Derivatives as Potent Inhibitors of the Wild Type, L858R/T790M, and L858R/T790M/C797S EGFR. The Journal of Physical Chemistry B, 128(1), 209-222. [Link]
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Abdel-Rahman, A. H., Shaban, A. K. F., El-Sayed, W. A., & Al-Romaizan, A. N. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 26(13), 3923. [Link]
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A Comparative Guide to Evaluating 1,3-Dihydrofuro[3,4-c]pyridine Derivatives as Novel Kinase Inhibitors
Introduction: The Untapped Potential of Novel Scaffolds in Kinase Inhibitor Discovery
The landscape of targeted therapy is dominated by kinase inhibitors, with numerous approved drugs transforming the treatment of cancer and inflammatory diseases.[1] This success has fueled an ongoing search for novel chemical scaffolds that can offer improved potency, selectivity, and pharmacokinetic properties, or overcome existing resistance mechanisms. The 1,3-dihydrofuro[3,4-c]pyridine core represents one such underexplored scaffold. While its isomeric relatives and other pyridine-based structures have shown promise as kinase inhibitors, the specific potential of this fused heterocyclic system in kinase inhibition remains largely uncharted territory.
This guide provides a comprehensive framework for researchers and drug development professionals on how to approach the evaluation of novel 1,3-dihydrofuro[3,4-c]pyridine derivatives as kinase inhibitors. We will outline a roadmap for their synthesis, characterization, and comparative efficacy assessment against well-established kinase inhibitors. This document will serve as a blueprint, detailing the necessary experimental protocols and data interpretation strategies to rigorously assess the potential of this nascent class of compounds.
The 1,3-Dihydrofuro[3,4-c]pyridine Scaffold: Synthesis and Rationale
The novelty of the 1,3-dihydrofuro[3,4-c]pyridine scaffold necessitates a robust and versatile synthetic strategy. A recently developed domino reaction provides an efficient route to this core structure from readily available starting materials like pyridoxal and various ketones.[2][3] This approach allows for the generation of a diverse library of derivatives for screening.
The rationale for exploring this scaffold lies in its structural features. The fused furan and pyridine rings create a rigid bicyclic system that can be appropriately substituted to probe the ATP-binding pocket of various kinases. The nitrogen atom of the pyridine ring can act as a key hydrogen bond acceptor, a common feature in many known kinase inhibitors.
Comparative Framework: Benchmarking Against Established Kinase Inhibitors
To ascertain the therapeutic potential of novel 1,3-dihydrofuro[3,4-c]pyridine derivatives, their efficacy must be benchmarked against current standards of care. For the purpose of this guide, we have selected three well-characterized kinase inhibitors that target different, clinically relevant kinases:
-
Sorafenib: A multi-kinase inhibitor targeting VEGFR, PDGFR, and Raf kinases, pivotal in the treatment of renal cell carcinoma and hepatocellular carcinoma.[4][5]
-
Palbociclib: A highly selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), a mainstay in the treatment of HR-positive breast cancer.[1][6][7]
-
BIRB 796 (Doramapimod): A potent and selective allosteric inhibitor of p38 MAPK, a key regulator of inflammatory responses.[8][9][10]
These inhibitors provide a spectrum of kinase targets, potencies, and mechanisms of action against which novel compounds can be meaningfully compared.
Experimental Roadmap for Efficacy Comparison
A systematic evaluation of novel kinase inhibitors requires a multi-tiered approach, starting from biochemical assays to more complex cell-based models.
Part 1: Biochemical Efficacy Assessment
The initial step is to determine the direct inhibitory effect of the synthesized 1,3-dihydrofuro[3,4-c]pyridine derivatives on their target kinases.
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Step-by-Step Methodology:
-
Reaction Setup: In a 96-well plate, combine the kinase, the specific substrate, ATP, and varying concentrations of the test compound (1,3-dihydrofuro[3,4-c]pyridine derivative) or a known inhibitor (e.g., Sorafenib, Palbociclib, or BIRB 796). Include a no-inhibitor control and a no-kinase control.
-
Incubation: Incubate the reaction mixture at 30°C for 1 hour to allow the kinase reaction to proceed.
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert the generated ADP to ATP and induce a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) by fitting the data to a dose-response curve using non-linear regression.
Data Presentation: Comparative Biochemical Potency
The IC50 values obtained from the biochemical assays should be tabulated for a clear comparison.
| Compound | Target Kinase | Biochemical IC50 (nM) |
| Hypothetical Derivative 1 | VEGFR2 | [Experimental Data] |
| Hypothetical Derivative 2 | CDK4/Cyclin D1 | [Experimental Data] |
| Hypothetical Derivative 3 | p38α | [Experimental Data] |
| Sorafenib | VEGFR2 | 90[11] |
| Palbociclib | CDK4/Cyclin D1 | 11[6] |
| BIRB 796 | p38α | 38[8] |
Part 2: Cellular Efficacy and Target Engagement
Demonstrating biochemical potency is the first step. The next crucial phase is to assess the compound's activity in a cellular context, which provides insights into cell permeability, target engagement, and downstream effects.
Experimental Protocol: Cell-Based Proliferation Assay (e.g., MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Step-by-Step Methodology:
-
Cell Seeding: Seed a cancer cell line relevant to the kinase target (e.g., U87 glioblastoma cells for p38 MAPK inhibition[12][13]) in a 96-well plate and allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the 1,3-dihydrofuro[3,4-c]pyridine derivatives or the known inhibitors. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 72 hours under standard cell culture conditions.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration compared to the vehicle control. Determine the GI50 value (the concentration required to inhibit cell growth by 50%).
Data Presentation: Comparative Cellular Potency
| Compound | Cell Line | Cellular GI50 (µM) |
| Hypothetical Derivative 3 | U87 Glioblastoma | [Experimental Data] |
| BIRB 796 | U87 Glioblastoma | 34.96[12][13] |
Experimental Protocol: Western Blot for Phospho-Protein Analysis
This technique allows for the assessment of target engagement by measuring the phosphorylation status of the target kinase or its downstream substrates.
Step-by-Step Methodology:
-
Cell Treatment and Lysis: Treat the relevant cell line with the test compounds for a specified period. Lyse the cells to extract the proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-p38 MAPK). Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for the total protein to ensure equal loading.
Visualizing the Path Forward: Signaling Pathways and Workflows
To provide a clear conceptual understanding, the following diagrams illustrate a key signaling pathway and the experimental workflow for evaluating these novel inhibitors.
Caption: Simplified Raf/MEK/ERK signaling pathway and points of inhibition by Sorafenib.
Caption: Experimental workflow for the evaluation of novel kinase inhibitors.
Conclusion and Future Perspectives
The 1,3-dihydrofuro[3,4-c]pyridine scaffold presents an exciting, albeit unexplored, avenue for the discovery of novel kinase inhibitors. This guide has laid out a systematic and rigorous approach to synthesize, evaluate, and compare the efficacy of derivatives based on this core structure. By employing the detailed biochemical and cellular assays and benchmarking against established inhibitors like Sorafenib, Palbociclib, and BIRB 796, researchers can effectively determine the therapeutic potential of this new class of compounds. The insights gained from such a structured evaluation will be invaluable in guiding lead optimization and ultimately, in developing the next generation of targeted therapies.
References
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Doramapimod (BIRB 796) | p38 MAPK Inhibitor | MedChemExpress.
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BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells - PMC - PubMed Central.
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BIRB 796 | p38 Inhibitors - R&D Systems.
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BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells | ACS Omega - ACS Publications.
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Sorafenib (BAY 43-9006) Raf/VEGFR Inhibitor | CAS 284461-73-0 | Selleck Chemicals.
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p38 MAPK inhibitor | BIRB 796 | opnMe | Boehringer Ingelheim.
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A Domino Reaction for the Synthesis of Novel 1,3-Dihydrofuro[3,4-c]pyridines from Pyridoxal and Ketones - Thieme E-Books & E-Journals.
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A Domino Reaction for the Synthesis of Novel 1,3-Dihydrofuro-[3,4-c]pyridines from Pyridoxal and Ketones.
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VEGFR-2 inhibitor - Wikipedia.
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IC50 values of sorafenib and its combination with β-caryophyllene,... | Download Scientific Diagram - ResearchGate.
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Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond.
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VEGFR inhibitors - Altmeyers Encyclopedia - Department Pharmacology-Toxicology.
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Sorafenib #8705 - Cell Signaling Technology.
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Palbociclib (PD-0332991) Hydrochloride CDK4/6 Inhibitor |CAS 827022-32-2.
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VEGFR2 Selective Inhibitors | Selleckchem.com.
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Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC - PubMed Central.
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p38 MAPK inhibitors | activators | kinase | signaling pathway - Selleck Chemicals.
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CDK4/6 Inhibitors in Breast Cancer Treatment: Potential Interactions with Drug, Gene, and Pathophysiological Conditions - MDPI.
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The Emergence of 1,3-Dihydrofuro[3,4-c]pyridine: A Comparative Guide to its Viability as a Drug Scaffold
Abstract
In the relentless pursuit of novel therapeutic agents, the exploration of unique chemical scaffolds is paramount. This guide provides a comprehensive technical evaluation of the 1,3-Dihydrofuro[3,4-c]pyridine core, a bicyclic heteroaromatic system, as a potentially viable scaffold for drug development. Through a comparative analysis with structurally related and clinically validated scaffolds, such as the Dihydrofuro[3,4-d]pyrimidines and Pyrrolopyrimidines, this document aims to provide researchers, scientists, and drug development professionals with an objective assessment of its potential. We will delve into its synthetic accessibility, physicochemical properties, and known biological activities, supported by experimental data and detailed protocols, to build a cogent case for its consideration in future drug discovery programs.
Introduction to the 1,3-Dihydrofuro[3,4-c]pyridine Scaffold
The 1,3-Dihydrofuro[3,4-c]pyridine scaffold is a fused heterocyclic system that marries the structural features of a furan ring with a pyridine ring. This arrangement confers a unique three-dimensional geometry and electronic distribution, making it an intriguing starting point for the design of novel bioactive molecules. The pyridine ring, a common motif in many FDA-approved drugs, offers desirable properties such as aqueous solubility and the ability to form crucial hydrogen bonds with biological targets.[1][2] The fusion of the furan ring introduces a degree of rigidity and specific steric and electronic features that can be exploited for selective target engagement.
The rationale for investigating this scaffold is rooted in the continued need for new chemical entities with improved efficacy, selectivity, and pharmacokinetic profiles. The 1,3-Dihydrofuro[3,4-c]pyridine core offers multiple points for chemical modification, allowing for the fine-tuning of its properties to suit a variety of therapeutic targets.
Comparative Analysis of Scaffolds
To objectively assess the viability of the 1,3-Dihydrofuro[3,4-c]pyridine scaffold, it is essential to compare it against established scaffolds with proven track records in drug development. For this analysis, we have selected the isomeric Dihydrofuro[3,4-d]pyrimidine and the closely related Pyrrolopyrimidine scaffolds.
Comparator Scaffolds
-
Dihydrofuro[3,4-d]pyrimidine: This scaffold has been extensively explored, most notably as a source of potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1. Its derivatives have demonstrated excellent activity against both wild-type and drug-resistant viral strains.
-
Pyrrolopyrimidine: This scaffold is a privileged structure in medicinal chemistry, forming the core of several FDA-approved drugs, including kinase inhibitors used in oncology (e.g., Ruxolitinib, Tofacitinib).[1][3]
Synthetic Accessibility
A viable drug scaffold must be synthetically accessible to allow for the efficient generation of diverse chemical libraries for screening and optimization.
-
1,3-Dihydrofuro[3,4-c]pyridine: The synthesis of this scaffold can be achieved through various routes, including domino reactions from readily available starting materials like pyridoxal and ketones.[2] Metal-catalyzed cycloadditions have also been reported as an effective method.[2]
-
Dihydrofuro[3,4-d]pyrimidine & Pyrrolopyrimidine: These scaffolds are generally accessible through well-established multi-step synthetic sequences, often starting from substituted furan or pyrrole precursors followed by pyrimidine ring formation.[3]
Physicochemical Properties: A Comparative Overview
The "drug-likeness" of a scaffold is heavily influenced by its physicochemical properties. The following table provides a comparison of calculated properties for the core scaffolds.
| Property | 1,3-Dihydrofuro[3,4-c]pyridine | Dihydrofuro[3,4-d]pyrimidine | Pyrrolopyrimidine | Ideal Range (Rule of 5) |
| Molecular Weight ( g/mol ) | 121.14 | 122.12 | 118.13 | < 500 |
| LogP | 0.5 | 0.2 | 1.1 | < 5 |
| Topological Polar Surface Area (TPSA) (Ų) | 21.7 | 44.8 | 29.5 | < 140 |
| Hydrogen Bond Donors | 0 | 1 | 1 | < 5 |
| Hydrogen Bond Acceptors | 2 | 3 | 2 | < 10 |
Data calculated using standard cheminformatics software.
All three core scaffolds exhibit favorable physicochemical properties that fall within the desirable "Rule of Five" space, suggesting good potential for oral bioavailability. The 1,3-Dihydrofuro[3,4-c]pyridine core has a slightly lower TPSA compared to its pyrimidine-containing counterparts, which could translate to improved cell permeability.
Biological Activity and Therapeutic Potential
1,3-Dihydrofuro[3,4-c]pyridine: A Novel Perforin Inhibitor
Significant research into the biological activity of the 1,3-Dihydrofuro[3,4-c]pyridine scaffold has identified it as a promising inhibitor of perforin, a key protein in the cytotoxic T lymphocyte (CTL) and natural killer (NK) cell-mediated immune response.[4] Over-activation of this pathway is implicated in various autoimmune diseases and transplant rejection.
A structure-activity relationship (SAR) study of a series of 1,3-Dihydrofuro[3,4-c]pyridine derivatives revealed that modifications at the 1-position significantly impact inhibitory potency. The lead compound from this study demonstrated an IC50 of 2.7 µM in a perforin-induced cell lysis assay.[4]
| Compound | R Group | IC50 (µM) |
| 1 | 2-benzofuran | 8.2 |
| 2 | 5-methoxy-2-benzofuran | 2.4 |
| 3 | 2-benzothiophene | >20 |
| 4 | N-methyl-indole | >20 |
Data adapted from a study on small molecule inhibitors of lymphocyte perforin.[4]
The SAR data indicates that an oxygen-containing heterocycle at the R position is beneficial for activity, with electron-donating substituents further enhancing potency.[4]
Comparator Scaffolds: Established Therapeutic Applications
-
Dihydrofuro[3,4-d]pyrimidine: As mentioned, this scaffold is a cornerstone of several potent HIV-1 NNRTIs. Derivatives have shown EC50 values in the low nanomolar range against a wide array of resistant viral strains.
-
Pyrrolopyrimidine: The clinical success of this scaffold is well-documented, with several marketed drugs targeting a range of protein kinases for the treatment of cancer and inflammatory diseases.[1][3]
Experimental Validation: Protocols and Workflows
To provide a practical context for the evaluation of the 1,3-Dihydrofuro[3,4-c]pyridine scaffold, we present detailed protocols for its synthesis and for a key in vitro assay to determine its ADME/Tox profile.
Synthesis of a 1,3-Dihydrofuro[3,4-c]pyridine Derivative
The following is a representative protocol for the synthesis of a 1,3-Dihydrofuro[3,4-c]pyridine derivative via a domino reaction.
Diagram of Synthetic Workflow
Caption: Domino reaction workflow for the synthesis of 1,3-Dihydrofuro[3,4-c]pyridine derivatives.
Step-by-Step Protocol:
-
To a solution of pyridoxal hydrochloride (1.0 eq) in ethanol, add the desired ketone (1.2 eq).
-
Add an aqueous solution of sodium hydroxide (2.0 eq) dropwise at room temperature.
-
Stir the reaction mixture vigorously at room temperature for 48 hours.
-
Collect the resulting precipitate by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol.
-
Perform an acidic workup with HCl to yield the final product.
-
Characterize the product by FTIR, HRMS, and NMR spectroscopy.
This protocol is adapted from a published procedure.[2]
In Vitro ADME/Tox Profiling
Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is crucial for identifying viable drug candidates.
This assay determines the rate at which a compound is metabolized by liver enzymes, providing an estimate of its in vivo half-life.
Diagram of Metabolic Stability Assay Workflow
Caption: Workflow for a typical in vitro microsomal metabolic stability assay.
Step-by-Step Protocol:
-
Prepare a stock solution of the test compound in DMSO.
-
Dilute the test compound to a final concentration of 1 µM in a buffer solution containing liver microsomes (e.g., human, rat).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding NADPH.
-
At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Plot the percentage of the remaining parent compound against time and calculate the half-life (t½) and intrinsic clearance (Clint).
This colorimetric assay measures the metabolic activity of cells and is a common method for assessing the cytotoxicity of a compound.
Step-by-Step Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell viability).
Conclusion and Future Outlook
The 1,3-Dihydrofuro[3,4-c]pyridine scaffold presents a compelling case for its consideration as a viable starting point for drug discovery. Its synthetic accessibility, favorable physicochemical properties, and demonstrated biological activity as a perforin inhibitor highlight its potential.
However, a critical evaluation reveals that the scaffold is still in its nascent stages of exploration compared to the more established Dihydrofuro[3,4-d]pyrimidine and Pyrrolopyrimidine systems. A key hurdle to its validation is the current lack of publicly available data on its ADME/Tox profile and the absence of any candidates in clinical trials.
Future Directions:
-
Expansion of Biological Screening: Screening of 1,3-Dihydrofuro[3,4-c]pyridine libraries against a broader range of therapeutic targets, particularly kinases and other enzymes, is warranted.
-
Comprehensive ADME/Tox Profiling: A systematic in vitro and in vivo ADME/Tox evaluation of lead compounds is essential to identify potential liabilities and guide further optimization.
-
Structure-Based Drug Design: Elucidation of the crystal structure of 1,3-Dihydrofuro[3,4-c]pyridine derivatives in complex with their biological targets would enable structure-based design efforts to improve potency and selectivity.
References
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Scaffold-switching: An exploration of 5,6-fused bicyclic heteroaromatics systems to afford antituberculosis activity akin to the imidazo[1,2-a]pyridine-3-carboxylates. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]
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FDA‐approved medications containing pyrrolo[2, 3‐d] pyrimidine and 1, 3, 4‐oxadiazole and core. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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Pyrrolopyrimidines: An update on recent advancements in their medicinal attributes. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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Marketed drugs containing the pyrimidine scaffold. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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Cytotoxic Effect of Some 1, 4-Dihydropyridine Derivatives Containing Nitroimidazole Moiety. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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Selected Marketed Drugs Containing Pyrimidine Scaffold. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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Data generated from the in vitro ADME-Tox assessment of compound 13. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells. (2011). National Institutes of Health. Retrieved January 14, 2026, from [Link]
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The percentage cytotoxicity at different concentrations of synthesized dihydropyridines and lapatinib (Std) against MCF-7 and Vero cells with its IC50. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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(Top) Selected drugs featuring fused‐heterocyclic cores also described. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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Summary of dihydrofuro[3,4-c]pyridine structure−activity relationship. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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Pyrrolopyrimidine, A Multifaceted Scaffold in Cancer Targeted Therapy. (2018). National Institutes of Health. Retrieved January 14, 2026, from [Link]
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Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). (2025). National Institutes of Health. Retrieved January 14, 2026, from [Link]
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Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). MDPI. Retrieved January 14, 2026, from [Link]
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Recent synthetic and biological aspects of 1, 4-dihydro pyridine derivatives. (2023). ResearchGate. Retrieved January 14, 2026, from [Link]
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Facile synthesis of unknown 6,7-dihydrofuro[3,4-c]pyridines and 3,4-diaryloylpyridines from N-homopropargylic β-enaminones. (2025). Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]
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In Vitro ADME. (n.d.). BioDuro. Retrieved January 14, 2026, from [Link]
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Fused-Linked and Spiro-Linked N-Containing Heterocycles. (2023). MDPI. Retrieved January 14, 2026, from [Link]
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New and Unusual Scaffolds in Medicinal Chemistry. (2012). ResearchGate. Retrieved January 14, 2026, from [Link]
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Synthesis, anticancer evaluation, molecular docking and ADME study of novel pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidines as potential tropomyosin receptor kinase A (TrKA) inhibitors. (2024). National Institutes of Health. Retrieved January 14, 2026, from [Link]
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A Head-to-Head Comparison of Synthetic Routes to 1,3-Dihydrofuro[3,4-c]pyridine: A Guide for Researchers
The 1,3-dihydrofuro[3,4-c]pyridine core is a significant heterocyclic scaffold in medicinal chemistry and drug development. Its rigid, bicyclic structure serves as a valuable building block for a variety of biologically active compounds. The strategic fusion of a furan ring to a pyridine moiety creates a unique electronic and steric environment, making it an attractive starting point for the design of novel therapeutics. This guide provides a head-to-head comparison of prominent synthetic routes to this important scaffold, offering insights into the causality behind experimental choices and providing detailed, field-proven protocols to aid researchers in selecting the most suitable method for their specific needs.
Route 1: The Domino Reaction of Pyridoxal and Ketones
This elegant and efficient approach utilizes the readily available vitamin B6 precursor, pyridoxal, in a domino Claisen-Schmidt condensation/oxa-Michael addition sequence. This method is particularly attractive due to its operational simplicity and the use of a bio-based starting material.
Mechanistic Rationale
The reaction is initiated by a base-catalyzed Claisen-Schmidt condensation between pyridoxal and a ketone. The resulting α,β-unsaturated ketone intermediate then undergoes an intramolecular oxa-Michael addition, where the phenolic hydroxyl group of the pyridoxal moiety attacks the β-carbon of the enone system. This cyclization step forms the dihydrofuran ring, yielding the final 1,3-dihydrofuro[3,4-c]pyridine derivative. The choice of a basic catalyst is crucial for promoting both the initial condensation and the subsequent conjugate addition.
Caption: Domino reaction pathway to 1,3-dihydrofuro[3,4-c]pyridines.
Experimental Protocol: General Procedure
A solution of pyridoxal hydrochloride (1.0 eq) and a ketone (1.1 eq) in a suitable solvent such as ethanol is treated with a base (e.g., NaOH or KOH, 2.0 eq) at room temperature. The reaction mixture is stirred for an extended period, typically 48 hours, during which the product often precipitates. The solid product is then isolated by filtration and can be further purified by recrystallization from a suitable solvent like ethanol.
Performance Data
| Parameter | Value | Reference |
| Starting Materials | Pyridoxal, various ketones | [1][2] |
| Key Reagents | Base (e.g., NaOH, KOH) | [1][2] |
| Reaction Conditions | Room temperature, 48 hours | [1][2] |
| Yield | 53-90% | [1][2] |
| Purification | Filtration and recrystallization | [1][2] |
Advantages:
-
Uses a readily available, bio-based starting material.
-
Operationally simple, one-pot procedure.
-
Mild reaction conditions.
-
Good to excellent yields for a range of ketone substrates.
Disadvantages:
-
Long reaction times.
-
Limited to substituted derivatives based on the chosen ketone.
Route 2: Cyclization of 3,4-Disubstituted Pyridine Precursors
A more traditional and highly versatile approach involves the construction of the furan ring onto a pre-existing, appropriately functionalized pyridine core. The most direct method in this category is the acid-catalyzed dehydration of 3,4-pyridinedimethanol.
Mechanistic Rationale
This synthesis proceeds via an intramolecular cyclization of 3,4-pyridinedimethanol. Under acidic conditions, one of the hydroxymethyl groups is protonated, forming a good leaving group (water). The adjacent hydroxymethyl group then acts as a nucleophile, attacking the resulting carbocation to form the dihydrofuran ring. This intramolecular etherification is a classic example of forming a five-membered ring, which is kinetically and thermodynamically favorable.
Caption: Acid-catalyzed cyclization of 3,4-pyridinedimethanol.
Experimental Protocol: General Procedure
3,4-Pyridinedimethanol is dissolved in a suitable solvent and treated with a strong acid catalyst, such as sulfuric acid or phosphoric acid, at an elevated temperature. The reaction is monitored for the consumption of the starting material. Upon completion, the reaction mixture is cooled, neutralized with a base, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization.
Performance Data
| Parameter | Value | Reference |
| Starting Material | 3,4-Pyridinedimethanol | [3][4][5] |
| Key Reagents | Strong acid catalyst (e.g., H₂SO₄) | [6] |
| Reaction Conditions | Elevated temperature | [6] |
| Yield | Moderate to good (highly dependent on conditions) | |
| Purification | Neutralization, extraction, chromatography |
Advantages:
-
Direct and atom-economical route to the parent scaffold.
-
Starting material can be synthesized from commercially available precursors.
Disadvantages:
-
Requires harsh acidic conditions which may not be suitable for sensitive substrates.
-
Potential for side reactions such as polymerization.
-
Yields can be variable and require careful optimization.
Route 3: Metal-Catalyzed [2+2+2] Cycloaddition
A powerful and convergent strategy for the construction of the 1,3-dihydrofuro[3,4-c]pyridine core is the transition metal-catalyzed [2+2+2] cycloaddition of a dipropargyl ether with a nitrile. Cobalt complexes are particularly effective catalysts for this transformation.
Mechanistic Rationale
The catalytic cycle is believed to commence with the coordination of the cobalt catalyst to the two alkyne moieties of the dipropargyl ether, forming a metallacyclopentadiene intermediate. Subsequent coordination of the nitrile to the cobalt center, followed by insertion into a cobalt-carbon bond, leads to the formation of a seven-membered metallacycle. Reductive elimination from this intermediate furnishes the desired 1,3-dihydrofuro[3,4-c]pyridine and regenerates the active cobalt catalyst. This method allows for the rapid assembly of the bicyclic system with high efficiency.
Caption: Cobalt-catalyzed [2+2+2] cycloaddition pathway.
Experimental Protocol: General Procedure
A solution of the dipropargyl ether (1.0 eq) and a nitrile (1.0-1.5 eq) in an inert solvent such as toluene or THF is treated with a catalytic amount of a cobalt precursor, for example, dicobalt octacarbonyl (Co₂(CO)₈, 5 mol %). The reaction mixture is then heated under an inert atmosphere until the starting materials are consumed. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired product.
Performance Data
| Parameter | Value | Reference |
| Starting Materials | Dipropargyl ether, various nitriles | [7][8] |
| Key Reagents | Cobalt catalyst (e.g., Co₂(CO)₈) | [7][8] |
| Reaction Conditions | Elevated temperature, inert atmosphere | [7][8] |
| Yield | Generally good to excellent | [7][8] |
| Purification | Column chromatography | [7][8] |
Advantages:
-
High convergence and atom economy.
-
Allows for the introduction of a wide variety of substituents on the pyridine ring from readily available nitriles.
-
Generally high-yielding.
Disadvantages:
-
Requires the use of a transition metal catalyst, which can be expensive and may require removal from the final product.
-
Substrate synthesis (dipropargyl ether) is an additional step.
-
Requires anhydrous and inert reaction conditions.
Route 4: Sequential Pummerer-Diels-Alder Reaction
This sophisticated route involves the in-situ generation of a highly reactive furo[3,4-c]pyridine intermediate, which is then trapped via a Diels-Alder reaction. This method provides access to more complex, polycyclic structures derived from the initial 1,3-dihydrofuro[3,4-c]pyridine scaffold.
Mechanistic Rationale
The sequence begins with the Pummerer reaction of an appropriately substituted pyridylmethyl sulfoxide. Treatment with an activating agent, such as heptafluorobutyric anhydride, generates an α-thiocarbocation. This electrophilic species is then trapped intramolecularly by a neighboring keto functionality to form a transient α-thio-substituted furo[3,4-c]pyridine. This intermediate behaves as a reactive diene and readily undergoes a [4+2] cycloaddition with a dienophile present in the reaction mixture. Subsequent transformations of the Diels-Alder adduct can lead to a variety of complex heterocyclic systems.
Caption: Sequential Pummerer-Diels-Alder reaction pathway.
Experimental Protocol: General Procedure
To a solution of the pyridylmethyl sulfoxide (1.0 eq) and a dienophile (1.2-2.0 eq) in an anhydrous solvent like toluene, heptafluorobutyric anhydride (1.1 eq) is added, often in the presence of a catalytic amount of a strong acid like p-toluenesulfonic acid. The reaction is typically stirred at room temperature or with gentle heating. The progress of the reaction is monitored by TLC. Upon completion, the reaction is quenched, and the product is isolated and purified by column chromatography.
Performance Data
| Parameter | Value | Reference |
| Starting Materials | Substituted pyridylmethyl sulfoxides, dienophiles | [2][9] |
| Key Reagents | Heptafluorobutyric anhydride, p-toluenesulfonic acid | [2][9] |
| Reaction Conditions | Anhydrous, room temperature or gentle heating | [2][9] |
| Yield | Varies depending on the substrate and dienophile | [2][9] |
| Purification | Column chromatography | [2][9] |
Advantages:
-
Provides access to complex, polycyclic structures in a single pot.
-
Generates a highly reactive and synthetically useful intermediate.
Disadvantages:
-
The furo[3,4-c]pyridine intermediate is often unstable and must be trapped in situ.
-
The synthesis of the starting sulfoxide can be multi-step.
-
The scope of the Diels-Alder reaction can be limited by the reactivity of the dienophile.
Head-to-Head Comparison Summary
| Feature | Domino Reaction | Cyclization of 3,4-Pyridinedimethanol | [2+2+2] Cycloaddition | Pummerer-Diels-Alder |
| Starting Materials | Readily available | Requires synthesis | Requires synthesis | Multi-step synthesis |
| Operational Simplicity | High (one-pot) | Moderate | Moderate (inert conditions) | Low (multi-step sequence) |
| Reaction Conditions | Mild | Harsh (acidic) | Moderate to high temp. | Mild to moderate |
| Versatility | Good (ketone scope) | Low (parent scaffold) | High (nitrile scope) | High (dienophile scope) |
| Atom Economy | Good | Excellent | Excellent | Moderate |
| Yields | Good to Excellent | Variable | Good to Excellent | Variable |
| Ideal For | Rapid access to substituted analogs from a bio-based precursor. | Direct synthesis of the unsubstituted parent scaffold. | Convergent synthesis of diverse analogs with pyridine substitution. | Construction of complex polycyclic systems based on the core scaffold. |
Conclusion
The synthesis of the 1,3-dihydrofuro[3,4-c]pyridine scaffold can be approached through several distinct and effective strategies. The choice of the optimal route is highly dependent on the specific research goals, including the desired substitution pattern, the required scale of the synthesis, and the available starting materials and reagents.
-
The Domino Reaction is an excellent choice for its simplicity, mild conditions, and use of a renewable starting material, making it ideal for initial library synthesis.
-
The Cyclization of 3,4-Pyridinedimethanol offers the most direct route to the unsubstituted parent compound, though it may require careful optimization to achieve consistent yields.
-
The Metal-Catalyzed [2+2+2] Cycloaddition provides a powerful and convergent method for creating a wide array of analogs with diverse substituents on the pyridine ring.
-
The Pummerer-Diels-Alder Sequence is a more advanced strategy suited for the construction of complex, polycyclic molecules that are not readily accessible by other means.
By understanding the mechanistic underpinnings and practical considerations of each of these synthetic routes, researchers can make informed decisions to efficiently access the valuable 1,3-dihydrofuro[3,4-c]pyridine scaffold for their drug discovery and development programs.
References
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Sarkar, T. K., et al. (2003). A Sequential Pummerer−Diels−Alder Route for the Generation and Trapping of Furo[3,4-c]pyridines: Synthesis of Heterocyclic Analogues of 1-Arylnaphthalene Lignans. The Journal of Organic Chemistry, 68(24), 9222-9234. [Link]
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Scilit. (n.d.). A Domino Reaction for the Synthesis of Novel 1,3-Dihydrofuro[3,4-c]pyridines from Pyridoxal and Ketones. Retrieved from [Link]
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ChemBK. (2024). 1,3-DIHYDROFURO[3,4-C]PYRIDINE-1,3-DIONE. Retrieved from [Link]
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Beilstein Journal of Organic Chemistry. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2284-2338. [Link]
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PubMed. (2011). Synthesis of a novel series of tricyclic dihydrofuran derivatives: discovery of 8,9-dihydrofuro[3,2-c]pyrazolo[1,5-a]pyridines as melatonin receptor (MT1/MT2) ligands. Journal of Medicinal Chemistry, 54(14), 5047-5059. [Link]
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MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics, 3(4), 316-339. [Link]
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NIST. (n.d.). 3,4-Pyridinedimethanol, 5-hydroxy-6-methyl-. Retrieved from [Link]
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Yilmaz, E. S., Kaya, K., & Zora, M. (2025). Facile synthesis of unknown 6,7-dihydrofuro[3,4-c]pyridines and 3,4-diaryloylpyridines from N-homopropargylic β-enaminones. RSC Advances, 15(1), 1-10. [Link]
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Sá, M. M. (2018). Cobalt Octacarbonyl-Catalyzed Scalable Alkyne Cyclotrimerization and Crossed [2 + 2 + 2]-Cycloaddition Reaction in a Plug Flow Reactor. Organic Letters, 20(17), 5219-5223. [Link]
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Semantic Scholar. (n.d.). FUROPYRIDINES. SYNTHESIS AND PROPERTIES. Retrieved from [Link]
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MDPI. (2021). New Synthetic Routes to Furocoumarins and Their Analogs: A Review. Molecules, 26(11), 3369. [Link]
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Organic Syntheses. (2023). Preparation of Highly-Substituted Pyridines via Diels-Alder Reactions of Vinylallenes and Tosyl Cyanide. Organic Syntheses, 100, 4-28. [Link]
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The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. (n.d.). Retrieved from [Link]
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Preprints.org. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. [Link]
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PubMed. (2022). Pd(II)-Catalyzed Synthesis of Furo[2,3- b]pyridines from β-Ketodinitriles and Alkynes via Cyclization and N-H/C Annulation. Organic Letters, 24(20), 3741-3746. [Link]
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ResearchGate. (2022). Benign synthesis of therapeutic agents: domino synthesis of unsymmetrical 1,4-diaryl-1,4-dihydropyridines in the ball-mill. Green Chemistry Letters and Reviews, 15(4), 880-893. [Link]
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ResearchGate. (2020). Synthesis of pyrrolo[3,4-c]pyridine-1,3-diones (5-azaphthalimides) (microreview). Chemistry of Heterocyclic Compounds, 56(5), 518-520. [Link]
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NIST. (n.d.). 3,4-Pyridinedimethanol, 5-hydroxy-6-methyl-. Retrieved from [Link]
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NIST. (n.d.). 3,4-Pyridinedimethanol, 5-hydroxy-6-methyl-. Retrieved from [Link]
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ResearchGate. (2018). Synthesis of 4-halo-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-ones. Russian Journal of Organic Chemistry, 54(10), 1660-1663. [Link]
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A Comparative Guide to the Cross-Reactivity Profiling of Furopyridine-Based Kinase Inhibitors
For researchers, scientists, and drug development professionals, understanding the precise interaction of a small molecule inhibitor with its intended target—and discerning its unintended interactions—is a cornerstone of modern therapeutic design. The furopyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors targeting a range of diseases, from cancer to inflammatory disorders.[1][2] However, the therapeutic efficacy and safety of these promising compounds are intrinsically linked to their selectivity. The human kinome consists of over 500 kinases, many of which share highly conserved ATP-binding pockets, creating a significant challenge for developing truly selective inhibitors.[3]
This guide provides an in-depth comparative analysis of the cross-reactivity profiles of representative furopyridine-based kinase inhibitors. We will objectively compare their performance with well-characterized alternatives, grounded in supporting experimental data, and elucidate the methodologies required to generate these critical datasets. Our focus is not merely on presenting data, but on explaining the causality behind experimental choices, empowering researchers to design, execute, and interpret their own selectivity profiling studies with scientific integrity.
The Furopyridine Scaffold: A Versatile Core
The furopyridine core is a heterocyclic structure bioisosteric to purines, enabling it to effectively compete for the ATP-binding site of many kinases.[1] Variations in the fusion of the furan and pyridine rings (e.g., furo[2,3-b]pyridine, furo[3,2-b]pyridine, furo[2,3-c]pyridine) and substitutions at various positions allow for the fine-tuning of potency and selectivity against diverse kinase targets.[3][4]
Experimental Protocol: Kinase Profiling via ADP-Glo™
Causality: This protocol is designed to determine the IC50 of a test compound (e.g., a furopyridine derivative) against a large panel of kinases. The two-step process is crucial: first, stopping the reaction and removing the primary ATP signal ensures that the final luminescent signal is directly and solely proportional to the ADP generated by kinase activity. [5]
-
Reagent Preparation :
-
Prepare serial dilutions of the test inhibitor in DMSO. A typical starting concentration is 10 mM.
-
For each kinase to be tested, prepare a 2X kinase/substrate solution in the appropriate reaction buffer.
-
Prepare a 2X ATP solution. The concentration should be at the Km for each specific kinase to ensure sensitive detection of competitive inhibition.
-
-
Kinase Reaction :
-
In a 384-well plate, add 2.5 µL of the 2X kinase/substrate solution to each well.
-
Add 50 nL of the serially diluted test inhibitor or DMSO (vehicle control) to the wells.
-
Initiate the reaction by adding 2.5 µL of the 2X ATP solution. The total reaction volume is 5 µL.
-
Incubate the plate at room temperature for 1 hour.
-
-
ATP Depletion :
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction. [6] * Incubate at room temperature for 40 minutes to ensure complete depletion of the remaining ATP. [6]4. ADP Detection :
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase/luciferin to generate a light signal from the newly formed ATP. [5] * Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize. [6]5. Data Acquisition and Analysis :
-
Measure luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Fit the data to a dose-response curve to determine the IC50 value for each kinase.
-
Cell-Based Profiling: Cellular Thermal Shift Assay (CETSA®)
While biochemical assays are powerful, they do not account for cell permeability, metabolic stability, or the true intracellular concentration of an inhibitor. The Cellular Thermal Shift Assay (CETSA®) is a groundbreaking method that confirms direct target engagement within intact cells. [7]It operates on the principle that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation. [8]
Experimental Protocol: Isothermal Dose-Response CETSA®
Causality: This protocol determines the concentration of inhibitor required to stabilize its target at a fixed temperature. This provides a measure of target engagement (EC50) in a physiological context, validating the biochemical data. The key is that only inhibitor-bound protein will remain soluble at the challenge temperature. [9]
-
Cell Culture and Treatment :
-
Culture the desired cell line to ~80% confluency.
-
Harvest and resuspend cells in media to a concentration of ~10-20 million cells/mL.
-
Aliquot cells and treat with a serial dilution of the test inhibitor or DMSO (vehicle control). Incubate at 37°C for 1 hour to allow for cell penetration and target binding.
-
-
Thermal Challenge :
-
Determine the optimal challenge temperature by first running a temperature gradient CETSA. This is the temperature at which ~50% of the target protein denatures in the vehicle-treated sample.
-
Heat the inhibitor- and vehicle-treated cell suspensions at the predetermined challenge temperature for 3 minutes, followed by immediate cooling on ice for 3 minutes.
-
-
Lysis and Fractionation :
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins. [8]4. Detection and Analysis :
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Quantify the amount of the soluble target protein using a standard detection method like Western Blotting or mass spectrometry.
-
Plot the amount of soluble protein against the inhibitor concentration and fit the data to determine the cellular EC50, representing the concentration needed for half-maximal stabilization.
-
Case Study: Interpreting Potential Furopyridine Off-Targets
Let's consider a hypothetical furopyridine-based EGFR inhibitor. The primary target, EGFR, is a receptor tyrosine kinase crucial for cell proliferation. [10]A kinome scan reveals that, in addition to EGFR, the compound also inhibits SRC family kinases (SFKs) and Aurora Kinase A (AURKA) at therapeutically relevant concentrations.
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A Senior Application Scientist's Guide to the ADME Profiling of Furopyridine Analogs
Introduction: The Furopyridine Scaffold and the Imperative of Early ADME Assessment
The furopyridine scaffold, a heterocyclic aromatic compound, has emerged as a privileged structure in modern medicinal chemistry. Its unique combination of a furan ring fused to a pyridine ring offers a versatile template for designing novel therapeutics targeting a wide range of diseases, from cancers to infectious agents.[1][2][3][4] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, potentially enhancing interactions with biological targets, while also lowering the molecule's lipophilicity, which can improve aqueous solubility.[2]
However, the journey from a promising hit compound to a viable drug candidate is fraught with challenges, with poor pharmacokinetic properties being a primary cause of late-stage attrition.[5][6] Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a compound series is therefore not just a regulatory checkbox but a critical, data-driven necessity for success.[7][8] Early and accurate ADME assessment allows researchers to identify liabilities, guide chemical optimization, and select candidates with the highest probability of success in clinical trials.[6][7]
This guide provides a comparative overview of key ADME properties for representative furopyridine analogs and details the gold-standard in vitro assays used to generate this critical data. It is designed for drug discovery scientists to bridge the gap between compound synthesis and preclinical development, explaining not just the protocols but the scientific rationale that underpins them.
The In Vitro ADME Screening Cascade
A structured, tiered approach to ADME testing is essential for efficient drug discovery. The following workflow illustrates a typical screening cascade designed to provide decision-making data at each stage of a project.
Caption: A tiered workflow for in vitro ADME profiling in drug discovery.
Comparative ADME Profile of Furopyridine Analogs
To illustrate how ADME data informs structure-activity relationships (SAR), the table below presents a hypothetical but realistic dataset for three furopyridine analogs. These analogs differ by a single substitution, demonstrating the profound impact small chemical changes can have on pharmacokinetic properties. Such data is crucial for guiding the design-make-test-analyze cycle.[6]
| Parameter | Assay | Analog A (R=H) | Analog B (R=F) | Analog C (R=OMe) | Desired Profile |
| Absorption | |||||
| Permeability, Papp (A→B) | Caco-2 | 0.8 x 10-6 cm/s | 5.2 x 10-6 cm/s | 1.5 x 10-6 cm/s | > 5.0 x 10-6 (High) |
| Efflux Ratio (B→A / A→B) | Caco-2 | 4.5 | 1.8 | 3.9 | < 2.0 |
| Distribution | |||||
| Fraction Unbound (fu) | Human Plasma | 0.03 (3%) | 0.15 (15%) | 0.05 (5%) | > 0.01 (1%) |
| Metabolism | |||||
| Intrinsic Clearance (CLint) | HLM | 150 µL/min/mg | 25 µL/min/mg | 95 µL/min/mg | < 30 µL/min/mg (Low) |
| Half-Life (T1/2) | HLM | 8 min | 65 min | 19 min | > 30 min |
| DDI Risk | |||||
| IC50 vs. CYP3A4 | CYP Inhibition | 2.5 µM | > 50 µM | 8.0 µM | > 10 µM |
Analysis and Field Insights:
-
Analog A (Parent Scaffold): This compound exhibits poor permeability and is subject to significant efflux, as indicated by an efflux ratio greater than 2.[9] This suggests it is a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug out of intestinal cells, limiting its absorption. Furthermore, its high intrinsic clearance and short half-life in human liver microsomes (HLM) predict rapid metabolism in the liver, leading to poor bioavailability.[10][11] The potent inhibition of CYP3A4, a major drug-metabolizing enzyme, signals a high risk for drug-drug interactions (DDI).
-
Analog B (Fluorine Substitution): The strategic introduction of a fluorine atom can dramatically improve ADME properties.[12] In Analog B, this single change has increased permeability, likely by altering electronic properties and reducing susceptibility to efflux.[12] Critically, the fluorine atom blocks a site of metabolism, drastically reducing intrinsic clearance and extending the metabolic half-life. This is a common strategy in medicinal chemistry. The risk of CYP3A4 inhibition is also mitigated.
-
Analog C (Methoxy Substitution): The methoxy group, while slightly improving permeability over the parent compound, is metabolically labile. It is likely subject to O-demethylation by CYP enzymes, resulting in high clearance and a short half-life. While its DDI risk is lower than Analog A, its metabolic instability makes it a less desirable candidate than Analog B.
This comparative analysis, driven by in vitro data, clearly identifies Analog B as the most promising candidate for further development, demonstrating the power of early ADME profiling.
Experimental Protocols and Scientific Rationale
The trustworthiness of ADME data hinges on robust, well-validated experimental protocols.[5] The following sections detail the standard methodologies for the key assays discussed above.
Absorption: Caco-2 Permeability Assay
Expertise & Causality: The Caco-2 permeability assay is the industry standard for predicting human intestinal absorption.[13][14] It utilizes a human colon adenocarcinoma cell line that, when cultured on a semi-permeable membrane, differentiates into a monolayer of polarized enterocytes that mimic the epithelial barrier of the small intestine.[15] These cells form tight junctions and express critical uptake and efflux transporters (e.g., P-gp, BCRP), making this model far more predictive than simple artificial membranes (e.g., PAMPA).[15][14] By measuring transport in both the apical-to-basolateral (A→B, mimicking absorption) and basolateral-to-apical (B→A, mimicking efflux) directions, we can calculate both an apparent permeability coefficient (Papp) and an efflux ratio.[9]
Caption: Workflow for the Caco-2 permeability and efflux assay.
Step-by-Step Protocol:
-
Cell Culture: Caco-2 cells are seeded onto semi-permeable Transwell™ filter inserts and cultured for approximately 21 days to allow for differentiation into a confluent, polarized monolayer.[9]
-
Monolayer Integrity Check: Before the experiment, the integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). A TEER value above a pre-defined threshold ensures the tight junctions are intact.[14][16]
-
Assay Initiation: The cell monolayers are washed with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution). The test compound (e.g., at 10 µM) is added to the donor compartment (apical for A→B, basolateral for B→A).[14]
-
Incubation: The plate is incubated at 37°C with gentle shaking for a defined period, typically 2 hours.[14]
-
Sampling: At the end of the incubation, aliquots are taken from the receiver compartment and the donor compartment (for mass balance calculation).
-
Quantification: The concentration of the compound in all samples is determined using a sensitive analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[17]
-
Data Analysis: The apparent permeability coefficient, Papp, is calculated. The efflux ratio is determined by dividing Papp (B→A) by Papp (A→B).[9]
Distribution: Plasma Protein Binding (PPB) Assay
Expertise & Causality: Only the unbound (free) fraction of a drug in the bloodstream is available to distribute into tissues, interact with its target, and be cleared by metabolic enzymes.[18][19] Therefore, determining the fraction unbound (fu) is essential for interpreting pharmacokinetic and pharmacodynamic data.[17] The Rapid Equilibrium Dialysis (RED) method is the gold standard for PPB assessment.[17][18] It uses a device with two chambers separated by a semi-permeable membrane that retains proteins but allows small molecules (the drug) to pass freely. The drug is added to the plasma-containing chamber and allowed to equilibrate. At equilibrium, the concentration in the protein-free buffer chamber is equal to the free drug concentration in the plasma chamber.[18][19]
Step-by-Step Protocol:
-
Preparation: A RED device insert is prepared. The test compound is spiked into plasma (human, rat, etc.) at a known concentration (e.g., 1-5 µM).[19]
-
Assay Setup: The plasma containing the test compound is added to one chamber of the RED device, and protein-free dialysis buffer (e.g., PBS, pH 7.4) is added to the other chamber.[18]
-
Equilibration: The assembled plate is sealed and incubated at 37°C on an orbital shaker for a sufficient time (e.g., 4 hours) to reach equilibrium.[17][18]
-
Sampling: After incubation, equal volume aliquots are removed from both the plasma and buffer chambers.
-
Matrix Matching & Extraction: To ensure accurate analysis, the buffer sample is mixed with blank plasma, and the plasma sample is mixed with buffer. A protein precipitation step is then performed, typically by adding a large volume of organic solvent (e.g., acetonitrile) containing an internal standard.[17][18]
-
Quantification: The samples are centrifuged, and the supernatants are analyzed by LC-MS/MS to determine the compound concentrations in both original compartments.[17]
-
Data Analysis: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
Metabolism: Microsomal Stability Assay
Expertise & Causality: The liver is the primary site of drug metabolism. The microsomal stability assay is a cornerstone in vitro tool used to estimate the rate of Phase I metabolism of a compound.[10][20][21] Liver microsomes are vesicles of the endoplasmic reticulum isolated from hepatocytes, and they contain a high concentration of cytochrome P450 (CYP) enzymes, the major family of enzymes responsible for oxidative drug metabolism.[10][21] By incubating a compound with liver microsomes and an NADPH-regenerating system (which provides the necessary cofactors for CYP activity), we can measure the rate of disappearance of the parent drug over time.[20] This allows for the calculation of key parameters like half-life (T1/2) and intrinsic clearance (CLint), which are used to predict hepatic clearance in vivo.[10]
Step-by-Step Protocol:
-
Reagent Preparation: Human liver microsomes (HLM) are thawed and diluted in a phosphate buffer (pH 7.4). An NADPH-regenerating system solution is also prepared.[10][20]
-
Incubation: The test compound (e.g., at 1 µM) is pre-incubated with the diluted microsomes at 37°C to allow for temperature equilibration.
-
Reaction Initiation: The metabolic reaction is initiated by adding the NADPH-regenerating system.[21]
-
Time-Point Sampling: Aliquots are removed from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Each aliquot is immediately added to a quenching solution, typically cold acetonitrile containing an internal standard, to stop the enzymatic reaction and precipitate the microsomal proteins.[10]
-
Sample Processing: The quenched samples are centrifuged to pellet the precipitated protein.
-
Quantification: The supernatants are analyzed by LC-MS/MS to determine the concentration of the remaining parent compound at each time point.[11]
-
Data Analysis: The natural log of the percentage of compound remaining is plotted against time. The slope of this line is used to calculate the half-life (T1/2) and the intrinsic clearance (CLint).[10]
Drug-Drug Interaction (DDI) Potential: CYP450 Inhibition Assay
Expertise & Causality: Inhibition of CYP enzymes is a major cause of clinical drug-drug interactions.[22][23] If a new drug inhibits a specific CYP isoform, it can slow the metabolism of a co-administered drug that is a substrate for that enzyme, leading to elevated plasma concentrations and potential toxicity.[24] Regulatory agencies require testing against key CYP isoforms (e.g., 3A4, 2D6, 2C9, 2C19, 1A2).[24] This assay determines the concentration of a test compound required to inhibit 50% of a specific CYP enzyme's activity (the IC50 value). It involves incubating human liver microsomes with a specific probe substrate (a known drug metabolized by a single CYP isoform) in the presence of varying concentrations of the test compound (the potential inhibitor).[24]
Step-by-Step Protocol:
-
Preparation: A reaction mixture is prepared containing human liver microsomes, buffer, and a specific CYP probe substrate.
-
Inhibitor Addition: The test compound is added to the mixture across a range of concentrations (e.g., 8 concentrations with 3-fold serial dilutions starting from 100 µM). A vehicle control (no inhibitor) is also included.[24]
-
Reaction Initiation: The reaction is started by adding an NADPH-regenerating system and incubated at 37°C.
-
Reaction Quenching: After a short incubation period (chosen to be in the linear range of metabolite formation), the reaction is stopped with a cold organic solvent containing an internal standard.
-
Quantification: Following centrifugation, the supernatant is analyzed by LC-MS/MS to measure the amount of the specific metabolite formed from the probe substrate.
-
Data Analysis: The rate of metabolite formation at each inhibitor concentration is compared to the vehicle control. A dose-response curve is generated, and the IC50 value is calculated using non-linear regression.[24]
Conclusion
The furopyridine scaffold holds significant promise for the development of novel therapeutics. However, realizing this potential requires a deep and early understanding of a compound's ADME properties. The comparative data and detailed protocols presented in this guide underscore the importance of an integrated, assay-driven approach to drug discovery. By employing these robust in vitro tools, scientists can efficiently identify and optimize candidates with favorable pharmacokinetic profiles, ultimately increasing the likelihood of delivering safe and effective medicines to patients.
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A Researcher's Guide to In Vitro Mechanism of Action Validation: A Case Study with 1,3-Dihydrofuro[3,4-c]pyridine Derivatives
This guide provides a comprehensive framework for elucidating and validating the mechanism of action (MoA) of novel small molecule inhibitors in vitro. We will move beyond simple checklists and delve into the scientific rationale behind a multi-tiered experimental approach. For illustrative purposes, we will focus on a hypothetical 1,3-Dihydrofuro[3,4-c]pyridine derivative, hereafter designated Furo-PY-01 , and proceed under the working hypothesis that it is designed to inhibit a critical cell cycle regulator, Cyclin-Dependent Kinase 2 (CDK2).
To provide a robust benchmark, Furo-PY-01 will be compared against Dinaciclib, a well-characterized, potent inhibitor of several CDKs, including CDK2. This comparative approach is essential for contextualizing the potency and specificity of a novel compound.
The Validation Funnel: A Four-Tiered Approach to MoA Confirmation
A rigorous MoA validation is not a single experiment but a logical progression of inquiries. We structure this as a "Validation Funnel," where each tier builds upon the last, providing increasingly higher-confidence evidence of the compound's specific biological activity.
Caption: The Four-Tiered Mechanism of Action Validation Workflow.
Tier 1: Biochemical Validation — Direct Enzyme Inhibition
The Question: Does Furo-PY-01 directly inhibit the catalytic activity of purified CDK2/Cyclin E1 enzyme complex in a cell-free environment?
Rationale: This is the foundational experiment. By using purified, recombinant enzyme and substrate, we can directly measure the compound's effect on the target's catalytic function without the complexity of cellular systems. A positive result here confirms biochemical potency. We will employ a non-radioactive, time-resolved Förster resonance energy transfer (TR-FRET) assay, a robust method suitable for inhibitor profiling.[1][2]
Experimental Protocol: TR-FRET Kinase Assay
-
Reagent Preparation:
-
Kinase: Recombinant CDK2/Cyclin E1.
-
Substrate: Biotinylated peptide substrate (e.g., a derivative of Histone H1).
-
Detection Reagents: Europium-labeled anti-phosphoserine/threonine antibody (Donor) and Streptavidin-Allophycocyanin (SA-APC) (Acceptor).
-
ATP: Prepare at a concentration equal to the Km for CDK2 to ensure comparability of IC50 values.[3]
-
Compounds: Prepare 10-point, 3-fold serial dilutions of Furo-PY-01 and Dinaciclib.
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of compound dilutions or DMSO (vehicle control) to appropriate wells.
-
Add 2.5 µL of CDK2/Cyclin E1 enzyme solution and incubate for 15 minutes at room temperature. This pre-incubation allows the compound to bind to the enzyme before the reaction starts.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the biotinylated substrate and ATP.
-
Incubate for 60 minutes at 28°C.
-
Stop the reaction by adding 5 µL of EDTA-containing TR-FRET detection buffer.
-
Add 5 µL of the detection reagent mix (Europium-antibody and SA-APC).
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET enabled plate reader (ex: 320 nm, em: 615 nm and 665 nm).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).
-
Normalize the data using vehicle (DMSO) controls (100% activity) and no-enzyme controls (0% activity).
-
Plot the normalized percent inhibition against the log of inhibitor concentration and fit a four-parameter logistic curve to determine the IC50 value.
-
Comparative Data Summary (Tier 1)
| Compound | Target | Assay Type | IC50 (nM) |
| Furo-PY-01 | CDK2/CycE1 | TR-FRET | 15.2 |
| Dinaciclib | CDK2/CycE1 | TR-FRET | 1.9 |
Interpretation: The data confirms that Furo-PY-01 is a potent inhibitor of CDK2 in a biochemical setting. While it is approximately 8-fold less potent than the broad-spectrum inhibitor Dinaciclib, an IC50 in the low nanomolar range is indicative of a strong starting point for a drug discovery program.
Tier 2: Cellular Target Engagement — In-Situ Binding Confirmation
The Question: Does Furo-PY-01 physically bind to CDK2 inside intact cells?
Rationale: A compound can be a potent biochemical inhibitor but fail in a cellular context due to poor membrane permeability or rapid efflux. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that confirms target engagement in a physiological environment.[4][5][6][7] The principle is that ligand binding stabilizes the target protein, increasing its resistance to heat-induced denaturation.[8]
Experimental Protocol: Western Blot-based CETSA
-
Cell Treatment:
-
Culture a relevant cell line (e.g., HeLa, which expresses CDK2) to ~80% confluency.
-
Treat cells with a high concentration of Furo-PY-01 (e.g., 10 µM), Dinaciclib (1 µM), or DMSO (vehicle) for 2 hours.
-
-
Thermal Challenge:
-
Harvest and resuspend the cells in a protein-stabilizing buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
-
Protein Extraction:
-
Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and a 25°C water bath).
-
Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C. This step pellets the precipitated/denatured proteins.
-
-
Detection:
-
Carefully collect the supernatant (containing the soluble, non-denatured protein).
-
Quantify total protein concentration (e.g., BCA assay) and normalize all samples.
-
Analyze the samples by SDS-PAGE and Western Blot using a primary antibody specific for CDK2. A loading control antibody (e.g., GAPDH) should also be used.
-
-
Data Analysis:
-
Quantify the band intensity for CDK2 at each temperature for each treatment condition.
-
Normalize the intensity of each band to the 40°C (no denaturation) sample for that treatment group.
-
Plot the normalized soluble CDK2 fraction against temperature to generate melting curves. A shift in the curve to the right indicates thermal stabilization and thus, target engagement.
-
Comparative Data Summary (Tier 2)
| Compound (Concentration) | Target | Tagg (°C) (Vehicle) | Tagg (°C) (Treated) | Thermal Shift (ΔTagg °C) |
| Furo-PY-01 (10 µM) | CDK2 | 48.5 | 54.0 | +5.5 |
| Dinaciclib (1 µM) | CDK2 | 48.5 | 56.5 | +8.0 |
Interpretation: Furo-PY-01 induces a significant thermal stabilization of CDK2 in intact cells, providing strong evidence of direct target engagement. The magnitude of the shift is substantial, confirming that the compound reaches its target in a complex cellular milieu.
Tier 3: Downstream Pathway Modulation — Functional Cellular Inhibition
The Question: Does the binding of Furo-PY-01 to CDK2 lead to the inhibition of its known downstream signaling pathway?
Rationale: CDK2, in complex with Cyclin E, phosphorylates several key substrates to promote S-phase entry. A primary substrate is the Retinoblastoma protein (Rb). Inhibiting CDK2 should lead to a measurable decrease in the phosphorylation of Rb at specific sites (e.g., Serine 807/811). This experiment connects target engagement to a functional cellular consequence.
Caption: The CDK2-Rb signaling pathway targeted by Furo-PY-01.
Experimental Protocol: Phospho-Rb Western Blot
-
Cell Culture and Treatment:
-
Use a cell line where the Rb pathway is active (e.g., MCF-7). Synchronize the cells at the G1/S boundary by serum starvation followed by serum stimulation to ensure the pathway is active.
-
Treat the synchronized cells with a dose-response of Furo-PY-01 (e.g., 0, 10, 30, 100, 300 nM) and Dinaciclib (e.g., 0, 1, 3, 10, 30 nM) for 4-6 hours.
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration and normalize samples.
-
-
Western Blotting:
-
Separate 20 µg of protein per lane via SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate overnight at 4°C with a primary antibody specific for phospho-Rb (Ser807/811).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop with an ECL substrate and image the blot.
-
Crucial Control: Strip the membrane and re-probe for total Rb and a loading control (e.g., β-Actin) to ensure observed changes are due to phosphorylation status, not total protein levels.
-
-
Data Analysis:
-
Quantify the band intensity for p-Rb and total Rb.
-
Calculate the ratio of p-Rb / total Rb for each treatment.
-
Normalize this ratio to the vehicle (DMSO) control.
-
Plot the normalized p-Rb levels against drug concentration to estimate the EC50 for pathway inhibition.
-
Comparative Data Summary (Tier 3)
| Compound | Cellular Endpoint | EC50 (nM) |
| Furo-PY-01 | p-Rb (S807/811) Inhibition | 45.1 |
| Dinaciclib | p-Rb (S807/811) Inhibition | 5.8 |
Interpretation: Furo-PY-01 effectively suppresses the phosphorylation of a key CDK2 substrate in cells, with an EC50 value that is reasonably close to its biochemical IC50. This "biochemical-to-cellular potency shift" (45.1 nM vs 15.2 nM) is expected and reflects factors like cell permeability and ATP competition in the cellular environment. The data strongly supports the hypothesized on-target mechanism.
Tier 4: Phenotypic Correlation — Linking MoA to Cell Fate
The Question: Does the inhibition of the CDK2-Rb pathway by Furo-PY-01 result in the expected anti-proliferative effect?
Rationale: The ultimate goal of a CDK2 inhibitor is to halt cell cycle progression and, consequently, cell proliferation. This final tier connects the molecular mechanism (Tiers 1-3) to a key cancer cell phenotype. A strong correlation between the concentration required to inhibit the pathway and the concentration required to inhibit proliferation is the capstone of MoA validation.
Experimental Protocol: Cell Viability Assay (CellTiter-Glo®)
-
Cell Seeding: Seed MCF-7 cells in a 96-well, white-walled plate at a low density (e.g., 2,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat cells with the same 10-point serial dilutions of Furo-PY-01 and Dinaciclib used previously.
-
Incubation: Incubate the plate for 72 hours, a period sufficient for multiple cell divisions.
-
Lysis and Signal Generation:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the culture medium volume in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data to vehicle (DMSO) controls (100% viability) and wells with no cells (0% viability).
-
Plot the normalized percent viability against the log of inhibitor concentration and fit a four-parameter logistic curve to determine the GI50 (concentration for 50% growth inhibition).
-
Comparative Data Summary (Tier 4)
| Compound | Phenotypic Endpoint | GI50 (nM) |
| Furo-PY-01 | Inhibition of Proliferation (72h) | 62.5 |
| Dinaciclib | Inhibition of Proliferation (72h) | 8.1 |
Interpretation: Furo-PY-01 demonstrates potent anti-proliferative activity. Critically, the GI50 value (62.5 nM) is in excellent agreement with the EC50 for p-Rb inhibition (45.1 nM). This strong correlation between target pathway inhibition and the ultimate cellular phenotype provides the highest level of confidence that the anti-proliferative activity of Furo-PY-01 is driven by its on-target inhibition of the CDK2 pathway.
Final Comparative Analysis and Conclusion
This systematic, multi-tiered investigation provides a clear and compelling validation of the mechanism of action for the novel 1,3-Dihydrofuro[3,4-c]pyridine derivative, Furo-PY-01.
| Validation Tier | Parameter | Furo-PY-01 | Dinaciclib (Benchmark) | Confidence Level |
| 1. Biochemical | IC50 vs CDK2/CycE1 | 15.2 nM | 1.9 nM | High |
| 2. Target Engagement | CETSA Shift (ΔTagg) | +5.5 °C | +8.0 °C | Very High |
| 3. Pathway Modulation | EC50 vs p-Rb | 45.1 nM | 5.8 nM | Very High |
| 4. Phenotypic | GI50 vs Proliferation | 62.5 nM | 8.1 nM | Very High |
The results demonstrate that Furo-PY-01 is a potent, cell-active inhibitor of CDK2. It directly binds its target in cells, inhibits the phosphorylation of its key substrate, and causes cell cycle arrest at concentrations that correlate tightly with its mechanistic activity. While less potent than the benchmark compound Dinaciclib, Furo-PY-01 has been successfully validated, providing a strong foundation for further preclinical development, including selectivity profiling against other kinases and in vivo efficacy studies.
References
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Eurofins Discovery. (n.d.). In Vitro Kinase Assays. Retrieved from [Link]
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Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-51. Retrieved from [Link]
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Annas, M. G., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals (Basel), 14(8), 796. Retrieved from [Link]
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LaBute, M. X., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(1), 223-231. Retrieved from [Link]
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Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. Retrieved from [Link]
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Audebert, M., et al. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Chemistry, 8, 126. Retrieved from [Link]
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Lupardus, P. J., et al. (2008). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 433, 13-24. Retrieved from [Link]
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A Senior Application Scientist's Guide to Benchmarking the Antimicrobial Activity of Novel Furopyridines Against Standard Antibiotics
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel chemical scaffolds with potent antibacterial activity. Among the promising heterocyclic compounds, furopyridines have emerged as a class of molecules with significant therapeutic potential, demonstrating a range of biological activities.[1][2][3][4] This guide provides a comprehensive framework for researchers and drug development professionals to rigorously benchmark the antimicrobial efficacy of novel furopyridine candidates against established, standard-of-care antibiotics.
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, ensuring that the data generated is not only accurate but also contextually meaningful for advancing a compound from discovery to preclinical evaluation.
The Strategic Framework for Antimicrobial Efficacy Assessment
A robust evaluation of a novel antimicrobial agent requires a multi-tiered approach. We begin with a broad screening to determine the inhibitory potential and spectrum of activity, followed by more detailed assays to understand the nature and dynamics of the antibacterial effect. This logical progression ensures that resources are focused on the most promising candidates.
The overall experimental workflow is designed to answer three fundamental questions:
-
What is the minimum concentration required to inhibit bacterial growth? (Minimum Inhibitory Concentration - MIC)
-
Does the compound kill the bacteria, and at what concentration? (Minimum Bactericidal Concentration - MBC)
-
How rapidly does the compound exert its bactericidal effect? (Time-Kill Kinetics Assay)
The relationship between these core assays forms the foundation of our benchmarking strategy.
Core Experimental Protocols: A Step-by-Step Guide
Adherence to standardized protocols is paramount for generating reproducible and comparable data. The methods described below are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), which are universally recognized in antimicrobial susceptibility testing.[5]
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[6][7] This is the foundational metric for assessing a compound's potency.[8] We utilize the broth microdilution method for its efficiency and conservation of test material.
Protocol: Broth Microdilution MIC Assay
-
Preparation of Test Compound: Dissolve the novel furopyridine and standard antibiotics in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Inoculum Preparation:
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension into the appropriate test broth (typically Cation-Adjusted Mueller-Hinton Broth - CAMHB) to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the assay wells.[7]
-
-
Serial Dilution:
-
In a 96-well microtiter plate, perform 2-fold serial dilutions of the stock compound solution in broth to create a concentration gradient.[5]
-
Ensure the final volume in each well is consistent (e.g., 50 µL).
-
-
Inoculation: Add an equal volume (e.g., 50 µL) of the prepared bacterial inoculum to each well, including a growth control (broth + inoculum, no drug) and a sterility control (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours under ambient atmospheric conditions.
-
Interpretation: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible turbidity (growth).[5] This can be determined by visual inspection or using a plate reader.
Causality Check: Why use a 0.5 McFarland standard? This standardizes the starting bacterial density. A higher inoculum can lead to falsely elevated MIC values (the "inoculum effect"), while a lower density can make the compound appear more potent than it is. Standardization is key for inter-lab and inter-compound comparability.
Minimum Bactericidal Concentration (MBC) Determination
While the MIC indicates growth inhibition (bacteriostatic effect), the MBC defines the concentration required to kill the bacteria (bactericidal effect).[6][9] An agent is generally considered bactericidal if the MBC is no more than four times its MIC (MBC/MIC ratio ≤ 4).[10][11]
Protocol: MBC Assay
-
Prerequisite: An MIC assay must be performed first.
-
Sub-culturing: From the wells of the completed MIC plate that show no visible growth (i.e., at the MIC and higher concentrations), take a small, defined aliquot (e.g., 10 µL).
-
Plating: Spot-plate the aliquot onto a suitable, antibiotic-free agar medium (e.g., Tryptic Soy Agar or Mueller-Hinton Agar).
-
Incubation: Incubate the agar plate at 35-37°C for 18-24 hours.
-
Interpretation: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% (or 3-log₁₀) reduction in the initial inoculum count.[10][12][13] This is determined by observing the plate with no, or minimal, colony growth.
Causality Check: Why is the MBC/MIC ratio important? This ratio provides a crucial, early-stage insight into the compound's pharmacodynamics. For severe, life-threatening infections (e.g., endocarditis, sepsis), a bactericidal agent (low MBC/MIC ratio) is often clinically preferred over a bacteriostatic one.
Time-Kill Kinetics Assay
This dynamic assay provides critical information on the rate of antimicrobial activity, distinguishing between concentration-dependent and time-dependent killing.[14] It evaluates the change in a microbial population over a specified time after exposure to the test agent.[15]
Protocol: Time-Kill Kinetics Assay
-
Preparation: Prepare flasks containing test broth with the furopyridine or standard antibiotic at various concentrations relative to the predetermined MIC (e.g., 1x, 2x, 4x, and 8x MIC). Include a no-drug growth control.
-
Inoculation: Inoculate each flask with the test organism to a starting density of ~5 x 10⁵ CFU/mL.
-
Time-Point Sampling: Incubate the flasks at 35-37°C in a shaking incubator. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
-
Enumeration: Perform serial dilutions of the collected aliquots in sterile saline. Plate the dilutions onto antibiotic-free agar plates to determine the number of viable colony-forming units (CFU/mL).
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[12]
Causality Check: Why test multiple concentrations above the MIC? This reveals the nature of the killing activity. A "concentration-dependent" killer (like an aminoglycoside) will show a much faster and greater reduction in CFU/mL as the concentration increases. A "time-dependent" killer (like a beta-lactam) will show a similar rate of killing across different concentrations above the MIC, as long as the concentration remains above the MIC over time.
Comparative Data Presentation
Objective comparison requires clear, concise data presentation. The following tables provide templates for summarizing the experimental results for novel furopyridines (FP-1, FP-2) against representative Gram-positive (S. aureus) and Gram-negative (E. coli, P. aeruginosa) bacteria, benchmarked against standard antibiotics.
Table 1: Illustrative Comparative MIC & MBC Values (µg/mL)
| Compound | Organism | MIC | MBC | MBC/MIC Ratio | Interpretation |
|---|---|---|---|---|---|
| FP-1 (Novel) | S. aureus ATCC 29213 | 2 | 4 | 2 | Bactericidal |
| E. coli ATCC 25922 | 8 | 16 | 2 | Bactericidal | |
| P. aeruginosa ATCC 27853 | 16 | >64 | >4 | Bacteriostatic | |
| FP-2 (Novel) | S. aureus ATCC 29213 | 4 | 32 | 8 | Bacteriostatic |
| E. coli ATCC 25922 | 16 | 64 | 4 | Bactericidal | |
| P. aeruginosa ATCC 27853 | 32 | >64 | >2 | Bacteriostatic | |
| Ciprofloxacin | S. aureus ATCC 29213 | 0.5 | 1 | 2 | Bactericidal |
| E. coli ATCC 25922 | 0.015 | 0.03 | 2 | Bactericidal | |
| P. aeruginosa ATCC 27853 | 0.25 | 0.5 | 2 | Bactericidal | |
| Vancomycin | S. aureus ATCC 29213 | 1 | 2 | 2 | Bactericidal |
| E. coli ATCC 25922 | >128 | >128 | - | Resistant |
| | P. aeruginosa ATCC 27853 | >128 | >128 | - | Resistant |
Table 2: Illustrative Summary of Time-Kill Kinetics Against S. aureus
| Compound | Concentration | Time to 3-log₁₀ Reduction (Hours) |
|---|---|---|
| FP-1 (Novel) | 4x MIC | 6 |
| Ciprofloxacin | 4x MIC | 4 |
| Vancomycin | 4x MIC | 8 |
Mechanistic Insights: How Furopyridines May Disrupt Bacterial Life
Understanding a compound's mechanism of action is crucial for predicting its spectrum, potential for resistance development, and opportunities for synergistic combinations. While the precise target of a novel furopyridine must be determined experimentally, we can hypothesize based on the broader class of pyridine-containing antimicrobials, which are known to interfere with critical cellular processes.[16][17]
Standard antibiotics operate through well-defined mechanisms.[18][19][20] They primarily target:
-
Cell Wall Synthesis: (e.g., Penicillins, Vancomycin) Inhibit the formation of peptidoglycan, leading to cell lysis.[21][22]
-
Protein Synthesis: (e.g., Tetracyclines, Macrolides) Bind to the 30S or 50S ribosomal subunits, halting protein production.[18][22]
-
Nucleic Acid Synthesis: (e.g., Fluoroquinolones, Rifampin) Inhibit DNA replication or RNA transcription.[21]
-
Metabolic Pathways: (e.g., Sulfonamides) Block essential enzymatic pathways like folic acid synthesis.[21]
Novel furopyridines, based on related structures, may exert their effect by inhibiting bacterial DNA synthesis or interfering with key metabolic enzymes, representing a potentially valuable alternative to existing drug classes.
Conclusion and Future Directions
This guide outlines a foundational strategy for the systematic evaluation of novel furopyridine antimicrobials. By employing standardized MIC, MBC, and time-kill kinetic assays, researchers can generate a robust data package that clearly benchmarks the potency, spectrum, and bactericidal dynamics of their compounds against clinically relevant antibiotics. The illustrative data and mechanistic comparisons provided herein serve as a template for positioning these novel agents within the broader landscape of infectious disease therapeutics.
The subsequent steps for promising candidates would involve more advanced studies, including resistance frequency analysis, synergy testing with other antibiotics, and in vivo efficacy models, to fully characterize their potential as next-generation treatments in the fight against antimicrobial resistance.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 1,3-Dihydrofuro[3,4-c]pyridine
For researchers and drug development professionals, the synthesis and handling of novel heterocyclic compounds are routine. However, the lifecycle of these materials, particularly their proper disposal, is a critical aspect of laboratory safety and environmental responsibility that demands meticulous attention. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 1,3-Dihydrofuro[3,4-c]pyridine, grounded in established safety principles and regulatory standards.
Hazard Assessment: An Inference-Based Approach
Lacking a specific SDS for 1,3-Dihydrofuro[3,4-c]pyridine, we must infer its potential hazards from structurally similar molecules. This is a common practice in research environments when dealing with novel compounds.
-
Toxicity and Irritation: The hydrochloride salt of the target compound, 1,3-Dihydrofuro[3,4-c]pyridine hydrochloride (CAS 2139294-73-6), is classified as Harmful if swallowed (H302), indicated by the GHS07 pictogram.[1] A related compound, Furo[3,4-c]pyridine-1,3-dione, is known to be an irritant to the eyes, respiratory system, and skin.[2] It is therefore prudent to handle 1,3-Dihydrofuro[3,4-c]pyridine as a substance that is, at a minimum, harmful if ingested and a potential irritant.
-
Flammability: The parent compound, Pyridine, is a highly flammable liquid and vapor.[3][4] While the fused furan ring and dihydro structure may alter the flashpoint, the inherent flammability of the pyridine ring system necessitates treating 1,3-Dihydrofuro[3,4-c]pyridine as a potential fire hazard .
-
Reactivity: Pyridine is incompatible with strong oxidizers and acids.[4][5] The nitrogen atom in the pyridine ring is basic and will react exothermically with acids. Furthermore, the dione analogue is reported to decompose in water.[2] Therefore, 1,3-Dihydrofuro[3,4-c]pyridine waste must be segregated from incompatible materials.
Inferred Hazard Summary Table:
| Hazard Category | Inferred Risk for 1,3-Dihydrofuro[3,4-c]pyridine | Basis for Inference |
| Acute Toxicity (Oral) | Harmful if swallowed (GHS07) | Data from hydrochloride salt (CAS 2139294-73-6)[1] |
| Skin/Eye Irritation | Potential Irritant | Data from Furo[3,4-c]pyridine-1,3-dione[2] |
| Flammability | Potentially Flammable | Properties of parent compound, Pyridine[3] |
| Reactivity | Incompatible with acids and strong oxidizers. Potential reaction with water. | Properties of Pyridine and Furo[3,4-c]pyridine-1,3-dione[2][4][5] |
Personal Protective Equipment (PPE) and Handling
Before handling waste, ensure the proper engineering controls and PPE are in place. The causality here is direct: preventing exposure is the primary line of defense against the inferred hazards.
-
Engineering Controls: All handling and preparation for disposal must occur inside a certified chemical fume hood to mitigate inhalation risks.[5]
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Use chemically resistant gloves (e.g., butyl rubber). Nitrile gloves may offer insufficient protection and are not recommended for prolonged contact with pyridine-like compounds.[5]
-
Body Protection: A fully buttoned, flame-retardant lab coat is required.
Step-by-Step Disposal Protocol
This protocol is designed to comply with general hazardous waste regulations as outlined by the Environmental Protection Agency (EPA) and OSHA.[6]
The principle of waste segregation is fundamental to preventing dangerous chemical reactions within a waste container.
-
Collect Waste: Collect waste 1,3-Dihydrofuro[3,4-c]pyridine, including pure compound and any solvent rinsates (e.g., from dichloromethane or methanol), in a dedicated, sealable, and airtight waste container.[5]
-
Container Compatibility: The container must be compatible with the chemical. A glass bottle with a screw cap is a suitable choice. Ensure the cap is in good condition to prevent leaks.
-
Segregation: Store the waste container away from all incompatible materials, specifically:
-
Strong Oxidizers (e.g., nitric acid, perchlorates)
-
Strong Acids (e.g., sulfuric acid, hydrochloric acid)
-
Bases[5]
-
Proper labeling is a regulatory requirement and ensures that everyone, from lab personnel to waste technicians, understands the contents and associated dangers.
-
Immediate Labeling: Attach a hazardous waste tag to the container as soon as the first drop of waste is added.[5]
-
Required Information: The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "Waste 1,3-Dihydrofuro[3,4-c]pyridine"
-
List all components of any mixtures, including solvents. Do not use abbreviations.
-
The approximate percentage of each component.
-
The relevant hazard pictograms (GHS07 for Harmful).
-
The accumulation start date.
-
Principal Investigator's name and lab location.
-
The SAA is a designated laboratory area for the short-term storage of hazardous waste, subject to specific regulations.
-
Location: Store the labeled waste container in your lab's designated SAA.
-
Secondary Containment: Place the primary container within a secondary container (like a chemical-resistant tray or bucket) to contain any potential leaks. The secondary container must be able to hold 110% of the volume of the primary container.
-
Closure: Keep the waste container securely capped at all times, except when adding waste.[5]
Waste 1,3-Dihydrofuro[3,4-c]pyridine is considered hazardous waste and must not be disposed of down the drain or in regular trash.[7] Final disposal must be handled by trained professionals.
-
Request Pickup: Once the container is full, or before the accumulation time limit is reached (typically 90 days), submit a chemical collection request to your institution's Environmental Health & Safety (EH&S) department.[5]
-
Professional Disposal: EH&S will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). The likely disposal method for this type of organic waste is high-temperature incineration, which is a common and effective method for destroying pyridine-based compounds.[8]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 1,3-Dihydrofuro[3,4-c]pyridine waste.
Caption: Disposal workflow for 1,3-Dihydrofuro[3,4-c]pyridine.
By adhering to this comprehensive, safety-first protocol, laboratory professionals can ensure that the disposal of 1,3-Dihydrofuro[3,4-c]pyridine is managed in a manner that is safe, compliant, and environmentally sound, thereby upholding the principles of scientific integrity and responsible chemical stewardship.
References
- BLDpharm. (n.d.). 1,3-Dihydrofuro[3,4-c]pyridine hydrochloride.
- Fluorochem. (n.d.). 1,3-Dihydrofuro[3,4-c]pyridine hydrochloride.
- Washington State University. (n.d.). Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Pyridine.
- Agency for Toxic Substances and Disease Registry. (1992). Production, Import, Use, and Disposal of Pyridine.
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
- BLDpharm. (n.d.). 1,3-Dihydrofuro[3,4-c]pyridine-6-carbaldehyde.
- Molbase. (n.d.). CAS 1006-21-9: Furo[3,4-c]pyridin-7-ol, 1,3-dihydro-6-methyl-, hydrochloride (1:1).
- ChemBK. (2024, April 9). 1,3-DIHYDROFURO[3,4-C]PYRIDINE-1,3-DIONE.
- New Jersey Department of Health. (n.d.). Hazard Summary: Pyridine.
- Jubilant Ingrevia Limited. (2024, January 25). Pyridine ACS Safety Data Sheet.
- ChemicalBook. (2025, July 19). 1,3-dihydro-6-methylfuro[3,4-c]pyridin-7-ol Safety Data Sheet.
- Sigma-Aldrich. (2025, August 5). Safety Data Sheet: Pyridine.
- Fisher Scientific. (2009, October 2). Safety Data Sheet: Pyridine.
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. chembk.com [chembk.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. nj.gov [nj.gov]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
